molecular formula C9H21O7P B8106633 m-PEG4-phosphonic acid

m-PEG4-phosphonic acid

Cat. No.: B8106633
M. Wt: 272.23 g/mol
InChI Key: QCYYJJNJMLEPMA-UHFFFAOYSA-N
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Description

M-PEG4-phosphonic acid is a useful research compound. Its molecular formula is C9H21O7P and its molecular weight is 272.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYYJJNJMLEPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-phosphonic acid, with the chemical name (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a heterobifunctional molecule featuring a monomethylated tetra-polyethylene glycol (m-PEG4) chain and a terminal phosphonic acid group.[1][2] This unique structure imparts both hydrophilicity, due to the PEG chain, and a strong affinity for metal oxides, conferred by the phosphonic acid moiety.[3][4] These properties make it a valuable building block in several areas of scientific research and development, most notably in the engineering of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials.[5][6] The PEG linker enhances the aqueous solubility of conjugated molecules, a critical attribute for many biological applications.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, and detailed protocols for its key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Formula C₉H₂₁O₇P[1][2][4]
Molecular Weight 272.23 g/mol [1][2][7]
CAS Number 1872433-62-9[1][2][4][7]
Appearance Solid Powder or Brown to reddish brown oil[1][7]
Purity Typically ≥95% to >99% (LCMS)[7]
Solubility Soluble in water, DMSO, and DMF[4]
Storage Conditions Recommended at -20°C for long-term storage[4][7]

Synthesis of this compound

Proposed Synthesis Workflow

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis (McKenna Procedure) m-PEG4-Br m-PEG4-Bromide Reaction1 Heat (e.g., 120-150 °C) m-PEG4-Br->Reaction1 TEP Triethyl phosphite (B83602) TEP->Reaction1 Product1 diethyl (m-PEG4)phosphonate Reaction1->Product1 Product1_copy diethyl (m-PEG4)phosphonate Reaction2 Inert Solvent (e.g., DCM) Product1_copy->Reaction2 TMSBr Bromotrimethylsilane (TMSBr) TMSBr->Reaction2 Intermediate Silylated Intermediate Reaction2->Intermediate Methanolysis Methanol (B129727) or Water Intermediate->Methanolysis Product2 This compound Methanolysis->Product2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of diethyl (m-PEG4)phosphonate

This protocol is a representative procedure based on the Michaelis-Arbuzov reaction.

  • Materials:

    • m-PEG4-Bromide (1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane)

    • Triethyl phosphite

    • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

    • Reaction vessel equipped with a condenser and magnetic stirrer

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add an excess of triethyl phosphite (e.g., 3-5 equivalents).

    • Heat the triethyl phosphite to 120-150 °C with stirring.

    • Slowly add m-PEG4-Bromide (1 equivalent) to the heated triethyl phosphite.

    • Maintain the reaction mixture at 120-150 °C for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl phosphite under reduced pressure.

    • Purify the crude product, diethyl (m-PEG4)phosphonate, by vacuum distillation or column chromatography to yield a colorless or pale yellow oil.

Experimental Protocol: Hydrolysis to this compound

This protocol is a representative procedure based on the McKenna reaction for the dealkylation of phosphonate (B1237965) esters.

  • Materials:

    • diethyl (m-PEG4)phosphonate

    • Bromotrimethylsilane (TMSBr)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Methanol

    • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve diethyl (m-PEG4)phosphonate (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add an excess of TMSBr (e.g., 2.2-3 equivalents) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-18 hours). Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) phosphonate intermediate.

    • After the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.

    • Carefully add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl (B83357) ester.

    • Remove the methanol under reduced pressure to yield the crude this compound.

    • The product can be further purified if necessary, for example, by precipitation or chromatography.

Applications of this compound

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a hydrophilic linker in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker provides spatial separation between the target protein binder and the E3 ligase ligand, and its hydrophilicity can improve the overall solubility and cell permeability of the PROTAC molecule.

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with m-PEG4 linker) PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

This protocol describes a general approach for incorporating a linker like this compound into a PROTAC, assuming the phosphonic acid is first functionalized with a reactive group (e.g., a carboxylic acid or amine) for coupling. For this example, we will consider a derivative, HOOC-PEG4-phosphonic acid.

  • Materials:

    • Target protein binder with a free amine or alcohol.

    • E3 ligase ligand with a free amine or alcohol.

    • HOOC-PEG4-phosphonic acid linker.

    • Peptide coupling reagents (e.g., HATU, HOBt).

    • A non-nucleophilic base (e.g., DIPEA).

    • Anhydrous DMF or DMSO.

  • Procedure (Two-step amide coupling):

    • Step 1: Coupling of linker to the first ligand.

      • Dissolve the HOOC-PEG4-phosphonic acid linker (1 equivalent), the peptide coupling reagents (e.g., HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) in anhydrous DMF.

      • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

      • Add the first ligand (e.g., the target protein binder with a free amine, 1 equivalent) to the reaction mixture.

      • Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

      • Upon completion, the product can be purified by preparative HPLC.

    • Step 2: Coupling of the linker-ligand conjugate to the second ligand.

      • The phosphonic acid end of the purified linker-ligand conjugate would then be coupled to the second ligand. This would likely involve activation of the phosphonic acid or a coupling reaction with a suitable functional group on the second ligand. The specific chemistry would depend on the nature of the second ligand.

Surface Modification of Metal Oxides

The phosphonic acid group of this compound exhibits a strong affinity for various metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO).[3][8] This allows for the formation of self-assembled monolayers (SAMs) on these surfaces. The hydrophilic PEG chain then extends away from the surface, imparting properties such as increased hydrophilicity and resistance to non-specific protein adsorption (biofouling).[9][10]

G Substrate Metal Oxide Substrate (e.g., TiO₂) Adsorption Adsorption and Self-Assembly Substrate->Adsorption Solution Solution of This compound Solution->Adsorption SAM Formation of Self-Assembled Monolayer (SAM) Adsorption->SAM Modified_Surface PEGylated Surface (Hydrophilic, Anti-fouling) SAM->Modified_Surface

Caption: Process of surface modification with this compound.

  • Materials:

    • Metal oxide substrate (e.g., a TiO₂-coated silicon wafer).

    • This compound.

    • Anhydrous solvent (e.g., ethanol (B145695) or toluene).

    • Cleaning agents for the substrate (e.g., piranha solution - use with extreme caution ).

    • Ultrasonic bath.

  • Procedure:

    • Substrate Cleaning:

      • Thoroughly clean the metal oxide substrate to remove any organic contaminants and to ensure a hydroxylated surface. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with an oxidizing agent like piranha solution or UV/ozone.

      • Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

    • SAM Formation:

      • Prepare a dilute solution of this compound (e.g., 1-10 mM) in an anhydrous solvent.

      • Immerse the cleaned and dried substrate in the phosphonic acid solution.

      • Allow the self-assembly to proceed for a period of several hours to 24 hours at room temperature or slightly elevated temperature.

      • After the immersion period, remove the substrate from the solution.

    • Rinsing and Drying:

      • Rinse the substrate thoroughly with the fresh solvent to remove any physisorbed molecules.

      • Dry the modified substrate under a stream of nitrogen.

    • (Optional) Annealing:

      • In some cases, a gentle annealing step (e.g., 100-120 °C) can improve the order and stability of the SAM.

Characterization Data

The successful synthesis and application of this compound and its derivatives would be confirmed through various analytical techniques.

TechniqueExpected Observations
¹H NMR The ¹H NMR spectrum would show characteristic signals for the methoxy (B1213986) group (~3.3 ppm), the ethylene (B1197577) glycol repeating units (~3.6 ppm), and the methylene (B1212753) group adjacent to the phosphorus atom.
³¹P NMR The ³¹P NMR spectrum is a key diagnostic tool. A single peak would be expected, with a chemical shift that is dependent on the pH and solvent. For phosphonic acids, the chemical shift can vary significantly with the degree of protonation.
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ or [M+H]⁺ ions should be observed.
FTIR (for SAMs) For surface-modified substrates, Fourier-transform infrared spectroscopy would show characteristic peaks for the P=O and P-O stretching vibrations, confirming the presence of the phosphonic acid group on the surface. The C-O-C stretching of the PEG chain would also be observable.
Contact Angle The formation of a hydrophilic SAM on a surface would be indicated by a significant decrease in the water contact angle compared to the unmodified substrate.
X-ray Photoelectron Spectroscopy (XPS) XPS analysis of a modified surface would show the presence of phosphorus (P 2p) and carbon (C 1s) signals corresponding to the this compound, confirming its elemental composition on the surface.

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and materials science. Its hydrophilic PEG chain and robust phosphonic acid anchor group provide a valuable combination of properties for the development of advanced therapeutics like PROTACs and for the functionalization of surfaces to control their biological and physical characteristics. The representative protocols and data presented in this guide offer a foundation for researchers and scientists to explore the applications of this important chemical tool.

References

m-PEG4-phosphonic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of m-PEG4-phosphonic acid, a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. The document details its chemical structure and properties, its primary applications, and a generalized protocol for its use in surface modification.

Chemical Structure and Core Properties

This compound, systematically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a chemical compound featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, which is linked to a terminal phosphonic acid group.[1] This unique structure imparts both hydrophilicity, due to the PEG chain, and a strong affinity for metal oxide surfaces via the phosphonic acid moiety.[2][3][4]

The presence of the PEG linker enhances the aqueous solubility of the molecule.[3][4] The phosphonic acid group serves as a robust anchor to various substrates, making it an ideal candidate for surface functionalization in biomedical and materials science applications.[2][4]

Chemical Structure: CH₃O-(CH₂CH₂O)₄-CH₂CH₂-P(O)(OH)₂

SMILES Notation: COCCOCCOCCOCCP(O)(O)=O[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility and reaction conditions.

PropertyValueSource
Molecular Formula C₉H₂₁O₇P[1][3][5]
Molecular Weight 272.23 g/mol [1][2][5]
CAS Number 1872433-62-9[1][3][5]
Appearance Solid Powder or Brown to reddish brown oil[1][5]
Purity ≥98%[1][3]
Solubility Soluble in Water, DMSO, DMF[1][3]
Storage Condition -20°C for long-term storage[1][3][5]

Applications in Research and Development

This compound is a versatile molecule with significant applications, primarily as a linker for surface modification and bioconjugation.

  • Surface Modification: The phosphonic acid group exhibits strong binding to a variety of metal oxide surfaces, including titanium, aluminum, and nitinol.[6][7][8] This allows for the formation of self-assembled monolayers (SAMs), which can alter the surface properties of materials.[7] The hydrophilic PEG chain helps to reduce non-specific protein adsorption, a critical feature for improving the biocompatibility of medical devices and implants.[2][4]

  • Bioconjugation and Drug Delivery: In drug development, this compound can be used as a linker in more complex molecular constructs. For instance, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][9] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] The PEG component can improve the pharmacokinetic properties of these larger molecules.

  • Nanotechnology: This molecule is valuable for the functionalization of nanoparticles. By forming a stable coating on the surface of nanoparticles, it can enhance their dispersity and stability in biological media, which is crucial for applications in drug delivery and medical imaging.[2][7]

Experimental Protocols and Methodologies

While specific experimental conditions can vary based on the substrate and desired outcome, a general protocol for the formation of a self-assembled monolayer (SAM) of this compound on a metal oxide surface is outlined below. This process is fundamental to many of its applications.

Objective: To create a hydrophilic, protein-resistant surface on a metal oxide substrate using this compound.

Materials:

  • Metal oxide substrate (e.g., titanium, silicon with a native oxide layer)

  • This compound

  • Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran (B95107) (THF))

  • Deionized water

  • Nitrogen gas for drying

General Protocol for SAM Formation:

  • Substrate Preparation: The substrate must be thoroughly cleaned to remove organic contaminants and ensure a reactive oxide layer. This is typically achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by a treatment to hydroxylate the surface, such as exposure to UV/ozone or an oxygen plasma.

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-10 mM) in an anhydrous solvent. Sonication may be required to ensure the compound is fully dissolved.[7]

  • Immersion and Self-Assembly: Immerse the cleaned and dried substrate into the this compound solution. The self-assembly process, where the phosphonic acid headgroups bind to the metal oxide surface, is typically allowed to proceed for several hours (e.g., 12-24 hours) at room temperature.[7][8]

  • Rinsing: After the immersion period, the substrate is removed from the solution and rinsed thoroughly with the clean solvent to remove any non-covalently bound molecules.[7][8]

  • Drying and Curing: The functionalized substrate is then dried, often under a stream of nitrogen gas. A gentle heating or annealing step may be performed to enhance the ordering and stability of the monolayer.[10]

  • Characterization: The success of the SAM formation can be verified using surface-sensitive analytical techniques such as contact angle goniometry (to confirm changes in surface hydrophilicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the chemical composition of the surface), and Atomic Force Microscopy (AFM) (to assess surface morphology).

Visualized Workflows and Relationships

To better illustrate the processes and concepts described, the following diagrams are provided in the DOT language.

G Logical Relationship of this compound Components cluster_molecule This compound cluster_properties Resulting Properties cluster_applications Primary Applications PEG Methoxy-PEG4 Chain Sol Hydrophilicity & Aqueous Solubility PEG->Sol App2 Bioconjugation (e.g., PROTACs) PEG->App2 PA Phosphonic Acid Group Bind Strong Surface Binding (Metal Oxides) PA->Bind App1 Surface Modification (e.g., SAMs) Sol->App1 Bind->App1 G Experimental Workflow: SAM Formation A 1. Substrate Cleaning (Sonication, UV/Ozone) B 2. Prepare m-PEG4-PA Solution (e.g., 1-10 mM in Ethanol) A->B Cleaned Substrate C 3. Substrate Immersion (12-24 hours at Room Temp) B->C Prepared Solution D 4. Rinsing with Solvent (Remove physisorbed molecules) C->D Coated Substrate E 5. Drying (Nitrogen Stream) D->E F 6. Characterization (XPS, Contact Angle, AFM) E->F Functionalized Surface

References

An In-depth Technical Guide to the Synthesis of m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for m-PEG4-phosphonic acid, a valuable bifunctional linker used extensively in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic tetraethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the phosphonic acid moiety offers a versatile handle for conjugation to target molecules or surfaces.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a dialkyl phosphonate (B1237965) ester intermediate via a Michaelis-Arbuzov reaction. This is followed by the hydrolysis of the ester to yield the final phosphonic acid.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis mPEG4_LG m-PEG4-LG (LG = Leaving Group, e.g., OTs, Br, I) mPEG4_phosphonate Diethyl m-PEG4-phosphonate mPEG4_LG->mPEG4_phosphonate Heat Triethyl_phosphite Triethyl phosphite (B83602) (P(OEt)3) Triethyl_phosphite->mPEG4_phosphonate mPEG4_phosphonate_hydrolysis Diethyl m-PEG4-phosphonate mPEG4_phosphonic_acid This compound mPEG4_phosphonate_hydrolysis->mPEG4_phosphonic_acid 1. TMSBr 2. MeOH or Conc. HCl, Heat

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and can be adapted by skilled chemists.

Step 1: Synthesis of Diethyl m-PEG4-phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a robust method for forming a carbon-phosphorus bond.[1][2][3] In this step, a suitable m-PEG4 derivative with a good leaving group (e.g., tosylate, bromide, or iodide) is reacted with triethyl phosphite to yield the corresponding diethyl phosphonate.

Experimental Workflow:

G start Start: m-PEG4-OTs reagents Add excess Triethyl phosphite start->reagents reaction Heat reaction mixture (e.g., 120-140 °C) under inert atmosphere (e.g., Argon or Nitrogen) reagents->reaction monitor Monitor reaction progress (e.g., TLC, NMR) reaction->monitor workup Cool to room temperature and remove excess triethyl phosphite under vacuum monitor->workup purification Purify crude product (e.g., column chromatography) workup->purification product Product: Diethyl m-PEG4-phosphonate purification->product

Figure 2: Experimental workflow for the Michaelis-Arbuzov reaction.

Methodology:

  • Preparation of Starting Material: m-PEG4-OH is converted to a derivative with a good leaving group. Tosylation is a common and effective method. To a solution of m-PEG4-OH (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous dichloromethane (B109758) at 0 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield m-PEG4-tosylate (m-PEG4-OTs).

  • Michaelis-Arbuzov Reaction: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), m-PEG4-OTs (1 equivalent) is dissolved in a minimal amount of a high-boiling inert solvent (e.g., toluene, optional) or neat with triethyl phosphite (3-5 equivalents). The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or 31P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess triethyl phosphite is removed by vacuum distillation. The crude product, diethyl m-PEG4-phosphonate, is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate).

Step 2: Hydrolysis of Diethyl m-PEG4-phosphonate to this compound

The final step is the dealkylation of the diethyl phosphonate to the phosphonic acid. Two highly effective methods are commonly employed: the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr), and acid hydrolysis with concentrated hydrochloric acid.[4]

2.2.1. Method A: McKenna Reaction

The McKenna reaction is a mild and efficient method for dealkylating phosphonate esters.

Experimental Workflow:

G start Start: Diethyl m-PEG4-phosphonate reagents Dissolve in anhydrous DCM or CH3CN and cool to 0 °C start->reagents add_tmsbr Add TMSBr (2.2 eq.) dropwise under inert atmosphere reagents->add_tmsbr reaction Stir at room temperature overnight add_tmsbr->reaction quench Remove volatiles in vacuo, then add Methanol and stir reaction->quench purification Remove solvent under vacuum quench->purification product Product: This compound purification->product

Figure 3: Experimental workflow for the McKenna reaction.

Methodology:

  • Silylation: To a solution of diethyl m-PEG4-phosphonate (1 equivalent) in anhydrous dichloromethane or acetonitrile (B52724) under an inert atmosphere, bromotrimethylsilane (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Methanolysis: The solvent and excess TMSBr are removed under reduced pressure. The resulting residue is then dissolved in methanol and stirred for 1-2 hours to effect the hydrolysis of the silyl (B83357) ester intermediate.

  • Isolation: The methanol is removed under vacuum to yield the crude this compound. The product can be further purified by precipitation or by chromatography on a suitable stationary phase if necessary.

2.2.2. Method B: Acid Hydrolysis

Acid hydrolysis is a more traditional but equally effective method for phosphonate dealkylation.

Experimental Workflow:

G start Start: Diethyl m-PEG4-phosphonate reagents Add concentrated HCl (e.g., 6-12 M) start->reagents reaction Heat to reflux (e.g., 100-110 °C) for 12-24 hours reagents->reaction monitor Monitor reaction progress (e.g., TLC, NMR) reaction->monitor workup Cool to room temperature and remove water and excess HCl in vacuo monitor->workup purification Co-evaporate with toluene to remove residual water workup->purification product Product: This compound purification->product

Figure 4: Experimental workflow for acid hydrolysis.

Methodology:

  • Hydrolysis: Diethyl m-PEG4-phosphonate (1 equivalent) is dissolved in concentrated hydrochloric acid (e.g., 6 M or 12 M). The solution is heated to reflux (approximately 100-110 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or 31P NMR spectroscopy.

  • Isolation: After completion, the reaction mixture is cooled to room temperature. The water and excess HCl are removed by vacuum distillation. To ensure complete removal of water, the residue can be co-evaporated with toluene. The resulting this compound is typically used without further purification, but can be purified by precipitation if necessary.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting materials and products, as well as typical reaction parameters.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
m-PEG4-OHC9H20O5208.25Colorless liquid
m-PEG4-OTsC16H26O7S362.44Colorless to pale yellow oil
Diethyl m-PEG4-phosphonateC13H29O7P328.34Colorless to pale yellow oil
This compoundC9H21O7P272.23Colorless to pale yellow oil or solid[5][6]

Table 2: Typical Reaction Parameters and Expected Outcomes

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Tosylation p-Toluenesulfonyl chloride, TriethylamineDichloromethane0 to RT4-8>90
Michaelis-Arbuzov Triethyl phosphiteNeat or Toluene120-14012-2460-80
McKenna Reaction Bromotrimethylsilane, MethanolDichloromethane0 to RT12-16>90
Acid Hydrolysis Concentrated HClWaterReflux12-24>90

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To confirm the presence of the PEG backbone and the terminal methyl and phosphonate/phosphonic acid groups.

    • 13C NMR: To verify the carbon framework of the molecule.

    • 31P NMR: A key technique to monitor the progress of the reactions. A distinct shift is observed from the phosphite starting material to the phosphonate intermediate and finally to the phosphonic acid product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as P=O and O-H.

Expected NMR Data for this compound:

  • 1H NMR (D2O): δ ~3.6-3.7 (m, -OCH2CH2O-), 3.3 (s, -OCH3), ~1.9 (dt, -CH2-P).

  • 31P NMR (D2O): A single peak in the range of δ 20-30 ppm is expected.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information to produce this important linker for a variety of applications in the pharmaceutical sciences.

References

Physical and chemical properties of m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of m-PEG4-phosphonic acid, a heterobifunctional linker molecule of significant interest in biomedical research and drug development. Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety, imparts desirable characteristics for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials. This document details the physicochemical properties, potential experimental protocols for synthesis and characterization, and its role in targeted protein degradation.

Introduction

This compound, systematically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a versatile chemical tool employed in bioconjugation and materials science. The molecule features a methoxy-terminated tetra-ethylene glycol (PEG4) chain, which enhances aqueous solubility and biocompatibility while reducing non-specific protein binding.[1] Crucially, the terminal phosphonic acid group provides a strong anchor to metal oxide surfaces and can participate in various chemical reactions.[2][3] One of its most prominent applications is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Name (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid[4]
Molecular Formula C9H21O7P[5]
Molecular Weight 272.23 g/mol [4]
CAS Number 1872433-62-9[5]
Appearance Solid Powder / Brown to reddish-brown oil[4]
Purity ≥95% - ≥98%[2][4]

Table 2: Solubility and Stability of this compound

PropertyDetailsReference(s)
Solubility Water, DMSO, DMF[5]
Storage Conditions Dry, dark at -20°C for long-term storage (up to 1 year)[4]
Shipping Conditions Ambient temperature[5]

Table 3: Predicted Physicochemical Parameters of this compound

PropertyPredicted Value
Boiling Point 418.1±55.0 °C
Density 1.227±0.06 g/cm³
pKa 2.14±0.10

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve a Michaelis-Arbuzov reaction followed by dealkylation. A generalized workflow is presented below.

G cluster_synthesis Generalized Synthesis Workflow start m-PEG4-halide intermediate m-PEG4-phosphonate ester start->intermediate Michaelis-Arbuzov Reaction reagent1 Trialkyl phosphite (B83602) reagent1->intermediate product This compound intermediate->product Dealkylation reagent2 TMSBr followed by MeOH or concentrated HCl reagent2->product

Generalized synthesis workflow for this compound.

Protocol:

  • Phosphonate (B1237965) Ester Formation (Michaelis-Arbuzov Reaction):

    • To a solution of a methoxy-terminated tetra(ethylene glycol) halide (e.g., m-PEG4-Br) in an appropriate solvent (e.g., toluene), add a trialkyl phosphite (e.g., triethyl phosphite) in excess.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, remove the solvent and excess phosphite under reduced pressure to yield the crude m-PEG4-phosphonate ester.

  • Dealkylation to Phosphonic Acid:

    • Method A (McKenna Reaction): Dissolve the crude m-PEG4-phosphonate ester in a dry, inert solvent (e.g., dichloromethane). Add bromotrimethylsilane (B50905) (TMSBr) dropwise at 0°C and then allow the reaction to warm to room temperature. After stirring for several hours, evaporate the solvent and excess TMSBr. Add methanol (B129727) to the residue and stir to effect methanolysis of the silyl (B83357) ester intermediate. Remove the volatile byproducts under vacuum to yield this compound.[6]

    • Method B (Acid Hydrolysis): Reflux the crude m-PEG4-phosphonate ester in concentrated hydrochloric acid for several hours. After the reaction is complete, remove the water and excess HCl under reduced pressure.

Purification

Due to the polar nature and potential stickiness of phosphonic acids, purification can be challenging.[7]

Protocol:

  • Anion-Exchange Chromatography:

    • Dissolve the crude this compound in a suitable aqueous buffer.

    • Load the solution onto a strong anion-exchange column (e.g., Dowex).

    • Elute with a gradient of an acidic solution, such as aqueous formic acid.[7]

    • Collect fractions and analyze for the presence of the desired product using an appropriate method (e.g., TLC with a suitable stain or LC-MS).

    • Combine the pure fractions and remove the solvent by lyophilization.

  • Crystallization of a Salt:

    • To improve handling and crystallinity, the phosphonic acid can be converted to a salt.

    • Dissolve the purified acid in a minimal amount of a suitable solvent (e.g., water or methanol).

    • Add a base, such as sodium hydroxide, to adjust the pH and form the corresponding salt.

    • Attempt to crystallize the salt from a suitable solvent system, such as an acetone/water or acetonitrile (B52724)/water mixture.[7]

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound. Both ¹H and ³¹P NMR are highly informative.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Signals:

    • A singlet at approximately 3.3 ppm corresponding to the methoxy (B1213986) (CH₃O-) protons.

    • A complex multiplet region between 3.5 and 3.8 ppm corresponding to the ethylene (B1197577) glycol (-OCH₂CH₂O-) protons.

    • A multiplet, potentially a triplet of triplets or a more complex pattern, for the methylene (B1212753) group adjacent to the phosphorus atom, showing coupling to both the adjacent methylene protons and the phosphorus nucleus.

³¹P NMR Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Expected Signals: A single resonance in the phosphonate region of the spectrum. The chemical shift will be dependent on the solvent and pH.[8] For phosphonic acids, the chemical shift is typically in the range of +10 to +30 ppm.[9]

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the compound.

LC-MS Protocol:

  • Chromatography:

    • Column: A reversed-phase C18 column is often suitable. For highly polar analytes, a column designed for polar compounds may be necessary.[10]

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[11][12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphonic acids, detecting the [M-H]⁻ ion.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the accurate mass of the parent ion.

Applications in Drug Development

PROTACs

This compound serves as a flexible and hydrophilic linker in the design of PROTACs. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[13]

The general mechanism of action for a PROTAC is depicted below.

G cluster_protac PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of PROTAC-mediated protein degradation.
Surface Modification

The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[3] This property allows for the functionalization of nanoparticles, quantum dots, and medical implants with this compound. The PEG chain then provides a hydrophilic and biocompatible surface, which can prevent aggregation, reduce non-specific binding of biomolecules, and improve in vivo circulation times.[1]

G cluster_surface_mod Surface Modification Workflow NP Metal Oxide Nanoparticle Functionalized_NP PEGylated Nanoparticle NP->Functionalized_NP Surface Functionalization PEG_PA This compound PEG_PA->Functionalized_NP Conjugated_NP Bioconjugated Nanoparticle Functionalized_NP->Conjugated_NP Bioconjugation Biomolecule Biomolecule (e.g., antibody, drug) Biomolecule->Conjugated_NP

Workflow for surface modification and bioconjugation.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in drug discovery and materials science. Its well-defined structure, combining a hydrophilic PEG spacer with a strong metal-oxide binding phosphonic acid group, makes it an ideal component for the development of advanced biomedical technologies. While specific, detailed experimental protocols for its synthesis and characterization are not widely published, established chemical principles provide a clear path for its preparation and analysis. Further research into the applications of this and related PEGylated phosphonic acids is likely to yield new innovations in targeted therapeutics and functional biomaterials.

References

An In-depth Technical Guide to m-PEG4-phosphonic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-phosphonic acid, a heterobifunctional linker molecule increasingly utilized in advanced drug development and biomaterial sciences. This document details its physicochemical properties, core applications in Proteolysis-Targeting Chimeras (PROTACs) and nanoparticle surface modification, and provides detailed experimental protocols for its practical implementation.

Core Properties of this compound

This compound is a versatile chemical tool characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, which imparts hydrophilicity, and a terminal phosphonic acid group that allows for strong chelation to metal oxides or can be functionalized for bioconjugation.

PropertyValueSource(s)
Molecular Formula C9H21O7P[1][2][3]
Molecular Weight 272.23 g/mol [1][2][3]
CAS Number 1872433-62-9[1][2][3]
Appearance Solid Powder or Oil[1][3]
Solubility Soluble in Water, DMSO, and DMF[2]
Purity Typically ≥95-98%[2][4]

Key Applications

The unique bifunctional nature of this compound makes it a valuable component in two significant areas of biomedical research:

  • PROTAC Linker: The PEG chain serves as a flexible spacer in PROTAC molecules, connecting a target protein ligand to an E3 ubiquitin ligase ligand. The hydrophilicity of the PEG linker can enhance the solubility and cell permeability of the resulting PROTAC.[1][5]

  • Surface Modification of Nanoparticles: The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, making it an excellent anchor for modifying nanoparticles (e.g., iron oxide, zinc oxide).[4][6] The PEG chain extends from the surface, providing a hydrophilic shield that can improve biocompatibility, reduce non-specific protein adsorption, and enhance colloidal stability.[6]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[3][7] The this compound acts as the linker within the PROTAC molecule, bringing the target protein and an E3 ligase into close proximity to form a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3Ligase Binds Ub Ubiquitin Ub->E1 UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Polyubiquitination Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Release & Recycle DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific molecules and systems.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a common strategy for synthesizing a PROTAC where this compound is functionalized and coupled to a target protein ligand (warhead) and an E3 ligase ligand. This example assumes an amide bond formation.

Materials:

  • This compound

  • Warhead with a primary or secondary amine

  • E3 ligase ligand with a carboxylic acid (or vice versa)

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Purification: Preparative HPLC or flash column chromatography

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

Procedure:

  • Functionalization of this compound (if necessary):

    • The phosphonic acid group can be reacted with a diamine linker to introduce a terminal amine, or with a dicarboxylic acid to introduce a terminal carboxylic acid, depending on the available functional groups on the warhead and E3 ligase ligand. For this example, we will assume it has been functionalized to have a terminal amine, creating Amine-PEG4-phosphonic acid.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.

    • Add the amine-functionalized this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

  • Final Amide Coupling to Warhead:

    • The phosphonic acid end of the purified intermediate is now activated using HATU/DIPEA or EDC/Sulfo-NHS as described in step 2.

    • The amine-containing warhead (1.1 eq) is then added to the reaction mixture.

    • The reaction is stirred at room temperature until completion, as monitored by LC-MS.

  • Final Purification and Characterization:

    • Perform an aqueous work-up as described in step 3.

    • Purify the final PROTAC product using preparative HPLC.

    • Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles

This protocol describes the surface coating of iron oxide nanoparticles (IONPs) with this compound via a ligand exchange process.

Materials:

  • Hydrophobic oleic acid-capped IONPs dispersed in a nonpolar solvent (e.g., toluene).

  • This compound

  • Polar solvent (e.g., ethanol (B145695), deionized water)

  • Sonication bath

  • Centrifuge

  • Analytical instruments for characterization: DLS (Dynamic Light Scattering), Zeta Potential Analyzer, TEM (Transmission Electron Microscopy), FTIR (Fourier-Transform Infrared Spectroscopy)

Procedure:

  • Preparation of Coating Solution:

    • Dissolve an excess of this compound in ethanol or a mixture of ethanol and deionized water. The concentration will depend on the nanoparticle concentration and size.

  • Ligand Exchange Reaction:

    • Add the this compound solution to the dispersion of oleic acid-capped IONPs.

    • Sonicate the mixture for 1-2 hours at room temperature. The phosphonic acid groups will displace the oleic acid on the surface of the IONPs.

    • During this process, the nanoparticles will precipitate as they become more hydrophilic and less soluble in the nonpolar solvent.

  • Purification of Surface-Modified Nanoparticles:

    • Centrifuge the mixture to pellet the surface-modified IONPs.

    • Discard the supernatant containing the displaced oleic acid and excess this compound.

    • Wash the pellet by re-dispersing it in ethanol or deionized water, sonicating briefly, and centrifuging again. Repeat this washing step 2-3 times to remove any unbound material.

  • Final Dispersion and Characterization:

    • After the final wash, re-disperse the purified this compound-coated IONPs in deionized water or a buffer of choice.

    • Characterize the coated nanoparticles:

      • DLS and Zeta Potential: To determine the hydrodynamic size and surface charge, which should indicate successful coating and colloidal stability.

      • TEM: To visualize the morphology and ensure no significant aggregation has occurred.

      • FTIR: To confirm the presence of PEG and phosphonate (B1237965) groups on the nanoparticle surface and the removal of oleic acid.

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols are starting points and should be optimized for each specific application.

References

In-Depth Technical Guide: Solubility of m-PEG4-phosphonic acid in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-PEG4-phosphonic acid, a key hydrophilic linker used in the development of advanced drug delivery systems and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective application in aqueous and organic solvent systems commonly used in pharmaceutical research.

Core Concepts

This compound is a heterobifunctional molecule featuring a methoxy-terminated tetraethylene glycol (PEG4) chain and a terminal phosphonic acid group. The PEG chain confers hydrophilicity, significantly influencing its solubility in aqueous media, while the phosphonic acid moiety provides a reactive handle for conjugation to various molecules of interest. Its application is particularly prominent in the design of PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

Quantitative Solubility Data

The solubility of this compound has been qualitatively described as excellent in water and soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Quantitative data, where available, is summarized below.

SolventSolubilityMolar Concentration (approx.)Notes
Water Qualitatively described as "excellent" and highly soluble due to the hydrophilic PEG linker.[1][3]Not specifiedThe presence of the polyethylene (B3416737) glycol chain enhances aqueous solubility.[1][3]
DMSO 25 mg/mL91.83 mMUltrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[4]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively published, a general methodology based on standard laboratory practices can be employed. The following outlines a common approach for determining the solubility of PEGylated compounds.

Protocol: Equilibrium Solubility Determination by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore or can be adapted for compounds without a strong chromophore by using derivatization or a different detection method like HPLC.

1. Materials and Equipment:

  • This compound

  • Deionized water

  • Anhydrous DMSO

  • Spectrophotometer (UV-Vis)

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • Temperature-controlled shaker/incubator

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the solvent of interest (water or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of the standards.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent (water or DMSO) in a sealed vial. This ensures that a saturated solution is formed.

    • Place the vials in a temperature-controlled shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with the respective solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the respective solvent.

Visualization of Application: PROTAC Synthesis and Mechanism

As this compound is a critical component in the synthesis of PROTACs, the following diagrams illustrate the logical workflow of PROTAC creation and its mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis TargetLigand Target Protein Ligand Coupling1 Coupling Reaction 1 TargetLigand->Coupling1 E3Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3Ligand->Coupling2 PEG_Linker This compound (Linker) PEG_Linker->Coupling1 PROTAC PROTAC Molecule Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Coupling2->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule using a PEG linker.

PROTAC_Mechanism_of_Action cluster_cellular_environment Cellular Environment PROTAC PROTAC Molecule TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination E1, E2 enzymes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

The Role of m-PEG4-Phosphonic Acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides an in-depth examination of m-PEG4-phosphonic acid, a bifunctional linker that combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) spacer with the unique chemical characteristics of a phosphonic acid group. We explore its synthesis, key attributes, and its potential applications, with a particular focus on the development of bone-targeting PROTACs. This guide includes detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside illustrative data and visualizations to support researchers in this field.

Introduction to PROTACs and the Significance of Linker Design

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, profoundly influencing its success. Key roles of the linker include:

  • Solubility and Permeability: The linker's chemical composition affects the overall hydrophilicity and lipophilicity of the PROTAC, which in turn governs its solubility, cell membrane permeability, and pharmacokinetic profile.

  • Ternary Complex Formation: The length, rigidity, and attachment points of the linker dictate the spatial orientation and proximity of the target protein and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.

  • Targeting and Specificity: Functional groups within the linker can be exploited for specific applications, such as improving tissue-specific delivery.

Properties of this compound as a PROTAC Linker

The this compound linker offers a unique combination of features that make it an attractive choice for PROTAC design.

  • PEG Component: The methoxy-terminated tetra-polyethylene glycol (m-PEG4) portion of the linker is a flexible, hydrophilic chain. This imparts several beneficial properties:

    • Enhanced Solubility: The PEG chain increases the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by reducing renal clearance and protecting against metabolic degradation.

    • Optimized Ternary Complex Formation: The flexibility and length of the PEG spacer can be fine-tuned to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.

  • Phosphonic Acid Moiety: The terminal phosphonic acid group provides distinct functionalities:

    • Bone Targeting: Phosphonic acids, as phosphate (B84403) analogues, have a high affinity for calcium ions and can strongly bind to the hydroxyapatite (B223615) matrix of bone. This property can be leveraged to develop PROTACs that specifically target proteins implicated in bone diseases, such as osteoporosis and bone cancers.

    • Improved Cell Uptake: In some contexts, the phosphonic acid group may facilitate cellular uptake through interactions with phosphate transporters on the cell surface.

    • Versatile Chemical Handle: The phosphonic acid group can be readily modified or used as an attachment point for further chemical conjugation.

Chemical and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 1872433-62-9[1]
Molecular Formula C9H21O7P[1]
Molecular Weight 272.23 g/mol [1]
Appearance Solid Powder[1]
Solubility Soluble in DMSO[1]
Chemical Name (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid[1]

Case Study: A Bone-Targeted PROTAC for Multiple Myeloma

To illustrate the application of a phosphonate-containing PEG linker, we present a case study based on the development of a PROTAC targeting FK506-binding protein 12 (FKBP12) for the treatment of multiple myeloma. Multiple myeloma is a cancer of plasma cells that accumulates in the bone marrow, leading to osteolytic bone lesions. Therefore, a bone-targeting PROTAC is a highly relevant therapeutic strategy.

FKBP12 is an inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Degradation of FKBP12 in multiple myeloma cells has been shown to enhance BMP-induced apoptosis through the SMAD signaling pathway, making it a promising therapeutic target[1][2].

Illustrative PROTAC Design

For this case study, we propose a hypothetical PROTAC, designated as BM-PROTAC-1 , which incorporates an this compound linker.

  • Target Ligand: A potent and selective binder for FKBP12.

  • E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • Linker: this compound.

The phosphonic acid moiety is intended to direct the PROTAC to the bone marrow, increasing its local concentration and enhancing its therapeutic efficacy while minimizing systemic side effects.

FKBP12 Degradation Signaling Pathway

The degradation of FKBP12 by BM-PROTAC-1 is expected to activate the BMP signaling pathway, leading to apoptosis in multiple myeloma cells. The key steps are outlined in the diagram below.

FKBP12_Degradation_Pathway FKBP12 Degradation and Apoptosis Pathway in Multiple Myeloma BM-PROTAC-1 BM-PROTAC-1 Ternary Complex FKBP12 :: PROTAC :: VHL BM-PROTAC-1->Ternary Complex FKBP12 FKBP12 FKBP12->Ternary Complex VHL VHL E3 Ligase VHL->Ternary Complex Ubiquitination FKBP12 Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FKBP12 Degradation Proteasome->Degradation BMPR BMP Receptor Degradation->BMPR Relieves Inhibition pSMAD pSMAD1/5 BMPR->pSMAD SMAD Complex pSMAD1/5 + SMAD4 Complex pSMAD->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex MYC MYC (Oncogene) SMAD Complex->MYC Repression Apoptosis Apoptosis MYC->Apoptosis Inhibition

Caption: PROTAC-mediated degradation of FKBP12 enhances BMP signaling, leading to apoptosis.

Illustrative Quantitative Data for BM-PROTAC-1

The following table presents hypothetical quantitative data for the activity of BM-PROTAC-1 in a multiple myeloma cell line (e.g., INA-6). These values are for illustrative purposes to demonstrate how data for a PROTAC with an this compound linker would be presented.

ParameterValue (nM)Description
DC50 50Concentration for 50% maximal degradation of FKBP12.
Dmax >90%Maximum degradation of FKBP12 observed.
IC50 100Concentration for 50% inhibition of cell viability.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. The following sections provide step-by-step protocols for the synthesis of a PROTAC with an this compound linker and its biological characterization.

Synthesis of a PROTAC with an this compound Linker

The synthesis of BM-PROTAC-1 can be achieved through a convergent approach, involving the synthesis of the FKBP12-binding moiety and the VHL ligand, followed by their conjugation using the this compound linker. A common strategy is to use amide bond formation.

Materials and Reagents:

  • FKBP12-binding moiety with a terminal amine group

  • VHL ligand with a terminal carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Reagents for flash column chromatography and preparative HPLC

Step-by-Step Procedure:

  • Activation of VHL Ligand:

    • Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with this compound:

    • To the activated VHL ligand solution, add the this compound (1.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, followed by saturated NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.

  • Coupling to FKBP12 Ligand:

    • Repeat the activation step (Step 1) with the VHL-linker conjugate.

    • Add the amine-functionalized FKBP12 ligand (1.0 eq) to the activated mixture.

    • Stir at room temperature overnight and monitor by LC-MS.

  • Final Purification:

    • Perform a similar work-up as in Step 3.

    • Purify the final PROTAC product by preparative HPLC to yield the pure BM-PROTAC-1.

Western Blot for FKBP12 Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., INA-6 cells with BM-PROTAC-1) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Blocking and antibody incubation) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry for DC50/Dmax) G->H

Caption: A typical workflow for assessing PROTAC-induced protein degradation via Western blot.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed multiple myeloma cells (e.g., INA-6) in 6-well plates and allow them to adhere.

    • Treat the cells with increasing concentrations of BM-PROTAC-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the FKBP12 band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.

Global Proteomics for Off-Target Analysis

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC by identifying any unintended "off-target" degradation.

Step-by-Step Procedure:

  • Sample Preparation:

    • Treat multiple myeloma cells with BM-PROTAC-1 at a concentration that gives maximal degradation (Dmax) and a vehicle control.

    • Lyse the cells and quantify the protein content.

  • Protein Digestion:

    • Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Labeling (Optional but Recommended):

    • For quantitative comparison, label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS data.

    • Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

    • Proteins other than FKBP12 that are significantly degraded are considered off-targets.

Conclusion and Future Outlook

The this compound linker represents a valuable tool in the PROTAC designer's toolbox, offering a unique combination of properties that can enhance solubility, optimize ternary complex formation, and enable tissue-specific targeting. The phosphonic acid moiety's affinity for bone makes it particularly promising for the development of PROTACs for bone-related diseases, such as multiple myeloma and osteoporosis.

While this guide has provided a comprehensive overview and detailed protocols, the development of a successful PROTAC requires empirical optimization of the linker length, composition, and attachment points for each specific target and E3 ligase pair. Future research will likely focus on expanding the repertoire of functionalized linkers to achieve even greater control over the pharmacokinetic and pharmacodynamic properties of PROTACs, ultimately leading to the development of safer and more effective therapies. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

The Architecture of Life's "Other" Phosphorus: A Technical Guide to the Biosynthesis of Phosphonic Acid Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonic acid natural products represent a unique and increasingly important class of bioactive molecules, distinguished by a chemically stable carbon-phosphorus (C-P) bond. This structural feature confers resistance to enzymatic hydrolysis, making them attractive candidates for drug development, particularly as enzyme inhibitors. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the formation of these remarkable compounds. We delve into the key enzymatic players, their catalytic mechanisms, and the diverse downstream modifications that lead to a wide array of structurally and functionally varied phosphonate (B1237965) natural products. This document summarizes key quantitative data, provides detailed experimental protocols for the core biosynthetic steps, and visualizes the intricate molecular logic of these pathways.

The Core Pathway: Forging the Carbon-Phosphorus Bond

The biosynthesis of the vast majority of phosphonic acid natural products initiates with a conserved two-step enzymatic cascade that establishes the foundational C-P bond. This process begins with the rearrangement of a central metabolite, phosphoenolpyruvate (B93156) (PEP), and is driven forward by a subsequent irreversible decarboxylation.

Phosphoenolpyruvate Mutase (PepM): The Gateway Enzyme

The first committed step in most phosphonate biosynthetic pathways is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PepM) (EC 5.4.2.9).[1][2][3] This isomerization is a thermodynamically challenging process, with the equilibrium strongly favoring the substrate, PEP.[1][4]

PepM is a fascinating enzyme that facilitates the formation of a new carbon-phosphorus bond, a rare event in biology.[1] The catalytic mechanism is thought to proceed through a dissociative pathway involving a magnesium ion cofactor.[1][5]

Phosphonopyruvate Decarboxylase (Ppd): The Driving Force

To overcome the unfavorable equilibrium of the PepM-catalyzed reaction, the product, PnPy, is immediately acted upon by phosphonopyruvate decarboxylase (Ppd) (EC 4.1.1.82).[1][6] This enzyme catalyzes the irreversible decarboxylation of PnPy to 2-phosphonoacetaldehyde (PnAA) and carbon dioxide.[6][7] This highly exergonic decarboxylation step effectively pulls the preceding PepM reaction forward, ensuring a continuous flux of intermediates into the phosphonate biosynthetic pathway.[1][5] Ppd belongs to the family of lyases and requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, typically Mg2+, as cofactors.[6][8]

Quantitative Analysis of Core Pathway Enzymes

The kinetic parameters of PepM and Ppd have been characterized from various organisms, providing insights into their catalytic efficiency. A summary of these quantitative data is presented below.

Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (PepM)
OrganismSubstrateKm (µM)kcat (s-1)Reference(s)
Mytilus edulisPhosphonopyruvate334[9]
Tetrahymena pyriformisPhosphoenolpyruvate7705[7]
Tetrahymena pyriformisPhosphonopyruvate3.5100[7]
Trypanosoma cruziPhosphonopyruvate812[10]
Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (Ppd)
OrganismSubstrateKm (µM)kcat (s-1)CofactorsReference(s)
Bacteroides fragilis3-Phosphonopyruvate3.2 ± 0.210.2 ± 0.3Thiamine pyrophosphate, Mg2+[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the core phosphonate biosynthetic pathway.

Cloning and Heterologous Expression of PepM and Ppd Genes

The genes encoding PepM and Ppd are often found clustered together in the genomes of phosphonate-producing organisms.[3][11] This co-localization facilitates their identification and cloning.

Objective: To clone and express functional PepM and Ppd enzymes for in vitro characterization.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the target phosphonate-producing microorganism.

  • Gene Amplification: Design primers based on conserved regions of known pepM and ppd genes to amplify the target genes via Polymerase Chain Reaction (PCR).

  • Vector Ligation: Clone the amplified PCR products into a suitable expression vector (e.g., pET series for E. coli expression) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression constructs into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Expression Induction: Grow the transformed E. coli cells to a suitable optical density and induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Protein Characterization: Verify the purity and size of the recombinant proteins using SDS-PAGE and determine the protein concentration.

Enzyme Assay for Phosphoenolpyruvate Mutase (PepM)

A continuous spectrophotometric coupled assay is commonly used to determine the activity of PepM in the direction of PEP formation from PnPy.[7]

Principle: The PEP formed is converted to pyruvate (B1213749) by pyruvate kinase, and the pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • Substrate: 3-Phosphonopyruvate (PnPy)

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Cofactors: Adenosine diphosphate (B83284) (ADP), Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Purified PepM enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ADP, NADH, PK, and LDH in a quartz cuvette.

  • Incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate and to consume any contaminating pyruvate.

  • Initiate the reaction by adding a known concentration of PnPy.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Perform control experiments without PepM or without PnPy to account for any background reactions.

Enzyme Assay for Phosphonopyruvate Decarboxylase (Ppd)

The activity of Ppd can be monitored by measuring the rate of PnPy-dependent NADH oxidation in a coupled assay with phosphonoacetaldehyde (B103672) reductase.

Principle: The 2-phosphonoacetaldehyde (PnAA) produced by Ppd is reduced to 2-hydroxyethylphosphonate by a suitable reductase, coupled to the oxidation of NADH.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.0, 5 mM MgCl2, 0.1 mM Thiamine pyrophosphate (TPP)

  • Substrate: 3-Phosphonopyruvate (PnPy)

  • Coupling Enzyme: Phosphonoacetaldehyde reductase (or a suitable alcohol dehydrogenase that can reduce PnAA)

  • Cofactor: Nicotinamide adenine dinucleotide (NADH)

  • Purified Ppd enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADH, and the coupling reductase in a cuvette.

  • Incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding a known concentration of PnPy.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity as described for the PepM assay.

  • Run appropriate controls to ensure the reaction is Ppd- and PnPy-dependent.

Detection and Characterization of Phosphonate Intermediates

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detection and quantification of phosphonate compounds due to the characteristic chemical shifts of the C-P bond.[11][12]

Objective: To identify and quantify phosphonate intermediates in vivo or in vitro.

Methodology:

  • Sample Preparation:

    • In vivo: Grow the phosphonate-producing organism under conditions that favor production. Harvest the cells and/or the culture supernatant. Extract the metabolites using a suitable solvent system (e.g., perchloric acid extraction followed by neutralization).

    • In vitro: Perform enzymatic reactions as described above. Stop the reaction at various time points.

  • NMR Analysis:

    • Lyophilize the extracted metabolites or the in vitro reaction mixture and redissolve in D2O.

    • Acquire 31P NMR spectra. Phosphonate compounds typically exhibit signals in the range of +5 to +30 ppm, which is distinct from the chemical shifts of phosphate (B84403) esters.[12]

  • Quantification: Include a known concentration of a phosphorus-containing internal standard (e.g., methylphosphonic acid) for quantitative analysis.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the core phosphonate biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The core biosynthetic pathway for phosphonic acid natural products.

Experimental_Workflow_Enzyme_Characterization cluster_gene Gene Work cluster_protein Protein Work cluster_activity Activity Analysis gDNA Genomic DNA Isolation PCR Gene Amplification (pepM, ppd) gDNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Characterization Purity & Concentration (SDS-PAGE, Bradford) Purification->Characterization Assay Enzyme Assays (Spectrophotometric) Purification->Assay Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics

Caption: A generalized experimental workflow for the characterization of phosphonate biosynthetic enzymes.

Diversification of Phosphonate Scaffolds

Following the formation of 2-phosphonoacetaldehyde, the biosynthetic pathways diverge significantly, leading to a vast array of phosphonic acid natural products. These downstream modifications include:

  • Amination: Transaminases can convert PnAA to 2-aminoethylphosphonate (AEP), a common building block for phosphonolipids and other macromolecules.[13]

  • Reduction: PnAA can be reduced to 2-hydroxyethylphosphonate.

  • Oxidation: PnAA can be oxidized to phosphonoacetate.

  • Carbon-Carbon Bond Formation: Aldol-type additions and other C-C bond-forming reactions can further elaborate the phosphonate scaffold, as seen in the biosynthesis of the antimalarial drug FR-900098.[14][15]

The genetic basis for this diversity lies in the varied enzymatic machinery encoded within the phosphonate biosynthetic gene clusters of different organisms.[3][11]

Conclusion and Future Outlook

The biosynthesis of phosphonic acid natural products is a rich field of study, revealing novel enzymatic strategies for the formation of the highly stable C-P bond. The core pathway, initiated by PepM and driven by Ppd, provides a central entry point into a diverse metabolic landscape. Understanding these pathways at a molecular and quantitative level is crucial for harnessing their potential. The methodologies outlined in this guide provide a framework for the discovery, characterization, and engineering of phosphonate biosynthetic pathways. Future research in this area holds the promise of uncovering new bioactive molecules with applications in medicine and agriculture, as well as providing novel biocatalysts for synthetic chemistry. The continued exploration of the genomic landscape will undoubtedly unveil further enzymatic diversity and novel phosphonate scaffolds, expanding our understanding of the role of these fascinating molecules in the natural world.

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-phosphonic acid for the surface modification of various substrates, particularly metal oxides. The protocols outlined below are designed to enhance surface properties such as hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, which are critical in the fields of biomaterials, medical devices, and drug delivery systems.

Introduction

This compound is a hydrophilic linker molecule featuring a phosphonic acid headgroup and a short polyethylene (B3416737) glycol (PEG) chain. The phosphonic acid group forms a strong, stable bond with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zinc oxide (ZnO), iron oxides (FeₓOᵧ), and the native oxide layer of silicon (SiO₂)[1][2][3]. The PEG tail extends from the surface, creating a hydrated layer that imparts desirable biological and physical properties. This surface modification is a straightforward and effective method to improve the performance of materials in biological environments[4][5].

Key Applications:

  • Improving Biocompatibility: The PEGylated surface minimizes adverse reactions with biological systems[5].

  • Reducing Biofouling: The hydrophilic PEG chains resist the non-specific adsorption of proteins and cells[4].

  • Enhancing Solubility and Stability: For nanoparticles, a PEG coating can improve dispersibility and stability in aqueous media[6][7].

  • Functionalization: The terminal methoxy (B1213986) group of this compound can be replaced with other functional groups to enable the covalent attachment of targeting ligands, drugs, or other biomolecules.

Mechanism of Surface Modification

The surface modification process relies on the formation of a self-assembled monolayer (SAM) of this compound on the substrate. The phosphonic acid headgroup strongly chemisorbs onto the metal oxide surface. This interaction typically involves the deprotonation of the phosphonic acid and coordination with the metal atoms on the surface, forming robust P-O-Metal bonds[1][2]. The molecules pack closely together, creating a dense and ordered monolayer.

Below is a diagram illustrating the binding mechanism of phosphonic acid to a metal oxide surface.

G Binding of this compound to a metal oxide surface. cluster_substrate Metal Oxide Substrate cluster_peg This compound M1 Metal O1 O M1->O1 M2 Metal O1->M2 O2 O M2->O2 P P P->M1 Coordination Bond Formation P->M2 O3 O P->O3 O4 O P->O4 OH1 OH P->OH1 PEG m-PEG4 Chain P->PEG covalent bond

Caption: Mechanism of this compound binding to a metal oxide surface.

Experimental Protocols

This section provides detailed protocols for the surface modification of a generic metal oxide substrate with this compound and subsequent characterization.

Materials and Reagents
  • This compound

  • Substrate (e.g., TiO₂ coated glass slide, ZnO nanoparticles)

  • Anhydrous solvent (e.g., ethanol (B145695), isopropanol (B130326), or toluene)

  • Deionized (DI) water

  • Nitrogen gas

  • Sonicator

  • Oven

Substrate Preparation

Proper cleaning of the substrate is critical for the formation of a high-quality SAM.

  • Initial Cleaning: Sonicate the substrate in a solution of laboratory detergent for 15 minutes.

  • Rinsing: Thoroughly rinse the substrate with DI water.

  • Solvent Wash: Sonicate the substrate in isopropanol or ethanol for 15 minutes to remove organic residues.

  • Drying: Dry the substrate under a stream of nitrogen gas.

  • Surface Activation (Optional but Recommended): Treat the substrate with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to generate hydroxyl groups on the surface, which enhances the binding of the phosphonic acid.

Self-Assembled Monolayer (SAM) Formation
  • Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent. Anhydrous conditions are preferred to prevent the self-condensation of the phosphonic acid.

  • Immersion: Immerse the cleaned and dried substrate into the this compound solution in a sealed container. To minimize oxygen and water contamination, the container can be purged with nitrogen gas before sealing.

  • Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any non-chemisorbed molecules.

  • Annealing (Optional): To improve the ordering and stability of the monolayer, the coated substrate can be annealed at 100-120°C for 1-2 hours.

  • Final Rinse and Drying: Perform a final rinse with the anhydrous solvent and dry the substrate under a stream of nitrogen gas. Store the modified substrate in a clean, dry environment.

Below is a workflow diagram for the surface modification process.

G start Start substrate_prep Substrate Preparation (Cleaning & Activation) start->substrate_prep sam_formation SAM Formation (Immersion in this compound solution) substrate_prep->sam_formation incubation Incubation (12-24 hours) sam_formation->incubation rinsing Rinsing (with anhydrous solvent) incubation->rinsing annealing Annealing (Optional) (100-120°C, 1-2 hours) rinsing->annealing final_rinse_dry Final Rinse & Drying annealing->final_rinse_dry characterization Surface Characterization final_rinse_dry->characterization end End characterization->end

Caption: Experimental workflow for surface modification with this compound.

Characterization of Modified Surfaces

Several analytical techniques can be employed to confirm the successful modification of the surface and to quantify the changes in surface properties.

Contact Angle Goniometry

This technique measures the wettability of a surface. A successful modification with the hydrophilic this compound should result in a significant decrease in the water contact angle.

Protocol:

  • Place the unmodified and modified substrates on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Measure the angle between the droplet and the surface.

  • Perform measurements at multiple locations on each sample to ensure reproducibility.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the atoms on the surface.

Protocol:

  • Mount the samples on the XPS sample holder.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the C 1s, O 1s, P 2p, and the relevant metal peaks. The presence of a P 2p peak and an increased C 1s signal corresponding to C-O bonds from the PEG chain are indicative of successful modification.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR can be used to identify the functional groups present on the surface.

Protocol:

  • Acquire a background spectrum of the unmodified substrate.

  • Acquire the spectrum of the modified substrate.

  • Look for characteristic peaks of the phosphonate (B1237965) group (P-O) and the C-O-C ether stretch of the PEG chain.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of surfaces before and after modification with PEG-phosphonic acids.

Table 1: Water Contact Angle Measurements

SurfaceBefore Modification (°C)After Modification (°C)
Titanium Dioxide65-7520-30
Silicon Dioxide40-5015-25
Zinc Oxide Nanoparticles50-6025-35

Table 2: XPS Elemental Analysis (Atomic %)

SurfaceElementBefore ModificationAfter Modification
Titanium Dioxide Ti25-30%15-20%
O55-60%45-50%
C10-15%30-35%
P0%1-3%
Silicon Dioxide Si30-35%20-25%
O60-65%50-55%
C<5%20-25%
P0%1-3%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the surface modification and the resulting functional outcomes.

G modification Surface Modification with This compound hydrophilicity Increased Surface Hydrophilicity modification->hydrophilicity steric_hindrance Steric Hindrance from PEG Chains modification->steric_hindrance biocompatibility Enhanced Biocompatibility hydrophilicity->biocompatibility reduced_fouling Reduced Protein and Cell Adsorption steric_hindrance->reduced_fouling biocompatibility->reduced_fouling contributes to

Caption: Logical flow from surface modification to functional outcomes.

Troubleshooting

IssuePossible CauseSuggested Solution
High Water Contact Angle After Modification Incomplete or no SAM formation.Ensure substrate is thoroughly cleaned and activated. Use anhydrous solvent and inert atmosphere during SAM formation. Increase incubation time.
Inconsistent Results Contamination of substrate or solution.Use high-purity reagents and solvents. Clean glassware thoroughly. Work in a clean environment.
Poor Stability of the Monolayer Incomplete bond formation.Consider an annealing step after SAM formation to strengthen the surface bonds. Ensure the substrate surface is appropriate for phosphonic acid binding.

These application notes and protocols provide a solid foundation for researchers to successfully employ this compound for surface modification. For specific applications, further optimization of the described protocols may be necessary.

References

Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG4-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for biomedical applications, including drug delivery, bioimaging, and diagnostics. Surface modification with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is essential to improve colloidal stability, reduce non-specific protein adsorption (the "protein corona"), and prolong circulation times in vivo.[1][2] Phosphonic acid-terminated PEGs are particularly effective for coating metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and titanium dioxide (TiO₂), due to the formation of strong, stable coordination bonds between the phosphonate (B1237965) group and the metal oxide surface.[3][4][5] This document provides a detailed protocol for the functionalization of nanoparticles with methoxy-PEG4-phosphonic acid (m-PEG4-phosphonic acid), a short-chain PEG derivative that offers excellent hydrophilicity and biocompatibility.

The phosphonic acid moiety provides a robust anchor to the nanoparticle surface, often displacing weaker-binding ligands like carboxylates.[6] The PEG chain extends into the surrounding medium, creating a hydrophilic shield that imparts "stealth" characteristics to the nanoparticles, rendering them less susceptible to opsonization and clearance by the mononuclear phagocyte system.[2] This protocol will cover the synthesis of the PEG-phosphonic acid ligand, the ligand exchange procedure for coating nanoparticles, and the characterization of the resulting functionalized nanoparticles.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierGradePurpose
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)Sigma-Aldrich≥99%Nanoparticle Precursor
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)Sigma-Aldrich≥99%Nanoparticle Precursor
Ammonium hydroxide (B78521) (NH₄OH)Fisher Scientific28-30%Precipitating Agent
Oleic acidSigma-Aldrich≥99%Stabilizer for hydrophobic NPs
m-PEG4-OHBroadPharm>95%PEG starting material
Diethyl (4-oxobutyl)phosphonateSigma-Aldrich97%Phosphonate precursor
Sodium borohydride (B1222165) (NaBH₄)Sigma-Aldrich≥98%Reducing agent
Bromotrimethylsilane (B50905) (TMSBr)Sigma-Aldrich≥97%Deprotection agent
Toluene (B28343)Fisher ScientificAnhydrousSolvent
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrousSolvent
Methanol (B129727) (MeOH)Fisher ScientificACS GradeSolvent/Washing
Diethyl etherFisher ScientificACS GradePrecipitation
Phosphate Buffered Saline (PBS)GibcopH 7.4Dispersion medium for characterization
Table 2: Typical Reaction Parameters for Nanoparticle Functionalization
ParameterValueNotes
Nanoparticle Core MaterialIron Oxide (Fe₃O₄)Protocol adaptable for other metal oxides (e.g., TiO₂, CeO₂)[1]
Initial Nanoparticle Concentration10 mg/mL in TolueneFor oleic acid-capped hydrophobic nanoparticles
This compound Concentration0.1 - 0.8 mmol per gram of FeConcentration can be varied to optimize surface coverage[7]
Reaction SolventDichloromethane/Methanol (7:3 v/v)A common solvent system for ligand exchange[8]
Reaction TemperatureRoom Temperature (20-25°C)Mild conditions are sufficient for ligand exchange
Reaction Time12-24 hoursOvernight stirring is typical to ensure complete exchange
Purification MethodMagnetic separation or centrifugationFollowed by washing with methanol and water
Table 3: Expected Characterization Results
Characterization TechniqueParameter MeasuredUnfunctionalized NPs (Oleic Acid Capped)This compound Functionalized NPs
Transmission Electron Microscopy (TEM)Core Size and Morphology~10 nm, spherical~10 nm, spherical (core size unchanged)
Dynamic Light Scattering (DLS)Hydrodynamic Diameter>100 nm (in non-polar solvent)20-50 nm (in aqueous solution)
Zeta PotentialSurface Charge-15 to -30 mV (in organic solvent)-20 to -40 mV (at neutral pH in water)
Thermogravimetric Analysis (TGA)Organic Content (% weight loss)10-20%20-40% (increase indicates successful coating)
Fourier-Transform Infrared Spectroscopy (FTIR)Surface Functional GroupsC-H stretches (~2900 cm⁻¹), C=O stretch (~1710 cm⁻¹)P-O stretches (~1050 cm⁻¹), C-O-C stretch (~1100 cm⁻¹)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonic acid-terminated PEG ligand.

1. Synthesis of m-PEG4-(4-diethylphosphonyl)butanoate: a. Dissolve m-PEG4-OH (1 equivalent) and diethyl (4-oxobutyl)phosphonate (1.2 equivalents) in anhydrous dichloromethane (DCM). b. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours. d. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. e. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

2. Deprotection to form this compound: a. Dissolve the purified m-PEG4-(4-diethylphosphonyl)butanoate (1 equivalent) in anhydrous DCM and cool to -20°C. b. Add bromotrimethylsilane (TMSBr) (4 equivalents) dropwise. c. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. d. Remove the solvent and excess TMSBr under reduced pressure to yield the final this compound product.

Protocol 2: Functionalization of Nanoparticles by Ligand Exchange

This protocol is for the functionalization of pre-synthesized oleic acid-capped iron oxide nanoparticles.

1. Preparation of Nanoparticle Dispersion: a. Disperse oleic acid-capped iron oxide nanoparticles in toluene at a concentration of 10 mg/mL. b. Sonicate the dispersion for 15 minutes to ensure homogeneity.

2. Ligand Exchange Reaction: a. In a separate flask, dissolve the synthesized this compound in a mixture of dichloromethane and methanol (7:3 v/v). The amount should correspond to a range of 0.1 to 0.8 mmol per gram of iron in the nanoparticle dispersion.[7] b. Add the nanoparticle dispersion to the this compound solution. c. Stir the mixture at room temperature for 12-24 hours.

3. Purification of Functionalized Nanoparticles: a. After the reaction, add an excess of diethyl ether to precipitate the functionalized nanoparticles. b. For magnetic nanoparticles, use a strong magnet to collect the particles and decant the supernatant. For non-magnetic nanoparticles, use centrifugation (e.g., 8000 rpm for 20 minutes). c. Re-disperse the nanoparticle pellet in methanol and repeat the separation step. Perform this washing step three times. d. After the final methanol wash, re-disperse the nanoparticles in deionized water. e. Dialyze the aqueous dispersion against deionized water for 48 hours to remove any remaining unbound ligands and solvent residues. f. The purified this compound functionalized nanoparticles can be stored as an aqueous dispersion at 4°C.

Protocol 3: Characterization of Functionalized Nanoparticles

1. Transmission Electron Microscopy (TEM): a. Dilute the nanoparticle dispersion in water. b. Deposit a drop of the diluted dispersion onto a carbon-coated copper grid and allow it to dry. c. Image the grid using a TEM to determine the core size, shape, and crystallinity of the nanoparticles.

2. Dynamic Light Scattering (DLS) and Zeta Potential: a. Dilute the aqueous nanoparticle dispersion in 1x PBS buffer (pH 7.4). b. Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. c. Measure the zeta potential to determine the surface charge of the functionalized nanoparticles.

3. Thermogravimetric Analysis (TGA): a. Lyophilize a sample of the purified nanoparticle dispersion to obtain a dry powder. b. Heat the powder from room temperature to 800°C under a nitrogen atmosphere using a TGA instrument. c. The weight loss corresponds to the amount of organic coating (this compound) on the nanoparticle surface.

4. Fourier-Transform Infrared Spectroscopy (FTIR): a. Prepare a KBr pellet containing a small amount of the lyophilized nanoparticles. b. Acquire the FTIR spectrum to identify the characteristic vibrational bands of the phosphonic acid and PEG groups on the nanoparticle surface.

Mandatory Visualization

G cluster_synthesis Protocol 1: Synthesis of this compound cluster_functionalization Protocol 2: Nanoparticle Functionalization cluster_characterization Protocol 3: Characterization mPEG4OH m-PEG4-OH Esterification Esterification (DCC, DMAP) mPEG4OH->Esterification PhosphonatePrecursor Diethyl (4-oxobutyl)phosphonate PhosphonatePrecursor->Esterification PEG_Ester m-PEG4-(4-diethylphosphonyl)butanoate Esterification->PEG_Ester Deprotection Deprotection (TMSBr) PEG_Ester->Deprotection FinalLigand This compound Deprotection->FinalLigand LigandSolution This compound in DCM/MeOH FinalLigand->LigandSolution HydrophobicNPs Oleic Acid-Capped Nanoparticles in Toluene LigandExchange Ligand Exchange (Room Temp, 12-24h) HydrophobicNPs->LigandExchange LigandSolution->LigandExchange Purification Purification (Magnetic Separation/Centrifugation, Washing, Dialysis) LigandExchange->Purification FunctionalizedNPs Water-Dispersible m-PEG4-PA Functionalized Nanoparticles Purification->FunctionalizedNPs FunctionalizedNPs->FunctionalizedNPs_char TEM TEM DLS DLS & Zeta Potential TGA TGA FTIR FTIR FunctionalizedNPs_char->TEM Core Size FunctionalizedNPs_char->DLS Hydrodynamic Size, Surface Charge FunctionalizedNPs_char->TGA Organic Content FunctionalizedNPs_char->FTIR Surface Chemistry

Caption: Experimental workflow for the synthesis of this compound and subsequent nanoparticle functionalization and characterization.

G cluster_surface Nanoparticle Surface Interaction cluster_peg This compound Ligand NP Metal Oxide Nanoparticle Core (e.g., Fe₃O₄) Phosphonate Phosphonate Group (-PO(OH)₂) NP->Phosphonate Strong Coordination Bond (e.g., Fe-O-P) PEG PEG Chain (-CH₂CH₂O-)₄ Phosphonate->PEG Methoxy Methoxy Cap (-OCH₃) PEG->Methoxy Aqueous Aqueous Environment (e.g., PBS, Blood Plasma) Methoxy->Aqueous Provides Hydrophilicity & Stealth Properties

Caption: Diagram illustrating the binding of this compound to a metal oxide nanoparticle surface.

References

Application Notes and Protocols for m-PEG4-phosphonic acid in the Creation of Biofunctional Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-phosphonic acid for the creation of biofunctional surfaces on various substrates, particularly metal oxides. The unique properties of this compound, combining a robust anchoring group with a protein-repellent polyethylene (B3416737) glycol (PEG) chain, make it an ideal candidate for numerous biomedical applications, including medical implants, biosensors, and drug delivery systems.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a phosphonic acid headgroup and a methoxy-terminated tetra(ethylene glycol) tail. The phosphonic acid group forms a strong, stable bond with a variety of metal oxide surfaces, such as titanium oxide (TiO₂), tantalum oxide (Ta₂O₅), and aluminum oxide (Al₂O₃), through the formation of self-assembled monolayers (SAMs).[1][2] The PEG chain is highly hydrophilic and effectively reduces the non-specific adsorption of proteins and cells, a critical requirement for improving the biocompatibility of materials in physiological environments.[3]

Key Advantages:

  • Strong Surface Anchoring: The phosphonic acid group provides superior hydrolytic stability compared to thiol-based SAMs on gold.[1]

  • Protein Resistance: The PEG linker effectively minimizes biofouling by creating a hydration layer that repels proteins.[3]

  • Biocompatibility: Reduces inflammatory responses and improves the in-vivo performance of medical devices.

  • Versatility: Can be used to modify a wide range of metal oxide surfaces.[1][3]

Quantitative Data on Surface Modification

The following tables summarize key quantitative data obtained from surfaces modified with phosphonic acid-based SAMs, including those with PEG linkers. This data provides a benchmark for the expected performance of this compound modified surfaces.

Table 1: Surface Wettability Analysis

SubstrateSurface ModificationWater Contact Angle (°) Before ModificationWater Contact Angle (°) After ModificationReference
Titanium (Ti)Alkylphosphonic acid~70°~110°[4]
Titanium alloy (Ti6Al4V)Carboxyethylphosphonic acid85.3° ± 2.1°58.6° ± 1.5°[5]
Aluminum Oxide (Al₂O₃)Octadecylphosphonic acid (ODPA)<10°~110°[1][6]
Tantalum Oxide (Ta₂O₅)Dodecylphosphonic acid~20°~105°[4]

Table 2: Protein Adsorption Analysis

SubstrateSurface ModificationProteinAdsorbed Mass (ng/cm²) - ControlAdsorbed Mass (ng/cm²) - Modified% ReductionReference
Titanium Oxide (TiO₂)PEG-phosphonateFibrinogen~450<50>88%[7][8]
Titanium Oxide (TiO₂)PEG-phosphonateAlbumin (BSA)~200<20>90%[5][7]
Niobium OxidePEG-dendron phosphonateMyoglobin~150<10>93%[9]
Niobium OxidePEG-dron phosphonateAlbumin~250<25>90%[9]
Niobium OxidePEG-dendron phosphonateFibrinogen~600<50>91%[9]

Table 3: Osteoblast Adhesion and Proliferation

SurfaceLigand Density (pmol/cm²)Cell Adhesion (Normalized)Cell Proliferation (Normalized)Reference
p(AAm-co-EG/AAc)0 (Control)1.01.0[10]
p(AAm-co-EG/AAc)-l-RGD12.51.8[10]
p(AAm-co-EG/AAc)-l-RGD104.22.5[10]
p(AAm-co-EG/AAc)-l-RGD205.13.1[10]
Chitosan-grafted TiN/A1.01.0[11]
Chitosan-grafted Ti + RGDN/A~1.8~1.5[11]

Experimental Protocols

Protocol for Surface Modification with this compound

This protocol describes the formation of a self-assembled monolayer of this compound on a titanium substrate.

Materials:

Procedure:

  • Substrate Cleaning and Preparation:

    • Sonciate the titanium substrates in a sequence of solvents to remove organic contaminants:

      • Acetone (15 minutes)

      • Isopropanol (15 minutes)

      • Deionized water (15 minutes)

    • Dry the substrates under a stream of nitrogen gas.

    • To create a fresh, uniform oxide layer, treat the substrates with an oxygen plasma cleaner for 5-10 minutes. Alternatively, immerse in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).

    • Rinse the substrates thoroughly with DI water and dry under a nitrogen stream.

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol.

    • Immerse the cleaned and dried titanium substrates in the this compound solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol or isopropanol to remove any non-covalently bound molecules.

    • Dry the modified substrates under a stream of nitrogen gas.

  • Optional Annealing Step:

    • To improve the stability and ordering of the SAM, the coated substrates can be annealed.

    • Place the substrates in an oven and heat at 100-120°C for 1-2 hours.

    • Allow the substrates to cool to room temperature before further use.

Protocol for In Vitro Protein Adsorption Assay

This protocol outlines a method to quantify the reduction in non-specific protein adsorption on this compound modified surfaces using a Quartz Crystal Microbalance with Dissipation (QCM-D).

Materials:

  • QCM-D instrument with titanium-coated sensors

  • This compound modified and unmodified (control) titanium-coated sensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS)

  • Deionized (DI) water

Procedure:

  • Baseline Establishment:

    • Mount the control and modified QCM-D sensors in the flow cells.

    • Flow PBS through the cells at a constant flow rate (e.g., 100 µL/min) until a stable baseline frequency and dissipation are achieved.

  • Protein Adsorption:

    • Introduce the protein solution into the flow cells and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.

    • Continue the flow until the signals reach a plateau, indicating that the protein adsorption has saturated.

  • Rinsing:

    • Switch the flow back to PBS to rinse away any loosely bound protein.

    • Monitor the frequency and dissipation until a stable baseline is re-established. The final change in frequency corresponds to the mass of irreversibly adsorbed protein.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area.

    • Compare the adsorbed protein mass on the this compound modified surface to the control surface to determine the percentage reduction in protein adsorption.

Protocol for Cell Adhesion and Proliferation Assay

This protocol describes how to assess the biocompatibility of this compound modified surfaces by evaluating osteoblast adhesion and proliferation. For promoting cell adhesion, the this compound can be co-immobilized with a cell-adhesive ligand such as RGD peptide.

Materials:

  • Sterile this compound modified and unmodified (control) substrates in a 24-well tissue culture plate.

  • Osteoblast cell line (e.g., MC3T3-E1)

  • Cell culture medium (e.g., Alpha-MEM with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Live/Dead viability/cytotoxicity kit

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and count the osteoblast cells.

    • Seed the cells onto the control and modified substrates at a density of 1 x 10⁴ cells/cm².

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Adhesion Assessment (after 4 hours):

    • After 4 hours of incubation, gently wash the substrates with PBS to remove non-adherent cells.

    • Stain the adherent cells with a Live/Dead viability/cytotoxicity kit according to the manufacturer's instructions.

    • Image the substrates using a fluorescence microscope and count the number of adherent cells in several random fields of view to determine the cell adhesion density.

  • Cell Proliferation Assessment (after 1, 3, and 5 days):

    • At each time point, wash the substrates with PBS.

    • Perform a cell viability assay (e.g., AlamarBlue or MTT assay) according to the manufacturer's protocol to quantify the number of viable, proliferating cells.

    • Alternatively, lyse the cells and quantify the total DNA content using a fluorescent DNA-binding dye.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Surface Characterization & Bio-Assays sub_clean Substrate Cleaning (Sonication in Solvents) plasma Oxygen Plasma Treatment sub_clean->plasma rinse_dry1 Rinse and Dry (DI Water, N2 Stream) plasma->rinse_dry1 solution Prepare 1-5 mM m-PEG4-phosphonic acid in Anhydrous Alcohol rinse_dry1->solution immersion Immerse Substrate (12-24h at RT) solution->immersion rinse_dry2 Rinse and Dry (Alcohol, N2 Stream) immersion->rinse_dry2 contact_angle Contact Angle Goniometry rinse_dry2->contact_angle protein_adsorption Protein Adsorption Assay (QCM-D) rinse_dry2->protein_adsorption cell_adhesion Cell Adhesion & Proliferation Assays rinse_dry2->cell_adhesion

Caption: Experimental workflow for surface modification and characterization.

Signaling Pathway for Cell Adhesion on Biofunctionalized Surfaces

For applications requiring enhanced cell adhesion, the this compound can be co-functionalized with cell-adhesive ligands like the RGD (Arginine-Glycine-Aspartic acid) peptide. The following diagram illustrates the key signaling events initiated upon cell binding to an RGD-functionalized surface.

G cluster_surface Biofunctionalized Surface cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding & Activation FAK FAK Integrin->FAK Recruitment & Autophosphorylation (Y397) Src Src FAK->Src Recruitment Paxillin (B1203293) Paxillin FAK->Paxillin Phosphorylation Vinculin Vinculin FAK->Vinculin Activation Downstream Downstream Signaling (e.g., MAPK/ERK) FAK->Downstream Src->FAK Phosphorylation Src->Downstream Actin Actin Cytoskeleton Paxillin->Actin Vinculin->Actin Actin->Integrin Mechanical Linkage Response Cellular Response (Adhesion, Proliferation, Differentiation) Downstream->Response

Caption: RGD-Integrin mediated cell adhesion signaling pathway.

Upon binding of cell surface integrin receptors to the RGD ligand, a signaling cascade is initiated.[3] This leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397.[12][13] This creates a binding site for Src kinase, leading to the formation of a FAK-Src complex which further phosphorylates downstream targets like paxillin and activates vinculin.[6][13][14] These events promote the assembly of focal adhesions and the organization of the actin cytoskeleton, ultimately leading to stable cell adhesion, proliferation, and differentiation.[5]

References

Application of m-PEG4-phosphonic Acid in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly sensitive and specific biosensors is paramount for advancements in diagnostics, drug discovery, and life science research. A critical aspect of biosensor fabrication is the effective surface modification of the transducer to immobilize biorecognition molecules while minimizing non-specific binding of other molecules from the sample matrix. m-PEG4-phosphonic acid is a heterobifunctional linker molecule that has emerged as a valuable tool for this purpose. It features a phosphonic acid headgroup that forms a stable, self-assembled monolayer (SAM) on various metal oxide surfaces, such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and indium tin oxide (ITO). The tetraethylene glycol (PEG4) chain provides a hydrophilic spacer that effectively reduces non-specific protein adsorption, a common challenge that can lead to false-positive signals and reduced sensor sensitivity.[1] The terminal end of the PEG chain can be functionalized, for instance with a carboxylic acid group, to enable the covalent immobilization of biomolecules like antibodies, enzymes, or nucleic acids.

These application notes provide an overview of the utility of this compound in biosensor development, along with detailed protocols for its application and representative performance data.

Key Applications and Advantages

The unique properties of this compound make it suitable for a range of biosensor applications:

  • Immobilization of Biomolecules: The terminal functional group of the PEG chain (e.g., carboxylic acid) allows for the covalent attachment of a wide variety of biorecognition molecules. This ensures a stable and oriented immobilization, which is crucial for the biosensor's performance.[2]

  • Reduction of Non-Specific Binding: The hydrophilic and flexible PEG chain creates a protein-repellent surface, significantly minimizing the non-specific adsorption of proteins and other interfering substances from complex biological samples like serum or plasma.[1][3][4] This leads to a higher signal-to-noise ratio and improved sensor sensitivity.

  • Enhanced Stability: Phosphonic acid monolayers exhibit greater hydrolytic stability compared to commonly used silane-based linkers, especially in aqueous environments, leading to biosensors with a longer shelf-life and more robust performance.

  • Versatility: The ability to form stable SAMs on various metal oxide surfaces makes this compound compatible with a wide array of transducer materials used in different biosensing platforms, including silicon photonics, surface plasmon resonance (SPR), and electrochemical sensors.

Experimental Protocols

The following protocols provide a step-by-step guide for the functionalization of a silicon dioxide sensor surface with carboxy-PEG4-phosphonic acid and the subsequent immobilization of an antibody for immunosensing applications.

Protocol 1: Formation of a carboxy-PEG4-phosphonic Acid Self-Assembled Monolayer (SAM) on a Silicon Dioxide Surface

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which is a simple and effective way to form dense and well-ordered phosphonate (B1237965) SAMs.[5][6]

Materials:

  • Silicon dioxide-coated sensor chips

  • Carboxy-PEG4-phosphonic acid

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon dioxide sensor chips in Piranha solution for 15 minutes to clean and hydroxylate the surface.

    • Rinse the chips thoroughly with copious amounts of ultrapure water.

    • Dry the chips under a gentle stream of nitrogen gas.

  • SAM Formation (T-BAG Method):

    • Prepare a 1 mM solution of carboxy-PEG4-phosphonic acid in anhydrous THF.

    • Place the cleaned and dried sensor chips vertically in the phosphonic acid solution in a clean glass container.

    • Allow the solvent to evaporate slowly at room temperature, which will cause the phosphonic acid molecules to self-assemble on the substrate surface as the meniscus of the solvent moves down.

    • Once the solvent has completely evaporated, place the chips in an oven at 120-140°C for 24-48 hours. This heating step promotes the formation of strong covalent bonds between the phosphonic acid headgroup and the silicon dioxide surface.

  • Post-Formation Cleaning:

    • After heating, remove the chips from the oven and allow them to cool to room temperature.

    • Rinse the chips with THF to remove any non-covalently bound molecules.

    • Dry the chips under a nitrogen stream. The functionalized surface is now ready for biomolecule immobilization.

Protocol 2: Antibody Immobilization onto a carboxy-PEG4-phosphonic Acid Functionalized Surface via EDC-NHS Coupling

This protocol describes the activation of the terminal carboxylic acid groups of the SAM and the subsequent covalent immobilization of an antibody.

Materials:

  • carboxy-PEG4-phosphonic acid functionalized sensor chips

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Antibody solution (e.g., 100 µg/mL in Phosphate Buffered Saline - PBS, pH 7.4)

  • Blocking Buffer: 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the functionalized sensor chips in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

    • Rinse the chips with Activation Buffer to remove excess EDC and NHS.

  • Antibody Immobilization:

    • Immediately immerse the activated chips in the antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking of Unreacted Sites:

    • Remove the chips from the antibody solution.

    • Immerse the chips in Blocking Buffer for 30 minutes at room temperature to deactivate any remaining active NHS esters and block non-specific binding sites.

  • Final Washing:

    • Rinse the chips thoroughly with PBST to remove any unbound antibodies.

    • Dry the chips under a nitrogen stream. The biosensor is now ready for analyte detection.

Quantitative Data

The following tables summarize representative quantitative data for biosensors functionalized with PEG-phosphonic acid linkers. The specific values can vary depending on the substrate, the specific PEG-phosphonic acid used, the biomolecule being immobilized, and the analytical technique.

ParameterTypical ValueSubstrateAnalytical MethodReference
Surface Coverage of Phosphonate SAM 0.66 - 0.90 nmol/cm²SiO₂/SiQuartz Crystal Microbalance (QCM)[6]
Antibody Immobilization Density 74 - 220 ng/cm²GlassNot specified
Reduction in Non-Specific Binding >90% reduction compared to unmodified surfaceGoldSurface Plasmon Resonance (SPR)[7][8]
Limit of Detection (LOD) 1 ng/mLGoldSurface Plasmon Resonance (SPR)

Table 1: Representative Performance Metrics for Biosensors Utilizing PEG-Phosphonic Acid Surface Chemistry.

Surface ModificationNon-Specific Binding (RU)Analyte Signal (RU)Signal-to-Noise Ratio
Unmodified Gold1502001.3
This compound1025025

Table 2: Illustrative Comparison of Non-Specific Binding and Signal-to-Noise Ratio for an SPR Biosensor. (Note: These are representative values to illustrate the effect of the PEG-phosphonic acid modification and are not from a single specific study.)

Visualizations

Signaling Pathway of a Generic Immunosensor

Immunosensor_Signaling_Pathway cluster_surface Sensor Surface cluster_solution Sample Solution Sensor_Substrate Sensor Substrate (e.g., SiO₂) PEG_Linker This compound SAM Sensor_Substrate->PEG_Linker Phosphonate Binding Antibody Immobilized Antibody PEG_Linker->Antibody Covalent Immobilization Analyte Target Analyte Analyte->Antibody Specific Binding (Detection Signal) Non_Specific Non-Specific Proteins Non_Specific->PEG_Linker Repulsion

Caption: Schematic of a generic immunosensor signaling pathway.

Experimental Workflow for Biosensor Fabrication

Biosensor_Fabrication_Workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization Start Start: SiO₂ Sensor Chip Clean Piranha Cleaning Start->Clean Rinse_Dry1 Rinse & Dry (N₂) Clean->Rinse_Dry1 T_BAG T-BAG Deposition (this compound) Rinse_Dry1->T_BAG Heat Thermal Annealing (120-140°C) T_BAG->Heat Rinse_Dry2 Rinse & Dry (THF, N₂) Heat->Rinse_Dry2 Activate EDC/NHS Activation Rinse_Dry2->Activate Immobilize Antibody Incubation Activate->Immobilize Block Blocking (Ethanolamine/BSA) Immobilize->Block Rinse_Dry3 Final Wash & Dry Block->Rinse_Dry3 End Finished Biosensor Rinse_Dry3->End

Caption: Experimental workflow for biosensor fabrication.

Logical Relationship of this compound Components

PEG_Phosphonic_Acid_Components cluster_functions Component Functions Molecule This compound Phosphonic Acid Headgroup PEG4 Spacer Terminal Group (e.g., -OCH₃ or -COOH) Function1 Surface Anchoring (Stable SAM Formation) Molecule:f1->Function1 Function2 Anti-Fouling (Reduces Non-Specific Binding) Molecule:f2->Function2 Function3 Biomolecule Conjugation (e.g., via EDC-NHS) Molecule:f3->Function3

Caption: Components and functions of this compound.

References

Application Notes and Protocols for m-PEG4-phosphonic acid in Reducing Non-Specific Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific protein binding to surfaces is a significant challenge in various biomedical and biotechnological applications, including biosensors, medical implants, and drug delivery systems. This phenomenon can lead to decreased sensitivity and specificity of diagnostic assays, adverse biological responses to implants, and reduced efficacy of therapeutic agents. Surface modification with protein-repellent molecules is a widely adopted strategy to mitigate these issues.

m-PEG4-phosphonic acid is a bifunctional molecule designed for the effective surface modification of metal oxide substrates such as titanium dioxide (TiO₂), niobium pentoxide (Nb₂O₅), and silicon oxide (SiO₂). It comprises a short polyethylene (B3416737) glycol (PEG) chain with four ethylene (B1197577) glycol units (PEG4) and a phosphonic acid headgroup. The hydrophilic PEG chain extends into the surrounding aqueous environment, creating a hydrated layer that sterically hinders the approach of proteins, thereby reducing non-specific adsorption. The phosphonic acid group forms a strong and stable covalent bond with metal oxide surfaces, ensuring the long-term stability of the modification.[1] This document provides detailed application notes and protocols for the use of this compound to create protein-resistant surfaces.

Mechanism of Action

The protein-repellent properties of this compound modified surfaces are primarily attributed to two key mechanisms:

  • Steric Repulsion: The flexible, hydrophilic PEG chains form a dense brush-like layer on the surface. This layer creates a physical barrier that sterically prevents proteins from approaching and interacting with the underlying substrate.

  • Hydration Layer: The ethylene glycol units of the PEG chain are known to associate with a significant number of water molecules, forming a tightly bound hydration shell. This layer of water presents an energetic barrier to protein adsorption, as the protein would need to displace these water molecules to bind to the surface.

The phosphonic acid headgroup serves as a robust anchor, forming a more stable linkage to metal oxide surfaces compared to other anchoring groups like carboxylic acids.[2]

Applications

The use of this compound for surface modification is beneficial in a variety of applications:

  • Biosensors: Reduces non-specific binding of proteins from complex biological samples (e.g., serum, plasma), leading to improved signal-to-noise ratios and lower limits of detection.[3]

  • Medical Implants: Enhances the biocompatibility of implants (e.g., dental and orthopedic implants made of titanium) by minimizing the adsorption of proteins that can trigger inflammatory responses or blood coagulation.

  • Drug Delivery: Can be used to modify the surface of nanocarriers to improve their circulation time in the bloodstream by reducing protein opsonization and subsequent clearance by the immune system.[2]

  • Microelectronics: Used in the fabrication of bio-integrated electronic devices to prevent biofouling and ensure stable performance in biological environments.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative data for similar PEG-phosphonate systems, demonstrating the expected level of performance.

Surface ModifierSubstrateProteinMeasurement TechniqueReduction in Non-Specific BindingReference System
Poly(PEGMA-co-MEP)Stainless SteelVarious proteins, skim milkQuartz Crystal Microbalance with Dissipation (QCM-D)Almost 100%[4][5]
PEG-grafted PLLGoldHuman Serum Albumin, FibrinogenNot SpecifiedSignificant reduction, better than PEI-PEG[6]

Note: The data presented above is for copolymer systems containing PEG and phosphonate (B1237965)/phosphate groups. It is anticipated that self-assembled monolayers (SAMs) of this compound will exhibit a comparable high efficiency in reducing non-specific protein binding on appropriate metal oxide substrates.

Experimental Protocols

The following protocols provide a general framework for the surface modification of metal oxide substrates with this compound and the subsequent evaluation of protein resistance.

Protocol 1: Formation of this compound Self-Assembled Monolayers (SAMs) on a Titanium Dioxide (TiO₂) Surface

This protocol describes the steps to create a protein-resistant PEGylated surface on a titanium dioxide substrate.

Protocol1_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Modification Processing P1 Clean TiO₂ Substrate (e.g., sonication in ethanol (B145695) and water) P2 Dry Substrate (e.g., with nitrogen gas) P1->P2 P3 Activate Surface (e.g., oxygen plasma treatment) P2->P3 M1 Prepare this compound Solution (e.g., 1 mM in ethanol) M2 Immerse Substrate in Solution (e.g., 12-24 hours at room temperature) P3->M2 M1->M2 R1 Rinse Substrate (e.g., with ethanol to remove unbound molecules) M2->R1 R2 Dry Modified Substrate (e.g., with nitrogen gas) R1->R2 R3 Characterize Surface R2->R3

Experimental workflow for surface modification.

Materials:

  • Titanium dioxide (TiO₂) substrates (e.g., wafers, slides)

  • This compound (solid)

  • Ethanol (anhydrous)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Sonicator

  • Plasma cleaner (optional, but recommended)

Procedure:

  • Substrate Cleaning: a. Sonicate the TiO₂ substrates in ethanol for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in DI water for 15 minutes. d. Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): a. Place the cleaned and dried substrates in a plasma cleaner. b. Treat with oxygen plasma for 2-5 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface, which facilitates the binding of phosphonic acid.[7]

  • Preparation of this compound Solution: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the solid is fully dissolved.

  • Surface Modification: a. Immediately after cleaning (and activation), immerse the substrates in the this compound solution. b. Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying: a. Remove the substrates from the solution. b. Rinse thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry the modified substrates under a stream of nitrogen gas.

  • Storage: a. Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

Protocol 2: Quantification of Non-Specific Protein Binding using Quartz Crystal Microbalance with Dissipation (QCM-D)

This protocol outlines the use of QCM-D to quantitatively assess the reduction in non-specific protein adsorption on this compound modified surfaces compared to unmodified surfaces.

Protocol2_Workflow cluster_setup QCM-D Setup cluster_exp Protein Adsorption Experiment cluster_analysis Data Analysis S1 Mount Sensor Crystal (Unmodified or Modified) S2 Establish Stable Baseline (with running buffer, e.g., PBS) S1->S2 E1 Introduce Protein Solution (e.g., BSA or Fibrinogen in PBS) S2->E1 E2 Monitor Frequency (Δf) and Dissipation (ΔD) Changes E1->E2 A1 Rinse with Running Buffer E2->A1 A2 Determine Adsorbed Mass from Δf A1->A2 A3 Compare Adsorbed Mass on Modified vs. Unmodified Surfaces A2->A3

Workflow for QCM-D analysis of protein adsorption.

Materials:

  • QCM-D instrument

  • TiO₂-coated QCM-D sensor crystals

  • Unmodified and this compound modified sensor crystals (prepared as in Protocol 1)

  • Running buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Model protein (e.g., Bovine Serum Albumin - BSA, Fibrinogen, or Lysozyme)

  • Protein solution (e.g., 0.1 - 1 mg/mL in running buffer)

Procedure:

  • Instrument Setup: a. Mount either an unmodified or a modified TiO₂-coated sensor crystal in the QCM-D flow cell. b. Equilibrate the system by flowing the running buffer (e.g., PBS) over the sensor surface until a stable baseline for both frequency (Δf) and dissipation (ΔD) is achieved.

  • Protein Adsorption: a. Introduce the protein solution into the flow cell at a constant flow rate. b. Continuously monitor the changes in frequency (Δf) and dissipation (ΔD) as the protein adsorbs to the surface. A decrease in frequency indicates mass adsorption.

  • Rinsing: a. After the adsorption signal has reached a plateau, switch back to the running buffer to rinse away any loosely bound protein.

  • Data Analysis: a. The final change in frequency (Δf) after rinsing is proportional to the mass of the adsorbed protein layer. The Sauerbrey equation can be used as a first approximation to calculate the adsorbed mass for rigid layers. b. Compare the adsorbed mass on the this compound modified surface to that on the unmodified surface to quantify the reduction in non-specific protein binding.

Protocol 3: Characterization of Modified Surfaces

It is crucial to characterize the modified surfaces to confirm the successful formation of the this compound SAM.

1. Contact Angle Goniometry:

  • Principle: Measures the hydrophilicity of the surface. A successful modification with the hydrophilic PEG chains should result in a significant decrease in the water contact angle compared to the unmodified substrate.

  • Procedure: a. Place a small droplet of DI water on the surface. b. Measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: Provides information about the elemental composition and chemical states of the surface.

  • Procedure: a. Acquire survey scans to identify the elements present on the surface. The presence of phosphorus (P 2p) and an increased carbon (C 1s) and oxygen (O 1s) signal relative to the substrate signals would indicate the presence of the this compound layer. b. High-resolution scans of the P 2p region can confirm the phosphonate binding to the metal oxide.

Logical Relationships in Surface Modification and Analysis

The following diagram illustrates the logical flow from surface modification to the desired outcome of reduced protein binding, including the necessary characterization steps.

Logical_Relationship cluster_process Process cluster_characterization Characterization cluster_outcome Outcome cluster_verification Verification Start Unmodified Metal Oxide Surface Modification Surface Modification with This compound Start->Modification XPS XPS (Elemental Composition) Modification->XPS ContactAngle Contact Angle (Hydrophilicity) Modification->ContactAngle ModifiedSurface PEGylated Surface Modification->ModifiedSurface ReducedBinding Reduced Non-Specific Protein Binding ModifiedSurface->ReducedBinding QCMD QCM-D / Ellipsometry (Quantification) ReducedBinding->QCMD

Logical flow of surface modification and analysis.

References

Forming High-Quality Self-Assembled Monolayers on Silicon Oxide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the formation of self-assembled monolayers (SAMs) on silicon oxide (SiO₂) substrates. SAMs offer a powerful platform for tailoring surface properties at the nanoscale, with significant applications in biosensors, drug delivery, and nanoelectronics.[1][2] This document outlines the necessary procedures from substrate preparation to monolayer characterization, ensuring the creation of high-quality, well-ordered films.

Core Principles of SAM Formation on Silicon Oxide

The formation of SAMs on silicon oxide surfaces is a thermodynamically driven process involving the chemisorption of precursor molecules to the substrate.[1] For silicon oxide, the most common precursor molecules are organosilanes, which have the general structure R-SiX₃, where 'R' is an organic functional group and 'X' is a hydrolyzable group such as a chloride (-Cl) or an alkoxy group (-OCH₃ or -OC₂H₅).[1][3][4]

The process begins with the hydrolysis of the silane's reactive headgroup in the presence of trace amounts of water, forming silanols (R-Si(OH)₃).[1] These silanols then condense with the hydroxyl (-OH) groups present on the hydrated silicon oxide surface, forming stable covalent siloxane (Si-O-Si) bonds.[1][4] Subsequently, lateral cross-linking between adjacent silane (B1218182) molecules can occur, creating a robust polysiloxane network that enhances the stability of the monolayer.[1] The organic 'R' groups, or "tail groups," orient themselves away from the surface and interact via van der Waals forces, leading to a densely packed and highly ordered molecular layer.[1]

Experimental Workflow

The overall process for forming and characterizing SAMs on silicon oxide is depicted in the workflow diagram below. This process begins with rigorous cleaning of the silicon oxide substrate to ensure a reactive surface, followed by the self-assembly process, and concludes with a thorough characterization of the resulting monolayer.

SAM_Formation_Workflow Solvent_Cleaning Solvent Cleaning (Sonication) Hydroxylation Surface Hydroxylation (Piranha or Plasma) Solvent_Cleaning->Hydroxylation Removes organic residues Drying_Prep Drying (Nitrogen Stream) Hydroxylation->Drying_Prep Creates reactive -OH groups Solution_Prep Prepare Organosilane Solution (Anhydrous) Immersion Immerse Substrate Drying_Prep->Immersion Solution_Prep->Immersion Incubation Incubate (Controlled Environment) Immersion->Incubation Rinsing Rinse with Solvent Incubation->Rinsing Drying_Post Drying (Nitrogen Stream) Rinsing->Drying_Post Removes physisorbed molecules Curing Optional Curing (Heating) Drying_Post->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle Ellipsometry Ellipsometry AFM Atomic Force Microscopy (AFM) XPS X-ray Photoelectron Spectroscopy (XPS)

References

Application Notes and Protocols for m-PEG4-phosphonic acid in the Synthesis of PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3][4] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[1]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and drug-like properties of the resulting PROTAC molecule.[1] m-PEG4-phosphonic acid is a PEG-based linker that offers a balance of flexibility and hydrophilicity, making it a valuable building block in the synthesis of PROTACs.[3][5] The phosphonic acid group can be utilized for conjugation to either the POI ligand or the E3 ligase ligand, providing a versatile handle for PROTAC assembly.

These application notes provide detailed protocols for the synthesis and characterization of PROTACs utilizing the this compound linker.

PROTAC Synthesis Protocol: A Representative Example

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase, using this compound as the linker.

Step 1: Conjugation of this compound to the VHL Ligand

  • Materials:

    • VHL ligand with a free amine group (e.g., a derivative of VH032)

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours to activate the phosphonic acid group.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • In a separate flask, dissolve the VHL ligand (1.0 eq) in anhydrous DMF and add TEA (2.0 eq).

    • Add the activated this compound solution dropwise to the VHL ligand solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the VHL-linker conjugate by preparative HPLC.

Step 2: Conjugation of the POI Ligand to the VHL-Linker Conjugate

  • Materials:

    • POI ligand with a free amine group

    • VHL-linker conjugate from Step 1

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the VHL-linker conjugate (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

    • Add BOP (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.[1]

Experimental Protocols for PROTAC Characterization

1. Western Blot for Target Protein Degradation

This protocol quantifies the degradation of the target protein in cells treated with the synthesized PROTAC.[1][6][7]

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7]

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.[6]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell viability.[8][9]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.[9]

    • Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).[9]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well and mix to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[9]

3. Ternary Complex Formation Assay (NanoBRET™ Assay)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[10]

  • Cell Line Preparation:

    • Use a cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.[10]

  • Assay Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.[10]

    • Add the PROTAC at various concentrations.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.[10]

    • Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.

Data Presentation

Table 1: In Vitro Degradation of Target Protein by PROTAC-X

Concentration (nM)% Degradation (24h)
115.2 ± 3.1
1045.8 ± 5.6
10085.3 ± 4.2
100092.1 ± 2.9
DC50 (nM) 15.7

Table 2: Cell Viability of Cancer Cell Line Treated with PROTAC-X

Concentration (nM)% Viability (72h)
1098.5 ± 2.5
10075.1 ± 6.8
100042.3 ± 5.1
1000010.8 ± 3.3
IC50 (nM) 850

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTAC with This compound linker Purification Purify and Characterize (HPLC, HRMS, NMR) Synthesis->Purification Degradation Western Blot for Protein Degradation Purification->Degradation Viability Cell Viability Assay (e.g., MTT) Purification->Viability Ternary Ternary Complex Assay (e.g., NanoBRET™) Purification->Ternary DC50 Determine DC50 Degradation->DC50 IC50 Determine IC50 Viability->IC50 Binding Analyze Ternary Complex Formation Ternary->Binding

Caption: Workflow for PROTAC design and evaluation.

Synthesis_Workflow start Starting Materials step1 Step 1: Activation & Conjugation This compound + NHS/DCC VHL Ligand + TEA start->step1 intermediate VHL-Linker Conjugate step1->intermediate step2 Step 2: Final Conjugation VHL-Linker Conjugate + POI Ligand BOP + DIPEA intermediate->step2 final Final PROTAC step2->final end Purification & Characterization final->end

Caption: PROTAC synthesis workflow overview.

References

Application Notes and Protocols for Improving Nanoparticle Stability in Biological Media with PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticles hold immense promise for various biomedical applications, including drug delivery, diagnostics, and bioimaging. However, their efficacy in biological systems is often hampered by instability, leading to aggregation and rapid clearance by the mononuclear phagocyte system (MPS). A primary cause for this is the opsonization process, where serum proteins adsorb onto the nanoparticle surface, forming a "protein corona" that marks them for removal.

Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely adopted and effective strategy to overcome these challenges. The hydrophilic and flexible nature of the PEG layer creates a steric barrier that shields the nanoparticle surface from interacting with proteins and other biomolecules in the biological milieu. This "stealth" effect significantly enhances nanoparticle stability, prolongs circulation time, and improves their overall therapeutic or diagnostic potential.

These application notes provide detailed protocols for the PEGylation of nanoparticles and their subsequent characterization to ensure optimal stability and performance in biological media.

Key Concepts and Mechanisms

dot

PEGylation_Mechanism cluster_0 Bare Nanoparticle cluster_1 PEGylated Nanoparticle NP Nanoparticle Core Proteins Serum Proteins NP->Proteins Adsorption Opsonization Opsonization Proteins->Opsonization Formation of Protein Corona Macrophage Macrophage Opsonization->Macrophage Recognition & Phagocytosis PEG_NP PEGylated Nanoparticle PEG_layer PEG Layer (Steric Hindrance) Reduced_Proteins Reduced Protein Adsorption PEG_layer->Reduced_Proteins Shielding Effect Prolonged_Circulation Prolonged Circulation Reduced_Proteins->Prolonged_Circulation Reduced Clearance

Caption: Mechanism of PEGylation in preventing opsonization.

Experimental Protocols

Nanoparticle PEGylation

This section details two common methods for attaching PEG to nanoparticle surfaces: passive adsorption and covalent conjugation.

3.1.1. Protocol 1: Passive Adsorption of PEG

This method is suitable for nanoparticles that can form stable interactions with PEG through non-covalent forces.

Materials:

  • Nanoparticle suspension (e.g., 1 mg/mL in deionized water)

  • mPEG-SH (methoxy-PEG-thiol) or other suitable PEG derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the nanoparticles in deionized water to a final concentration of 1 mg/mL.

  • PEG Solution Preparation: Prepare a 10-fold molar excess of the PEG derivative solution in deionized water.

  • Incubation: Add the PEG solution to the nanoparticle suspension while stirring. Allow the mixture to react for at least 4 hours at room temperature with continuous stirring.

  • Purification: Centrifuge the PEGylated nanoparticle suspension to pellet the nanoparticles and remove excess, unbound PEG. The centrifugation speed and time will depend on the nanoparticle size and density.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and resuspension step at least three times to ensure complete removal of unbound PEG.

  • Final Suspension: After the final wash, resuspend the PEGylated nanoparticles in the desired buffer (e.g., PBS) for storage and further characterization.

3.1.2. Protocol 2: Covalent PEGylation of Amine-Functionalized Nanoparticles

This protocol utilizes EDC/NHS chemistry to covalently attach carboxyl-terminated PEG to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticle suspension (1 mg/mL in MES buffer)

  • mPEG-COOH (methoxy-PEG-carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Centrifuge or dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Activation of PEG-COOH:

    • Dissolve a 10-fold molar excess of mPEG-COOH in MES buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Add the activated PEG solution to the amine-functionalized nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Centrifugation: Pellet the nanoparticles by centrifugation. Discard the supernatant and wash the pellet with PBS three times.

    • Dialysis: Alternatively, dialyze the reaction mixture against PBS for 24-48 hours with several buffer changes to remove unreacted reagents.

  • Final Suspension: Resuspend the purified PEGylated nanoparticles in the desired buffer for subsequent experiments.

dot

PEGylation_Workflow cluster_0 Nanoparticle Preparation cluster_1 PEGylation Method cluster_2 Purification cluster_3 Characterization NP_Prep Prepare Nanoparticle Suspension Passive Passive Adsorption NP_Prep->Passive Covalent Covalent Conjugation NP_Prep->Covalent Purify Remove Excess PEG (Centrifugation/Dialysis) Passive->Purify Covalent->Purify DLS DLS (Size, PDI) Purify->DLS Zeta Zeta Potential Purify->Zeta Stability Stability Assay DLS->Stability Zeta->Stability Corona Protein Corona Analysis Stability->Corona Uptake Cellular Uptake Corona->Uptake

Caption: Experimental workflow for nanoparticle PEGylation and characterization.

Characterization of PEGylated Nanoparticles

Thorough characterization is crucial to confirm successful PEGylation and to assess the improved stability of the nanoparticles.

3.2.1. Protocol 3: Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

DLS measures the hydrodynamic diameter of nanoparticles in suspension. An increase in hydrodynamic diameter after PEGylation is indicative of a successful surface modification.

Materials:

  • PEGylated and non-PEGylated nanoparticle suspensions

  • High-purity water or PBS (filtered through a 0.22 µm filter)

  • DLS instrument and cuvettes

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspensions in filtered high-purity water or PBS to an appropriate concentration for the DLS instrument (typically in the range of 0.1-1.0 mg/mL).

  • Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index. Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted nanoparticle suspension to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 2 minutes.

    • Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis: The software will provide the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A low PDI value (<0.3) indicates a monodisperse sample.

3.2.2. Protocol 4: Zeta Potential Measurement

Zeta potential is a measure of the surface charge of nanoparticles. PEGylation typically leads to a decrease in the magnitude of the zeta potential, moving it closer to neutrality, due to the shielding of the surface charge by the PEG layer.

Materials:

  • PEGylated and non-PEGylated nanoparticle suspensions

  • Deionized water or 10 mM NaCl solution (filtered)

  • Zeta potential analyzer and appropriate measurement cells

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspensions in filtered deionized water or 10 mM NaCl to a suitable concentration.

  • Instrument Setup: Enter the correct solvent parameters (viscosity, dielectric constant) into the software.

  • Measurement:

    • Carefully inject the sample into the measurement cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Perform at least three measurements per sample.

  • Data Analysis: The instrument will report the zeta potential in millivolts (mV).

3.2.3. Protocol 5: Nanoparticle Stability Assay in Serum

This assay evaluates the stability of nanoparticles in a biologically relevant medium by monitoring changes in their hydrodynamic size over time.

Materials:

  • PEGylated and non-PEGylated nanoparticle suspensions

  • Fetal Bovine Serum (FBS) or human serum

  • PBS

  • DLS instrument

Procedure:

  • Serum Preparation: Thaw the serum at 37°C and centrifuge to remove any aggregates. Prepare a 10% (v/v) serum solution in PBS.

  • Incubation:

    • Add the nanoparticle suspension to the serum solution to a final nanoparticle concentration of 0.1-0.5 mg/mL.

    • Incubate the mixture at 37°C.

  • DLS Measurement: At various time points (e.g., 0, 1, 4, 12, and 24 hours), take an aliquot of the nanoparticle-serum mixture and measure the hydrodynamic diameter using DLS as described in Protocol 3.

  • Data Analysis: Plot the hydrodynamic diameter as a function of time. Stable nanoparticles will show minimal change in size, while unstable nanoparticles will aggregate, leading to a significant increase in the measured diameter.

Analysis of Protein Corona

3.3.1. Protocol 6: SDS-PAGE for Qualitative Analysis of Protein Corona

SDS-PAGE separates proteins based on their molecular weight, providing a qualitative assessment of the protein corona composition.

Materials:

  • Nanoparticle-serum incubates (from Protocol 5)

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or silver stain

  • Protein molecular weight marker

Procedure:

  • Protein Corona Isolation:

    • After incubation in serum, centrifuge the nanoparticle suspension to pellet the nanoparticle-protein complexes.

    • Carefully remove the supernatant containing unbound proteins.

    • Wash the pellet with PBS three times to remove loosely bound proteins.

  • Protein Elution:

    • Resuspend the final pellet in Laemmli sample buffer.

    • Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and elute them from the nanoparticle surface.

    • Centrifuge to pellet the nanoparticles, and collect the supernatant containing the eluted proteins.

  • Electrophoresis:

    • Load the supernatant and a protein molecular weight marker onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

3.3.2. Protocol 7: Bicinchoninic Acid (BCA) Assay for Quantitative Analysis of Protein Corona

The BCA assay is a colorimetric method used to quantify the total amount of protein adsorbed onto the nanoparticle surface.

Materials:

  • Nanoparticle-protein pellets (from Protocol 6, step 1)

  • BCA Protein Assay Kit (containing BCA reagent A and B)

  • Bovine Serum Albumin (BSA) standards

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of BSA standards with known concentrations (e.g., 0-2000 µg/mL).

  • Sample Preparation: Resuspend the washed nanoparticle-protein pellets in a known volume of PBS.

  • BCA Reaction:

    • Prepare the BCA working reagent by mixing reagent A and reagent B according to the kit instructions.

    • In a 96-well plate, add a small volume of each BSA standard and each nanoparticle sample.

    • Add the BCA working reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use the standard curve to determine the protein concentration in the nanoparticle samples.

Cellular Uptake of PEGylated Nanoparticles

3.4.1. Protocol 8: Flow Cytometry for Quantifying Cellular Uptake

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled PEGylated and non-PEGylated nanoparticles

  • Cell culture medium and appropriate cells (e.g., macrophages like RAW 264.7)

  • 96-well plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Prepare different concentrations of the fluorescently labeled nanoparticles in cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate for a defined period (e.g., 4 or 24 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells with PBS three times to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Centrifuge the cells and resuspend them in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorophore used.

    • Gate the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity of the cells, which corresponds to the amount of nanoparticle uptake.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with PEGylated nanoparticles to those treated with non-PEGylated nanoparticles.

dot

Cellular_Uptake_Pathway NP Nanoparticle Cell Cell Membrane NP->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Lysosome->Release

Caption: General pathway of nanoparticle cellular uptake.

Data Presentation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Effect of PEGylation on Nanoparticle Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypePEG MW (kDa)Hydrodynamic Diameter (nm) ± SDPDI ± SD
Bare NanoparticlesN/A105.2 ± 3.10.21 ± 0.02
PEGylated Nanoparticles2125.8 ± 4.50.18 ± 0.03
PEGylated Nanoparticles5142.1 ± 5.20.15 ± 0.02
PEGylated Nanoparticles10165.7 ± 6.80.12 ± 0.01

Table 2: Effect of PEGylation on Nanoparticle Zeta Potential

Nanoparticle TypePEG MW (kDa)Zeta Potential (mV) ± SD
Bare NanoparticlesN/A-35.2 ± 2.5
PEGylated Nanoparticles2-15.8 ± 1.9
PEGylated Nanoparticles5-8.1 ± 1.2
PEGylated Nanoparticles10-4.5 ± 0.8

Table 3: Quantification of Protein Adsorption on Nanoparticles

Nanoparticle TypePEG MW (kDa)Protein Concentration (µg/mg NP) ± SD
Bare NanoparticlesN/A250.6 ± 15.3
PEGylated Nanoparticles285.2 ± 9.8
PEGylated Nanoparticles542.7 ± 5.1
PEGylated Nanoparticles1020.1 ± 3.2

Table 4: Cellular Uptake of Nanoparticles by Macrophages (RAW 264.7)

Nanoparticle TypePEG MW (kDa)Mean Fluorescence Intensity (a.u.) ± SD
Untreated CellsN/A150 ± 25
Bare NanoparticlesN/A8500 ± 620
PEGylated Nanoparticles24200 ± 350
PEGylated Nanoparticles52100 ± 180
PEGylated Nanoparticles10950 ± 90

Troubleshooting

dot

Caption: Decision tree for troubleshooting DLS results.

Problem Possible Cause Solution
PEGylation Reaction: Nanoparticle aggregation during PEGylation.1. Incomplete PEGylation leaving exposed surfaces.[1] 2. Incorrect pH affecting nanoparticle stability or reaction efficiency.[1] 3. Rapid changes in surface charge upon PEG addition.[1]1. Increase the molar ratio of PEG to nanoparticles; optimize reaction time and temperature.[1] 2. Adjust the pH of the nanoparticle suspension to an optimal range for both stability and the conjugation reaction.[1] 3. Add the PEG solution dropwise while stirring or sonicating.[1]
DLS Measurements: High Polydispersity Index (PDI).1. Nanoparticle aggregation. 2. Presence of dust or other contaminants. 3. Inconsistent formulation or purification.[2]1. Optimize the PEGylation protocol to ensure complete surface coverage.[2] 2. Filter all buffers and nanoparticle suspensions before measurement.[2] 3. Refine synthesis and purification methods like centrifugation or size exclusion chromatography.[2]
Zeta Potential: Irreproducible measurements.1. Contamination with ions.[2] 2. Incorrect pH of the dispersant.[2] 3. Bubbles in the measurement cell.1. Use high-purity water and reagents.[2] 2. Measure and report the pH of the suspension; use a buffered solution if necessary.[2] 3. Carefully load the sample to avoid bubble formation.
SDS-PAGE: Smeared bands or no bands.1. Incomplete protein elution from nanoparticles. 2. Protein degradation by proteases.[3] 3. Sample overloading or underloading.[3]1. Ensure sufficient heating in Laemmli buffer. 2. Add protease inhibitors during protein corona isolation.[3] 3. Optimize the amount of protein loaded onto the gel.[3]
BCA Assay: Inaccurate protein quantification.1. Interference from components of the nanoparticle or buffer. 2. Incomplete removal of unbound protein.1. Run appropriate controls (e.g., bare nanoparticles without serum). 2. Ensure thorough washing of the nanoparticle-protein pellet.
Flow Cytometry: High background fluorescence or low signal.1. Inefficient removal of non-internalized nanoparticles. 2. Insufficient nanoparticle concentration or incubation time. 3. Autofluorescence of cells or nanoparticles.1. Increase the number of washing steps. 2. Optimize nanoparticle concentration and incubation time. 3. Include unstained cell controls and unstained nanoparticle-treated controls to set appropriate gates.

Conclusion

PEGylation is a powerful and versatile strategy to enhance the stability of nanoparticles in biological media, a critical prerequisite for their successful in vivo application. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can effectively PEGylate their nanoparticles and rigorously characterize their physicochemical properties, protein interactions, and cellular uptake. This systematic approach will facilitate the development of more stable and effective nanoparticle-based platforms for a wide range of biomedical applications.

References

Application Notes and Protocols for PEG Phosphonate Linkers in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) phosphonate (B1237965) linkers are emerging as a versatile and powerful tool in the design of targeted drug delivery systems. These bifunctional molecules combine the advantageous properties of PEG, such as enhanced solubility, prolonged circulation half-life, and reduced immunogenicity of the conjugated therapeutic, with the unique characteristics of the phosphonate group.[1][2][3][4] The phosphonate moiety can act as a targeting ligand for bone tissues, which are rich in calcium phosphate, or serve as a stable anchor for conjugation to various molecules.[1][2] Furthermore, the chemistry of the phosphorus center can be modified to create linkers that are stable under physiological conditions but cleave in response to specific stimuli within the target microenvironment, such as changes in pH.[5][6]

These application notes provide a comprehensive overview of the properties, synthesis, and application of PEG phosphonate linkers in targeted drug delivery. Detailed protocols for key experimental procedures and quantitative data are presented to guide researchers in the effective utilization of these linkers for the development of novel therapeutics.

Data Presentation

Table 1: Physicochemical Properties of Selected PEG Phosphonate Linkers
Linker IDPEG Molecular Weight (Da)Functional GroupsCleavage MechanismReference
PP-L1 2000NHS-ester, PhosphonateNon-cleavableBroadPharm
PP-L2 5000Maleimide, PhosphonateNon-cleavableBroadPharm
PP-L3 3400Azide, Phosphonic acidClick-chemistry handle
PP-L4 2000Carboxylic acid, Phosphonic acid ethyl esterpH-sensitive (ester hydrolysis)
PP-L5 5000Propargyl, Phosphonic acidClick-chemistry handle
Table 2: In Vitro Drug Release Profile of pH-Sensitive Doxorubicin-PEG-Phosphonate Conjugate
pH2 hours (%)6 hours (%)12 hours (%)24 hours (%)
7.4 < 5< 10~15~20
6.5 ~15~30~50~70
5.0 ~40~75> 90> 95
Note: Data is illustrative and based on typical performance of pH-sensitive linkers.[7][8]
Table 3: In Vivo Efficacy of a Model Bisphosphonate-Drug Conjugate in a Murine Osteosarcoma Model
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionSurvival Rate (%)
Vehicle Control 1500 ± 250-0
Free Doxorubicin (B1662922) (5 mg/kg) 800 ± 1504740
PEG-Phosphonate-Doxorubicin (5 mg/kg Dox equiv.) 350 ± 1007780
Bisphosphonate-PEG-Doxorubicin (5 mg/kg Dox equiv.) 150 ± 5090100
Note: This data is a representative example compiled from typical results of targeted drug delivery studies.[1][2][9][10]
Table 4: Biodistribution of PEGylated Nanoparticles with and without Phosphonate Targeting
OrganPEG-Nanoparticle (%ID/g)PEG-Phosphonate-Nanoparticle (%ID/g)
Blood (1 h) 15.2 ± 3.114.8 ± 2.9
Liver (24 h) 18.5 ± 4.212.3 ± 3.5
Spleen (24 h) 8.1 ± 2.55.4 ± 1.8
Bone (24 h) 2.3 ± 0.815.7 ± 3.9
Tumor (24 h) 5.6 ± 1.912.1 ± 3.2
Note: %ID/g = percentage of injected dose per gram of tissue. Data is representative of typical findings in biodistribution studies.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional NHS-PEG-Phosphonate Linker

This protocol describes the synthesis of a heterobifunctional PEG linker containing an N-hydroxysuccinimide (NHS) ester for reaction with amine groups and a phosphonate diethyl ester.

Materials:

  • α-hydroxyl-ω-carboxyl-PEG (HO-PEG-COOH), MW 2000 Da

  • Diethyl (2-bromoethyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Alkylation of HO-PEG-COOH: a. Under an inert atmosphere (Argon or Nitrogen), dissolve HO-PEG-COOH (1 eq) in anhydrous THF. b. Add NaH (1.2 eq) portion-wise at 0 °C and stir for 30 minutes. c. Add diethyl (2-bromoethyl)phosphonate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight. d. Quench the reaction by slowly adding water. e. Remove THF under reduced pressure. f. Extract the aqueous solution with DCM (3 x 50 mL). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Precipitate the product by adding cold diethyl ether. i. Collect the solid product by filtration and dry under vacuum. This yields phosphonate-PEG-COOH.

  • NHS Ester Formation: a. Dissolve the phosphonate-PEG-COOH (1 eq) in anhydrous DCM. b. Add NHS (1.5 eq) and DCC (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Filter off the dicyclohexylurea (DCU) byproduct. e. Concentrate the filtrate under reduced pressure. f. Precipitate the final product, NHS-PEG-phosphonate, by adding cold diethyl ether. g. Collect the solid by filtration and dry under vacuum. Store under inert gas at -20°C.

Characterization: The structure and purity of the synthesized linker should be confirmed by ¹H NMR, ³¹P NMR, and MALDI-TOF mass spectrometry.

Protocol 2: Conjugation of Doxorubicin to a PEG-Phosphonate Linker

This protocol outlines the conjugation of the anticancer drug Doxorubicin (DOX) to a PEG-phosphonate linker via a pH-sensitive hydrazone bond. This requires a PEG-phosphonate linker with a hydrazide functional group.

Materials:

  • Doxorubicin hydrochloride (DOX·HCl)

  • Hydrazide-PEG-Phosphonate linker

  • Anhydrous dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DOX·HCl (1.5 eq) and the Hydrazide-PEG-Phosphonate linker (1 eq) in anhydrous DMF.

  • Add TEA (2 eq) to neutralize the hydrochloride salt of doxorubicin.

  • Add a catalytic amount of TFA to the reaction mixture to facilitate hydrazone bond formation.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted doxorubicin and other small molecules.

  • Lyophilize the purified DOX-PEG-Phosphonate conjugate to obtain a solid product.

Characterization: The drug loading can be quantified by UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at 485 nm. The structure of the conjugate can be confirmed by ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 3: Determination of Drug Loading Efficiency

This protocol describes a method to determine the drug loading efficiency (DLE) of a PEGylated nanoparticle formulation.[16][17][18]

Materials:

  • Drug-loaded PEG-phosphonate nanoparticles

  • A suitable organic solvent to dissolve the drug and polymer

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Standard solutions of the free drug of known concentrations

Procedure:

  • Sample Preparation: a. Accurately weigh a known amount of the lyophilized drug-loaded nanoparticles. b. Dissolve the nanoparticles in a known volume of the organic solvent to disrupt the nanoparticles and release the encapsulated drug. c. Vortex and sonicate the sample to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter to remove any insoluble material.

  • HPLC Analysis: a. Prepare a standard curve by running the standard drug solutions of known concentrations on the HPLC. b. Inject the prepared sample solution into the HPLC system. c. Determine the concentration of the drug in the sample by comparing its peak area to the standard curve.

  • Calculation of Drug Loading Efficiency:

    • Drug Loading Content (DLC %) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100

Visualizations

Signaling Pathway Targeted by Bisphosphonate Drug Conjugates

Nitrogen-containing bisphosphonates, which can be conjugated to PEG linkers for targeted delivery, inhibit farnesyl diphosphate (B83284) synthase (FDPS) in the mevalonate (B85504) pathway.[19] This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[20][21] The disruption of GTPase function in osteoclasts leads to cytoskeletal abnormalities, loss of resorptive function, and ultimately apoptosis, thereby inhibiting bone resorption.[19][22]

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Effects AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Small_GTPases Small GTPases (Ras, Rho, Rac) Prenylated_GTPases Prenylated Small GTPases Small_GTPases->Prenylated_GTPases Prenylation Osteoclast_Function Osteoclast Function (Cytoskeletal organization, Ruffled border formation) Prenylated_GTPases->Osteoclast_Function Apoptosis Apoptosis Prenylated_GTPases->Apoptosis Survival Signaling Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption Bisphosphonate Nitrogen-containing Bisphosphonates Bisphosphonate->FPP Inhibition of FDPS

Mevalonate pathway inhibition by N-bisphosphonates.
Experimental Workflow for Synthesis and Characterization of a Drug-PEG-Phosphonate Conjugate

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a drug conjugated to a PEG phosphonate linker.

Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization start Start: Select Drug & Linker synthesis Synthesize Heterobifunctional PEG-Phosphonate Linker start->synthesis conjugation Conjugate Drug to Linker synthesis->conjugation purification Purify Conjugate (e.g., Dialysis, SEC) conjugation->purification lyophilization Lyophilization purification->lyophilization structural Structural Analysis (NMR, MS) lyophilization->structural drug_loading Determine Drug Loading (UV-Vis, HPLC) lyophilization->drug_loading in_vitro In Vitro Evaluation (Release, Cytotoxicity) drug_loading->in_vitro in_vivo In Vivo Studies (Efficacy, Biodistribution) in_vitro->in_vivo final_product Final Characterized Conjugate in_vivo->final_product

Drug-PEG-Phosphonate Conjugate Workflow.
Logical Relationship for Targeted Drug Delivery via PEG-Phosphonate Linkers

This diagram illustrates the logical steps involved in achieving targeted drug delivery using a PEG phosphonate linker system, from administration to therapeutic effect.

Targeted_Delivery cluster_systemic Systemic Circulation cluster_targeting Target Site Accumulation cluster_cellular Cellular Uptake & Drug Release cluster_effect Therapeutic Effect admin Administration of Drug-PEG-Phosphonate Conjugate circulation Prolonged Circulation (PEG Stealth Effect) admin->circulation accumulation Accumulation at Target Site (e.g., Bone via Phosphonate, or EPR Effect) circulation->accumulation uptake Cellular Internalization (e.g., Endocytosis) accumulation->uptake release Stimuli-Responsive Drug Release (e.g., Low pH in Endosome) uptake->release effect Drug Binds to Intracellular Target release->effect response Therapeutic Response (e.g., Apoptosis of Cancer Cell) effect->response

Targeted Drug Delivery Logic.

References

Modifying Metal Oxide Surfaces for Biomedical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of metal oxides for a variety of biomedical applications. The following sections cover key techniques including plasma electrolytic oxidation, silanization, polymer grafting, and layer-by-layer assembly. Each section includes an overview of the technique, detailed experimental protocols, and quantitative data to guide researchers in adapting these methods for their specific needs.

Plasma Electrolytic Oxidation (PEO) for Enhanced Osseointegration of Titanium Implants

Plasma electrolytic oxidation (PEO) is an electrochemical surface treatment that produces a hard, porous, and biocompatible ceramic-like oxide layer on titanium (Ti) and its alloys.[1][2] This modified surface can improve osseointegration by promoting cell adhesion and proliferation.[1][2]

Quantitative Data: Surface Characteristics and Biological Response
Surface TreatmentSurface Roughness (Ra, µm)Contact Angle (°)Cell Viability (%)Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein)
Milled Titanium (Control)0.8 ± 0.185 ± 5100 (baseline)15 ± 3
PEO-Ti (Alkaline Electrolyte)2.5 ± 0.435 ± 4125 ± 828 ± 4
PEO-Ca/P (Ca/P-containing Electrolyte)3.1 ± 0.520 ± 3140 ± 1045 ± 6

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: Plasma Electrolytic Oxidation of Titanium Discs

This protocol describes the PEO treatment of commercially pure titanium discs.

Materials:

  • Titanium discs (Grade 4, 10 mm diameter, 2 mm thickness)

  • Electrolyte A (Alkaline): Aqueous solution of 0.1 M NaOH and 0.02 M Na2SiO3

  • Electrolyte B (Ca/P-containing): Aqueous solution of 0.1 M calcium acetate (B1210297) and 0.02 M β-glycerophosphate disodium (B8443419) salt pentahydrate

  • High-voltage AC power supply

  • Electrochemical cell with a stainless steel counter-electrode

  • Magnetic stirrer and heating plate

  • Deionized water

  • Ethanol (B145695)

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Mechanically polish the titanium discs to a mirror finish.

    • Clean the discs by ultrasonication in ethanol for 15 minutes, followed by deionized water for 15 minutes.

    • Dry the discs in a stream of nitrogen gas.

  • PEO Process:

    • Assemble the electrochemical cell with the titanium disc as the anode and the stainless steel container as the cathode.

    • Fill the cell with the chosen electrolyte (A or B) and maintain the temperature at 25°C with constant stirring.

    • Apply a pulsed AC voltage with the following parameters:

      • Voltage: 350 V

      • Frequency: 50 Hz

      • Duty cycle: 50%

      • Treatment time: 5 minutes

    • After the treatment, immediately rinse the samples thoroughly with deionized water to remove any residual electrolyte.[3]

    • Dry the coated discs at 60°C for 1 hour.

  • Surface Characterization:

    • Analyze the surface morphology using Scanning Electron Microscopy (SEM).

    • Determine the elemental composition of the surface using Energy-Dispersive X-ray Spectroscopy (EDS).

    • Measure the surface roughness using a profilometer or Atomic Force Microscopy (AFM).

    • Assess the wettability by measuring the static water contact angle.[4][5]

Visualization: PEO Experimental Workflow

PEO_Workflow cluster_prep Substrate Preparation cluster_peo PEO Process cluster_char Surface Characterization Polish Mechanical Polishing Ultrasonic_Clean Ultrasonic Cleaning (Ethanol & DI Water) Polish->Ultrasonic_Clean Dry_N2 Drying (N2 Stream) Ultrasonic_Clean->Dry_N2 Setup_Cell Electrochemical Cell Setup Dry_N2->Setup_Cell Apply_Voltage Apply Pulsed AC Voltage (350V, 50Hz, 5 min) Setup_Cell->Apply_Voltage Rinse Rinsing (DI Water) Apply_Voltage->Rinse Dry_Oven Drying (60°C) Rinse->Dry_Oven SEM_EDS SEM/EDS Dry_Oven->SEM_EDS AFM AFM/Profilometry Dry_Oven->AFM Contact_Angle Contact Angle Dry_Oven->Contact_Angle

Caption: Workflow for PEO surface modification of titanium.

Silanization of Iron Oxide Nanoparticles for MRI Contrast Agents

Silanization is a common method to functionalize the surface of metal oxide nanoparticles, rendering them biocompatible and allowing for further conjugation with targeting moieties.[6][7] (3-Aminopropyl)triethoxysilane (APTES) is a frequently used silane (B1218182) coupling agent that introduces amine groups onto the nanoparticle surface.[6][8]

Quantitative Data: Relaxivity of Surface-Coated Iron Oxide Nanoparticles
Nanoparticle FormulationCore Size (nm)Hydrodynamic Diameter (nm)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 Ratio
Fe3O4@Oleic Acid (in hexane)10 ± 1.2N/AN/AN/AN/A
Fe3O4@SiO210 ± 1.225 ± 2.52.1 ± 0.285 ± 540.5
Fe3O4@SiO2-APTES10 ± 1.228 ± 3.02.5 ± 0.3110 ± 844.0
Fe3O4@SiO2-APTES-PEG10 ± 1.245 ± 4.13.8 ± 0.4150 ± 1039.5

Relaxivity values measured at 1.5 T and 37°C. Data synthesized from multiple sources for illustrative purposes.[9][10][11][12]

Experimental Protocol: Silanization of Iron Oxide Nanoparticles with APTES

This protocol details the silica (B1680970) coating and subsequent aminosilanization of hydrophobic iron oxide nanoparticles.

Materials:

Procedure:

  • Silica Coating (Modified Stöber Method):

    • In a 250 mL round-bottom flask, mix 80 mL of ethanol and 20 mL of deionized water.

    • Add 1 mL of the iron oxide nanoparticle suspension in hexane.

    • Add 1.5 mL of ammonium hydroxide and stir vigorously for 30 minutes.

    • Add 0.5 mL of TEOS dropwise to the solution while stirring.

    • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

    • Collect the silica-coated nanoparticles (Fe3O4@SiO2) by centrifugation (8000 rpm, 20 min).

    • Wash the nanoparticles three times with ethanol and twice with deionized water.

  • Aminosilanization with APTES: [6]

    • Disperse 100 mg of the Fe3O4@SiO2 nanoparticles in 50 mL of ethanol containing 1% (v/v) deionized water.

    • Ultrasonicate the suspension for 10 minutes to ensure good dispersion.

    • Add 1 mL of APTES to the suspension.

    • Reflux the mixture at 70°C for 4 hours with constant stirring.

    • Cool the mixture to room temperature.

    • Collect the APTES-functionalized nanoparticles (Fe3O4@SiO2-APTES) by centrifugation (8000 rpm, 20 min).

    • Wash the nanoparticles three times with ethanol to remove unreacted APTES.

    • Dry the final product under vacuum at 60°C.

Visualization: Silanization Signaling Pathway

Silanization_Pathway Fe3O4 Fe3O4 Nanoparticle Oleic_Acid Oleic Acid Coating Fe3O4->Oleic_Acid Hydrophobic Surface SiO2_Shell SiO2 Shell Formation Oleic_Acid->SiO2_Shell Phase Transfer TEOS TEOS (Tetraethyl orthosilicate) TEOS->SiO2_Shell Hydrolysis & Condensation Ammonia NH4OH (catalyst) Ammonia->SiO2_Shell Hydrolysis & Condensation APTES APTES ((3-Aminopropyl)triethoxysilane) SiO2_Shell->APTES Silanization Reaction Amine_Group Surface Amine Groups (-NH2) APTES->Amine_Group Surface Functionalization Bioconjugation Further Bioconjugation (e.g., PEG, antibodies) Amine_Group->Bioconjugation Covalent Bonding

Caption: Pathway for silanization of iron oxide nanoparticles.

Polymer Grafting for Antibacterial Surfaces

Grafting polymers, such as polyethylene (B3416737) glycol (PEG), onto metal oxide surfaces can significantly reduce protein adsorption and bacterial adhesion, a phenomenon known as biofouling resistance.[13][14][15] This is crucial for improving the biocompatibility and longevity of biomedical implants.

Quantitative Data: Bacterial Adhesion on PEG-Grafted Titanium
SurfacePEG Grafting Density (chains/nm²)Water Contact Angle (°)S. aureus Adhesion (CFU/cm²)E. coli Adhesion (CFU/cm²)
Titanium Control078 ± 45.2 x 10⁵8.1 x 10⁵
Low-Density PEG0.1545 ± 31.8 x 10⁴2.5 x 10⁴
High-Density PEG0.4525 ± 23.5 x 10²6.2 x 10²

Data synthesized from multiple sources for illustrative purposes.[15]

Experimental Protocol: "Grafting-to" of PEG on Titanium Oxide Surfaces

This protocol describes a "grafting-to" approach for attaching PEG chains to a titanium surface via an aminosilane (B1250345) linker.

Materials:

  • Titanium substrates

  • Acetone, isopropanol, deionized water

  • Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Methoxy-PEG-succinimidyl valerate (B167501) (mPEG-SVA), MW 5000

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean titanium substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Immerse the substrates in Piranha solution for 1 hour at room temperature to clean and introduce hydroxyl groups. (Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse extensively with deionized water and dry with nitrogen.

  • Silanization with APTES:

    • Immerse the hydroxylated substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

    • Rinse with toluene and cure at 110°C for 15 minutes.[15]

  • PEG Grafting:

    • Dissolve mPEG-SVA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 10 mg/mL.

    • Immerse the APTES-modified substrates in the PEG solution and react for 4 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

Visualization: Polymer Grafting Workflow

Polymer_Grafting_Workflow Start Titanium Substrate Cleaning Cleaning & Hydroxylation (Piranha Solution) Start->Cleaning Introduce -OH groups Silanization Silanization (APTES in Toluene) Cleaning->Silanization Introduce -NH2 groups PEG_Grafting PEG Grafting (mPEG-SVA) Silanization->PEG_Grafting Covalent attachment Final_Surface PEG-Grafted Surface PEG_Grafting->Final_Surface

Caption: Workflow for "grafting-to" of PEG on titanium.

Layer-by-Layer (LbL) Assembly for Drug Delivery on Zinc Oxide

Layer-by-Layer (LbL) assembly is a versatile technique for creating multilayered thin films with controlled thickness and composition.[16] By alternately depositing oppositely charged polyelectrolytes, functional coatings can be built on metal oxide nanostructures for applications such as drug delivery.[17]

Quantitative Data: Drug Loading and Release from LbL-Coated ZnO Nanoparticles
LbL System (ZnO core)Number of BilayersDoxorubicin (B1662922) Loading Capacity (µg/mg ZnO)Doxorubicin Loading Efficiency (%)% Release at pH 5.5 (24h)% Release at pH 7.4 (24h)
(PSS/PAH)₂-DOX285 ± 768 ± 575 ± 622 ± 3
(PSS/PAH)₄-DOX4150 ± 1282 ± 672 ± 518 ± 2
(PSS/PAH)₆-DOX6210 ± 1891 ± 768 ± 615 ± 2

PSS: Poly(styrene sulfonate), PAH: Poly(allylamine hydrochloride), DOX: Doxorubicin. Data synthesized for illustrative purposes.[18][19][20][21][22]

Experimental Protocol: LbL Assembly on ZnO Nanowires

This protocol describes the deposition of polyelectrolyte multilayers on ZnO nanowire arrays for pH-responsive drug loading and release.

Materials:

  • ZnO nanowire arrays grown on a substrate

  • Poly(styrene sulfonate) (PSS, MW ~70,000), 0.1 mg/mL in 0.5 M NaCl

  • Poly(allylamine hydrochloride) (PAH, MW ~50,000), 0.1 mg/mL in 0.5 M NaCl

  • Doxorubicin hydrochloride (DOX), 1 mg/mL in deionized water

  • Phosphate buffered saline (PBS) at pH 5.5 and pH 7.4

  • Deionized water

Procedure:

  • LbL Deposition:

    • Immerse the ZnO nanowire substrate (negatively charged surface) in the cationic PAH solution for 15 minutes.

    • Rinse by dipping in three successive beakers of deionized water for 1 minute each.

    • Immerse the substrate in the anionic PSS solution for 15 minutes.

    • Rinse again with deionized water as in step 1.2.

    • Repeat steps 1.1-1.4 to build the desired number of bilayers (e.g., 4 bilayers for (PAH/PSS)₄).

  • Drug Loading:

    • Immerse the LbL-coated substrate in the doxorubicin solution for 12 hours at room temperature in the dark.

    • Rinse briefly with deionized water to remove non-adsorbed drug.

    • Dry the drug-loaded substrate.

  • In Vitro Drug Release:

    • Place the drug-loaded substrate in a known volume of PBS (pH 5.5 or 7.4) at 37°C.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh pre-warmed PBS.

    • Quantify the concentration of doxorubicin in the withdrawn aliquots using UV-Vis spectrophotometry (at 480 nm).

Visualization: LbL Assembly Logical Relationship

LbL_Assembly ZnO ZnO Nanowire Substrate Surface Charge: Negative PAH Step 1: Adsorb Cationic Polyelectrolyte Poly(allylamine hydrochloride) (PAH) ZnO->PAH Electrostatic Attraction PSS Step 2: Adsorb Anionic Polyelectrolyte Poly(styrene sulfonate) (PSS) PAH->PSS Electrostatic Attraction Repeat Repeat n times for (PAH/PSS)n Multilayer PSS->Repeat Build Multilayer Drug_Loading Drug Loading e.g., Doxorubicin Repeat->Drug_Loading Final Functional Coating

Caption: Logical steps in layer-by-layer assembly.

Standardized Biological and Surface Evaluation Protocols

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25]

  • Cell Seeding: Seed cells (e.g., MC3T3-E1 osteoblasts) onto the surface-modified and control substrates in a 24-well plate at a density of 1 x 10⁴ cells/well.

  • Incubation: Incubate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 500 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Protocol: Antibacterial Adhesion Assay

This protocol quantifies the number of viable bacteria adhering to a surface.[26][27][28][29]

  • Bacterial Culture: Grow S. aureus or E. coli to the mid-logarithmic phase in tryptic soy broth (TSB).

  • Incubation with Substrates: Place the sterile test and control substrates in a bacterial suspension (1 x 10⁶ CFU/mL) and incubate for 4 hours at 37°C with gentle agitation.

  • Rinsing: Gently rinse the substrates with PBS to remove non-adherent bacteria.

  • Bacterial Lysis: Place the substrates in a tube with 1 mL of Triton X-100 (0.1% v/v) and vortex vigorously to detach and lyse the adherent bacteria.

  • Plating and Counting: Perform serial dilutions of the lysate, plate on TSB agar (B569324) plates, and incubate for 24 hours at 37°C. Count the number of colony-forming units (CFU).

Protocol: Protein Adsorption Quantification (BCA Assay)
  • Incubation: Immerse the test and control substrates in a solution of bovine serum albumin (BSA) or fibrinogen (1 mg/mL in PBS) for 2 hours at 37°C.

  • Rinsing: Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Elution: Elute the adsorbed protein by incubating the substrates in a 2% sodium dodecyl sulfate (B86663) (SDS) solution for 1 hour.

  • Quantification: Determine the protein concentration in the eluate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

This comprehensive guide provides a starting point for researchers to explore the exciting field of metal oxide surface modification for biomedical applications. The provided protocols and data should be adapted and optimized for specific research goals and materials.

References

Application Note: Enhancing Surface Hydrophilicity using m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Surface properties such as hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption are critical for the performance of materials in a vast range of applications, from biomedical implants and biosensors to microfluidics and drug delivery systems.[1] m-PEG4-phosphonic acid is a bifunctional molecule designed for the facile modification of surfaces. It comprises a phosphonic acid headgroup, which serves as a robust anchor to various metal oxide surfaces, and a short methoxy-terminated polyethylene (B3416737) glycol (PEG) chain.[2][3] The phosphonic acid group forms strong, stable bonds with surfaces like titanium oxide, aluminum oxide, zinc oxide, and silicon oxide, creating a self-assembled monolayer (SAM).[4][5][6] The tethered PEG chains then orient away from the surface, creating a hydrophilic and bio-inert layer that effectively repels protein adsorption, a phenomenon often referred to as bio-fouling.[1][7][8] This application note provides detailed protocols for the surface modification process and its characterization.

Mechanism of Surface Modification The modification process relies on the self-assembly of this compound molecules from a solution onto a substrate. The phosphonic acid headgroup has a strong affinity for metal oxide surfaces, where it can form mono-, bi-, or tridentate covalent bonds (M-O-P) through condensation reactions with surface hydroxyl groups.[6][9] This creates a densely packed, organized monolayer. The flexible, hydrophilic PEG chains extend into the surrounding environment, creating a hydration layer that sterically hinders the approach and adsorption of proteins and cells.[7][10]

Quantitative Data Summary

The effectiveness of surface modification with this compound is quantified by measuring changes in surface properties. The following tables provide representative data for the characterization of a titanium oxide (TiO₂) surface before and after modification.

Table 1: Water Contact Angle Measurements A significant decrease in the water contact angle is the primary indicator of a successful increase in surface hydrophilicity.[11][12] Measurements are typically performed using a goniometer.

Surface ConditionAdvancing Contact Angle (°)Receding Contact Angle (°)Hysteresis (°)
Unmodified TiO₂75 ± 345 ± 430
Modified with m-PEG4-PA 35 ± 2 20 ± 2 15

Data are representative and may vary based on substrate purity, roughness, and process conditions.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis XPS is used to confirm the presence of the this compound monolayer by detecting its constituent elements on the substrate surface.[13][14]

Surface ConditionTi (2p) (at%)O (1s) (at%)C (1s) (at%)P (2p) (at%)
Unmodified TiO₂316450
Modified with m-PEG4-PA 18 45 32 5

The decrease in Ti and substrate-related O signals, coupled with the appearance of P and a significant increase in C, confirms the presence of the organic monolayer.

Table 3: Atomic Force Microscopy (AFM) Topographical Analysis AFM provides nanoscale visualization of the surface, allowing for the measurement of monolayer thickness and changes in surface roughness.[15][16]

Surface ParameterUnmodified TiO₂Modified with m-PEG4-PA
Root Mean Square (RMS) Roughness 0.8 nm0.9 nm
Monolayer Thickness (via nanografting) N/A~1.5 - 2.0 nm

The thickness is consistent with a fully extended this compound molecule, indicating the formation of a dense monolayer.[17]

Visualizations

sub Substrate Selection (e.g., Ti, Si Wafer) clean Surface Cleaning (Sonication in Acetone, IPA, DI Water) sub->clean activate Surface Activation (O₂ Plasma or Piranha Etch) clean->activate solution Prepare Solution (1-5 mM m-PEG4-PA in dry THF or EtOH) activate->solution immerse Substrate Immersion (12-24 hours at room temp) solution->immerse rinse Rinsing (THF/EtOH, DI Water) immerse->rinse anneal Annealing (Optional) (120-140°C for 24-48h to strengthen bonds) rinse->anneal characterize Characterization (Contact Angle, XPS, AFM) anneal->characterize

Caption: Experimental workflow for surface modification.

Mechanism of Improved Hydrophilicity and Anti-Fouling cluster_surface substrate Metal Oxide Surface (e.g., TiO₂) p1 peg1 m-PEG4 p1->peg1 p2 peg2 m-PEG4 p2->peg2 p3 peg3 m-PEG4 p3->peg3 p4 peg4 m-PEG4 p4->peg4 p5 peg5 m-PEG4 p5->peg5 h2o1 H₂O h2o2 H₂O h2o3 H₂O h2o4 H₂O h2o5 H₂O h2o6 H₂O protein Protein Adsorption Repelled protein->peg5 Steric Hindrance

Caption: Interaction of modified surface with environment.

Experimental Protocols

1. Protocol for Substrate Cleaning and Activation

This protocol is essential for removing organic contaminants and ensuring a high density of surface hydroxyl groups for optimal monolayer formation.

  • Materials:

    • Substrate (e.g., Titanium coupon, Silicon wafer with native oxide)

    • Acetone (ACS grade)

    • Isopropanol (IPA, ACS grade)

    • Deionized (DI) water (18.2 MΩ·cm)

    • Nitrogen or Argon gas source

    • Sonicator bath

    • Plasma cleaner (optional, recommended)

  • Procedure:

    • Place the substrates in a beaker and sequentially sonicate for 15 minutes each in acetone, isopropanol, and DI water.

    • After the final sonication in DI water, rinse the substrates thoroughly with fresh DI water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

    • For enhanced cleaning and activation, treat the substrates with oxygen plasma for 5-10 minutes. This step creates a fresh, hydrophilic oxide layer rich in hydroxyl groups.

    • Use the substrates immediately for the modification protocol.

2. Protocol for this compound SAM Formation

This procedure describes the self-assembly process. All steps involving organic solvents should be performed in a fume hood.

  • Materials:

    • This compound (≥98% purity)

    • Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

    • Clean, activated substrates

    • Airtight glass container or desiccator

  • Procedure:

    • Prepare a 1 mM solution of this compound in anhydrous THF or EtOH. For example, dissolve 27.2 mg of this compound (MW: 272.2 g/mol ) in 100 mL of solvent.[3]

    • Place the clean, activated substrates in a substrate holder (e.g., Teflon rack).

    • Completely immerse the substrates in the phosphonic acid solution inside an airtight container. It is crucial to minimize exposure to atmospheric moisture to prevent aggregation in the solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in the sealed container.

    • After immersion, remove the substrates and rinse them thoroughly with fresh solvent (THF or EtOH) to remove any physisorbed molecules.

    • Perform a final rinse with DI water and dry the substrates under a stream of nitrogen.

    • (Optional but Recommended) For enhanced stability, anneal the coated substrates in an oven or vacuum oven at 120-140°C for 24-48 hours.[4] This step promotes the formation of covalent phosphonate-surface bonds.

    • Store the modified substrates in a clean, dry environment before characterization.

3. Protocol for Surface Characterization

  • A. Contact Angle Goniometry:

    • Place the modified substrate on the goniometer stage.

    • Dispense a 5 µL droplet of DI water onto the surface.

    • Capture an image of the droplet immediately and use software to measure the static contact angle.

    • For dynamic contact angles (advancing and receding), slowly increase (advancing) and then decrease (receding) the droplet volume while recording the angle at the three-phase boundary.[18]

    • Perform measurements at a minimum of three different locations on each sample to ensure uniformity.

  • B. X-ray Photoelectron Spectroscopy (XPS):

    • Mount the sample on the XPS sample holder using compatible tape or clips.

    • Load the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Acquire a survey scan (0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution scans for the elements of interest: C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Ti 2p, Si 2p).

    • Analyze the high-resolution C 1s spectrum to identify the characteristic C-O-C peak of the PEG backbone, confirming its presence.[14]

  • C. Atomic Force Microscopy (AFM):

    • Mount the sample on an AFM puck.

    • Select an appropriate AFM tip (e.g., silicon nitride).

    • Engage the tip with the surface and begin imaging in a non-contact or tapping mode to minimize surface damage.

    • Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to assess the uniformity and topography of the monolayer.[16]

    • Calculate the RMS (Root Mean Square) roughness from the acquired images.

    • To measure layer thickness, perform nanoshaving or nanografting, where a small area of the monolayer is removed with high force, and the height difference between the cleared area and the intact monolayer is measured.[17]

References

Troubleshooting & Optimization

Improving the density of m-PEG4-phosphonic acid on nanoparticle surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nanoparticle Surface Functionalization. This guide provides troubleshooting advice and answers to frequently asked questions regarding the improvement of m-PEG4-phosphonic acid density on nanoparticle surfaces.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a desirable ligand for nanoparticle surfaces?

A1: this compound is a favored surface ligand for several reasons. The phosphonic acid group acts as a strong anchoring agent to metal oxide nanoparticle surfaces, often forming stable bidentate or tridentate bonds.[1][2] In nonpolar solvents, phosphonic acids have demonstrated stronger binding than both carboxylic acids and catechols.[3] The polyethylene (B3416737) glycol (PEG) component provides a hydrophilic shell that enhances colloidal stability in aqueous environments, prevents aggregation, and creates "stealth" properties that can reduce uptake by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[4][5]

Q2: What are the key factors influencing the density of this compound on my nanoparticles?

A2: Several experimental factors critically influence the final ligand density:

  • pH of the reaction medium: The binding of phosphonic acids is pH-dependent. They provide the best colloidal stability in acidic to neutral environments (pH < 8).[3][6] At higher pH values, deprotonation of the phosphonic acid can lead to ligand-ligand repulsion and desorption from the nanoparticle surface.[3]

  • Concentration of the Ligand: The concentration of this compound during the functionalization reaction directly impacts the resulting surface density. Increasing the ligand-to-nanoparticle ratio generally leads to a higher grafting density up to a saturation point.[7]

  • Solvent System: The choice of solvent is crucial for both nanoparticle dispersion and ligand solubility. Ligand exchange reactions are often performed in solvents like THF or a mixture of water and methanol (B129727) to facilitate the interaction between the nanoparticle surface and the phosphonic acid ligand.[7][8]

  • Reaction Time and Temperature: Sufficient reaction time is necessary to allow for the exchange of existing ligands (e.g., oleic acid) and to reach binding equilibrium. Sonication can be used to aid this process.[7]

  • Nanoparticle Core Properties: The material (e.g., iron oxide, titanium oxide), size, and surface curvature of the nanoparticle core affect the available binding sites and the spatial arrangement of the PEG chains.[4][9]

Q3: How does PEG density relate to the in vivo performance of nanoparticles?

A3: PEG surface density is a critical determinant of in vivo behavior. A high PEG density creates a "dense brush" conformation that effectively shields the nanoparticle core.[4][10] This shielding minimizes opsonization (binding of blood proteins) and subsequent uptake by macrophages in the liver and spleen, leading to significantly longer blood circulation times.[4][11] Studies have shown a direct correlation between increased PEG surface density and decreased accumulation in the liver.[4][12]

Troubleshooting Guide

This guide addresses common problems encountered when trying to achieve high-density this compound coatings on nanoparticles.

Problem 1: Nanoparticle aggregation occurs during or after the PEGylation process.
Possible Cause Suggested Solution
Incomplete Ligand Exchange The native hydrophobic ligands (e.g., oleic acid) have not been fully replaced, leading to poor dispersibility in aqueous media. Increase the concentration of this compound, extend the reaction time, or use sonication to improve the efficiency of the ligand exchange process.[7]
Incorrect pH The pH of the solution may be too high (pH > 8), causing ligand desorption and loss of colloidal stability.[3] Adjust and maintain the pH in the acidic to neutral range (pH 4-7.5) during and after the reaction.
Insufficient PEG Density The PEG surface density is too low to provide adequate steric stabilization.[5][10] Increase the molar ratio of PEG-ligand to nanoparticles in the reaction mixture.[7]
Cross-linking between Particles If using a PEG ligand with functional groups at both ends, it may bridge nanoparticles. Ensure you are using a methoxy-terminated PEG (m-PEG) to prevent this.
Problem 2: Characterization reveals low PEG density on the nanoparticle surface.
Possible Cause Suggested Solution
Suboptimal Reaction Conditions The reaction has not gone to completion. Optimize the reaction time, temperature, and ligand concentration. A higher concentration of the PEG-phosphonic acid ligand can drive the reaction toward a higher surface coverage.[7]
Ligand Purity Issues The this compound reagent may be impure or degraded. Verify the purity of your ligand using techniques like NMR.
Steric Hindrance For larger PEG molecules or highly curved small nanoparticles, steric hindrance can limit the achievable density.[4] Consider using a shorter PEG chain if the application allows, although this may impact stealth properties.
Competition from Other Molecules Residual molecules from the synthesis (e.g., excess oleic acid) or buffer salts (like phosphate) can compete for binding sites on the nanoparticle surface. Ensure thorough purification of nanoparticles before PEGylation and avoid phosphate (B84403) buffers during the reaction.
Problem 3: The hydrodynamic diameter is much larger than expected.
Possible Cause Suggested Solution
Minor Aggregation Even if not visually apparent, small clusters of nanoparticles may have formed. This indicates suboptimal colloidal stability. Revisit the solutions for Problem 1, particularly pH and ligand concentration.
Thick Hydration Layer A dense PEG coating will create a significant hydration layer, which is measured by Dynamic Light Scattering (DLS). This is often desirable. The increase in size confirms successful PEGylation.[13] Compare DLS results with TEM to distinguish between the PEG shell and core aggregation.[14]
Polydispersity A wide distribution of particle sizes can lead to an inaccurately high average hydrodynamic diameter. Check the Polydispersity Index (PDI) from your DLS measurement. A PDI > 0.3 suggests a broad size distribution that may require optimization of the synthesis or a purification step like size exclusion chromatography.
Quantitative Data Summary

The following tables summarize key quantitative data from literature regarding the functionalization of nanoparticles.

Table 1: Effect of PEG Ligand Concentration on Hydrodynamic Size of Iron Oxide Nanoparticles (IONPs) (Data adapted from phosphonate (B1237965) coating experiments on EMG1200 IONPs)[7]

mPEG-Phosphonic Acid Molecular Weight (Da)Ligand Concentration (mmol PEG per g Fe)Resulting Hydrodynamic Diameter (nm)
50000.02240
50000.1561
50000.80< 100 (stable)
5000.09225
5000.20216
5000.80< 100 (stable)

Table 2: Influence of Target PEG Surface Density on Nanoparticle Properties and Mucus Penetrability (Data adapted from studies on PLGA nanoparticles)[10]

Target PEG Content (wt%)Surface Charge (ζ-potential, mV)Diffusivity in Mucus (Relative to Water)Vaginal Surface Coverage (%)
0% (uncoated PLGA)-32~4000x slower28%
3%-10142x slower51%
5%-717x slower> 70%
10%-5Not specified~80%

Diagrams and Workflows

G start Poor PEGylation Outcome agg Problem: Nanoparticle Aggregation start->agg low_den Problem: Low PEG Density start->low_den size_issue Problem: Incorrect Hydrodynamic Size start->size_issue cause_agg1 Cause: Incorrect pH agg->cause_agg1 cause_agg2 Cause: Incomplete Ligand Exchange agg->cause_agg2 cause_agg3 Cause: Insufficient PEG Density agg->cause_agg3 cause_low1 Cause: Suboptimal Reaction low_den->cause_low1 cause_low2 Cause: Ligand Impurity low_den->cause_low2 cause_low3 Cause: Steric Hindrance low_den->cause_low3 cause_size1 Cause: Minor Aggregation size_issue->cause_size1 cause_size2 Cause: Successful PEG Shell size_issue->cause_size2 sol_agg1 Solution: Adjust pH to 4-7.5 cause_agg1->sol_agg1 sol_agg2 Solution: Increase ligand concentration and/or reaction time cause_agg2->sol_agg2 cause_agg3->sol_agg2 sol_low1 Solution: Optimize ligand ratio, time, and temperature cause_low1->sol_low1 sol_low2 Solution: Verify ligand purity (e.g., NMR) cause_low2->sol_low2 cause_size1->sol_agg1 sol_size1 Action: Confirm with TEM cause_size2->sol_size1

Caption: A troubleshooting flowchart for common issues in nanoparticle PEGylation.

G np_synth 1. Synthesize Nanoparticle Core (e.g., Iron Oxide) exchange 3. Ligand Exchange - Mix NP core and PEG ligand - Adjust pH (4-7.5) - Sonicate/Stir np_synth->exchange ligand_prep 2. Prepare m-PEG4-PA Solution in appropriate solvent ligand_prep->exchange purify 4. Purification - Centrifugation or Dialysis - Remove excess ligand exchange->purify char 5. Characterization - DLS (Size, Stability) - TGA/XPS (PEG Density) - TEM (Morphology) purify->char final_prod Final Product: High-Density PEGylated Nanoparticles char->final_prod

Caption: A typical experimental workflow for nanoparticle PEGylation.

G cluster_ligand This compound M1 M O1 O M2 M O2 O M3 M P P O_P1 O P->O_P1 O_P2 O P->O_P2 O_P3 O P->O_P3 PEG m-PEG4 P->PEG O_P1->M1 Bidentate O_P2->M2 Binding O_P3->M3 Tridentate Binding

Caption: Potential binding modes of phosphonic acid to a metal oxide surface.

Key Experimental Protocols

Protocol 1: General Ligand Exchange for this compound Coating

This protocol describes a general method for replacing hydrophobic surface ligands (e.g., oleic acid) on iron oxide nanoparticles with this compound (m-PEG4-PA) to confer aqueous stability.

Materials:

  • Hydrophobic nanoparticles dispersed in a nonpolar solvent (e.g., hexane, chloroform).

  • This compound.

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) and Methanol.

  • Deionized water.

  • Centrifuge and appropriate tubes.

  • Bath sonicator.

Methodology:

  • Nanoparticle Preparation: Take a known concentration of hydrophobic nanoparticles (e.g., 30 mg) dispersed in a solvent like DCM (1 mL).[7] Sonicate the dispersion for 10 minutes to ensure it is homogeneous.

  • Ligand Solution Preparation: Prepare a solution of m-PEG4-PA in a mixture of DCM and methanol (e.g., 1.4 mL DCM, 0.6 mL methanol).[7] The amount of m-PEG4-PA should be in excess relative to the nanoparticle surface area. A starting point is a molar ratio of 0.8 mmol PEG per gram of iron.[7]

  • Ligand Exchange Reaction: Add the ligand solution to the nanoparticle dispersion.

  • Incubation: Sonicate the reaction mixture intermittently (e.g., 1 hour sonication, 1 hour rest, repeated three times) to facilitate ligand exchange.[7] Allow the mixture to react overnight at room temperature with stirring.

  • Purification - Phase Transfer: After the reaction, the PEGylated nanoparticles should be transferable to an aqueous phase. Add deionized water, vortex vigorously, and allow the phases to separate. The successfully coated nanoparticles will move to the aqueous layer.

  • Purification - Removal of Excess Ligand: Collect the aqueous phase containing the nanoparticles. Purify the nanoparticles to remove unbound m-PEG4-PA. This can be done by repeated centrifugation and redispersion in fresh deionized water or by using centrifugal filter units with an appropriate molecular weight cutoff.

  • Final Product: After the final wash, redisperse the nanoparticle pellet in the desired aqueous buffer or deionized water. The result should be a stable colloidal dispersion.

Protocol 2: Quantification of PEG Density via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It can be used to determine the amount of organic material (the PEG ligand) on the surface of inorganic nanoparticles.

Materials:

  • Lyophilized (freeze-dried) sample of purified PEGylated nanoparticles.

  • Lyophilized sample of uncoated (bare) nanoparticles (as a control).

  • TGA instrument.

  • Alumina or platinum TGA pans.

Methodology:

  • Sample Preparation: Ensure samples are completely dry by lyophilizing or drying under high vacuum overnight. This is critical to avoid mass loss from residual solvent.

  • TGA Instrument Setup:

    • Place a small amount of the lyophilized sample (typically 3-10 mg) into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Set the atmosphere to nitrogen or air.

    • Program the temperature profile:

      • Ramp from room temperature to 150°C at 10°C/min and hold for 30 minutes to remove any adsorbed water.

      • Ramp from 150°C to 600°C (or higher, depending on the ligand's decomposition temperature) at 10°C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Analysis:

    • Run the same temperature program for the uncoated nanoparticles to account for any mass loss from surface hydroxyl groups or other non-ligand species.

    • The primary weight loss for the PEGylated sample between ~200°C and 450°C corresponds to the decomposition of the organic PEG ligand.

    • Calculate the percentage weight loss attributable to the PEG coating by subtracting the weight loss of the bare nanoparticles from that of the coated nanoparticles in the same temperature range.

    • This percentage can be used with the nanoparticle size (from TEM) and density to estimate the number of ligands per nanoparticle or the grafting density (ligands per nm²).

Protocol 3: Characterization of Size and Stability using Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter (which includes the nanoparticle core, the PEG layer, and the associated hydration shell) and provides an indication of colloidal stability.

Materials:

  • Purified PEGylated nanoparticles dispersed in a filtered (0.22 µm filter) aqueous solution (e.g., deionized water or 10 mM NaCl).

  • DLS instrument.

  • Disposable or quartz cuvettes.

Methodology:

  • Sample Preparation:

    • Dilute the nanoparticle dispersion to an appropriate concentration. The solution should be transparent and not turbid. A concentration of 0.1-0.5 mg/mL is often a good starting point.

    • Ensure the dispersant is free of dust or particulates by filtering it.

  • Instrument Setup:

    • Set the instrument parameters for the correct dispersant (viscosity and refractive index) and temperature (e.g., 25°C).

  • Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for a few minutes.

    • Perform the measurement. Typically, this involves acquiring data from 10-15 runs and averaging the results.

  • Data Analysis:

    • Z-Average Diameter: This is the primary value reported and represents the intensity-weighted mean hydrodynamic size. A stable, monodisperse sample of PEGylated nanoparticles will typically show a Z-average consistent with the core size plus the expected PEG shell thickness.

    • Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered monodisperse. A high PDI (>0.3) suggests aggregation or a wide range of particle sizes.

    • Zeta Potential (Optional but Recommended): Measuring the zeta potential can provide information on surface charge. Successful, dense PEGylation should shield the core's surface charge, resulting in a near-neutral zeta potential (typically between -10 mV and +10 mV).[10] This is a good indicator of a successful coating.

References

Technical Support Center: Optimizing m-PEG4-Phosphonic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for m-PEG4-phosphonic acid conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of bioconjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to amine-containing molecules using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Symptom Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient Activation of Phosphonic Acid: The phosphonic acid group on this compound may not be effectively activated by EDC.Optimize Activation pH: Perform the activation step in a slightly acidic buffer, such as 0.1 M MES buffer at pH 4.5-6.0, to facilitate the formation of the reactive O-acylisourea intermediate.[1][2][3] Use Fresh EDC: EDC is moisture-sensitive and can hydrolyze. Prepare fresh EDC solutions immediately before use.[4] Increase EDC/NHS Molar Excess: Use a 2 to 10-fold molar excess of EDC and NHS relative to the amount of this compound to drive the activation reaction forward.[4] Incorporate Imidazole (B134444): The addition of imidazole can enhance the reactivity of EDC with phosphate (B84403) and phosphonate (B1237965) groups, leading to a more efficient formation of a reactive intermediate.[2]
Hydrolysis of Activated Intermediate: The activated phosphonic acid intermediate is susceptible to hydrolysis, especially at neutral or high pH.Perform a Two-Step pH Process: After the initial activation at acidic pH, raise the pH of the reaction mixture to 7.2-8.0 immediately before adding the amine-containing molecule. This optimizes the nucleophilic attack by the amine while minimizing the hydrolysis of the activated intermediate.[1][2][5] Minimize Reaction Time: Proceed with the addition of the amine-containing molecule promptly after the activation step.
Inactive Amine Group: The primary amine on the target molecule may be protonated and therefore not sufficiently nucleophilic.Optimize Coupling pH: Ensure the pH of the coupling reaction is between 7.2 and 8.0 to deprotonate the primary amines and enhance their reactivity.[1][2][5] Buffer Selection: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) for the coupling step to avoid competition with the target amine.[5]
Steric Hindrance: The PEG chain or the structure of the target molecule may sterically hinder the reaction.Optimize Molar Ratios: Experiment with different molar ratios of the PEG reagent to the target molecule. A higher excess of the PEG reagent may be necessary.
Precipitation During Reaction Poor Solubility of Reagents: The this compound or the target molecule may not be fully soluble in the reaction buffer.Use Co-solvents: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[5] Ensure Adequate Mixing: Maintain gentle and constant agitation throughout the reaction.
Protein Aggregation: The target protein may aggregate under the reaction conditions.Optimize Protein Concentration: Avoid excessively high concentrations of the protein. Buffer Composition: Ensure the buffer composition and ionic strength are suitable for maintaining protein stability.
Difficulty in Purifying the Conjugate High Polarity and Stickiness of Phosphonic Acid: Phosphonic acids and their conjugates can be challenging to purify due to their high polarity and tendency to be sticky.Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unreacted reagents.[6] Ion Exchange Chromatography (IEX): The negative charge of the phosphonic acid group can be exploited for purification using anion exchange chromatography. Dialysis: For large conjugates, dialysis can be used to remove small molecule impurities.
Co-elution of Unreacted PEG: Unreacted this compound may be difficult to separate from the conjugate, especially if the conjugate is small.Optimize Reaction Stoichiometry: Use a slight excess of the amine-containing molecule to ensure complete consumption of the activated PEG reagent. Reverse-Phase HPLC (RP-HPLC): For smaller conjugates like peptides, RP-HPLC can provide high-resolution separation.
Inconsistent or Non-Reproducible Results Variability in Reagent Quality: The purity and activity of EDC, NHS, and the PEG reagent can vary between batches.Use High-Quality Reagents: Source reagents from a reputable supplier and store them under the recommended conditions (e.g., desiccated at -20°C for EDC and NHS).[5] Characterize Starting Materials: Confirm the purity and integrity of your this compound and target molecule before conjugation.
Inaccurate pH Control: Small variations in pH can significantly impact the efficiency of both the activation and coupling steps.Use a Calibrated pH Meter: Ensure accurate and consistent pH measurements throughout the experiment. Use Buffers with Adequate Capacity: Employ buffers with sufficient buffering capacity to maintain a stable pH during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an amine-containing molecule using EDC chemistry?

A1: A two-step pH process is recommended for optimal results. The activation of the phosphonic acid group with EDC is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0.[1][2][3] Following activation, the pH should be raised to 7.2-8.0 for the coupling reaction with the primary amine.[1][2][5] This higher pH ensures that the amine is deprotonated and thus more nucleophilic.

Q2: Should I use NHS or Sulfo-NHS in my reaction?

A2: Both NHS and Sulfo-NHS can be used to increase the efficiency of EDC-mediated coupling by forming a more stable intermediate than the O-acylisourea intermediate. Sulfo-NHS is generally preferred for reactions in aqueous buffers as it is more water-soluble and helps to keep the activated intermediate in solution.

Q3: How can I confirm that my conjugation reaction was successful?

A3: Several analytical techniques can be used to confirm conjugation:

  • SDS-PAGE: For protein conjugates, a successful conjugation will result in an increase in the molecular weight, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.

  • HPLC: An increase in the retention time on a size-exclusion column or a change in the elution profile on a reverse-phase or ion-exchange column can indicate successful conjugation.

  • X-ray Photoelectron Spectroscopy (XPS): For surface conjugations, XPS can be used to detect the presence of phosphorus and nitrogen, confirming the immobilization of the this compound and the subsequent coupling of the amine-containing molecule.[7]

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction is the hydrolysis of the EDC reagent and the activated phosphonic acid intermediate. This can be minimized by using fresh reagents and proceeding with the coupling step promptly after activation. Another potential side reaction is the formation of an N-acylisourea byproduct, which is an inactive rearrangement product of the O-acylisourea intermediate. The use of NHS or Sulfo-NHS helps to suppress this side reaction.

Q5: How should I store this compound and the other reagents?

A5: this compound should be stored at -20°C.[8] EDC and NHS are also sensitive to moisture and should be stored desiccated at -20°C.[5] It is recommended to allow the reagents to warm to room temperature before opening the vials to prevent condensation.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before the activation step.

    • Dissolve the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in the Activation Buffer. If solubility is an issue, a small amount of DMSO or DMF can be used.

  • Activation of this compound:

    • In a reaction tube, mix this compound with a 5-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10 to 20-fold molar excess of the activated PEG reagent to the protein is a good starting point, but this should be optimized.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table summarizes typical molar ratios and pH conditions for similar bioconjugation reactions.

ParameterRecommended RangeTypical Value
Activation pH 4.5 - 6.05.5
Coupling pH 7.2 - 8.07.4
Molar Ratio (EDC:Phosphonic Acid) 2:1 to 10:15:1
Molar Ratio (NHS:Phosphonic Acid) 2:1 to 10:15:1
Molar Ratio (PEG-Phosphonic Acid:Amine) 5:1 to 20:110:1

Note: These values are starting points and should be optimized for each specific application.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification prep_peg Dissolve m-PEG4- phosphonic acid activate Activate PEG-Phosphonic Acid (pH 4.5-6.0, 15-30 min) prep_peg->activate prep_protein Prepare Protein Solution (pH 7.4) conjugate Add Activated PEG to Protein (pH 7.2-8.0, 2h - overnight) prep_protein->conjugate prep_edc_nhs Prepare Fresh EDC/Sulfo-NHS Solution prep_edc_nhs->activate activate->conjugate quench Quench Reaction (e.g., Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield check_activation Check Activation Step start->check_activation check_coupling Check Coupling Step start->check_coupling check_reagents Check Reagents start->check_reagents activation_ph Is Activation pH 4.5-6.0? check_activation->activation_ph Yes edc_fresh Is EDC Solution Fresh? check_activation->edc_fresh Yes coupling_ph Is Coupling pH 7.2-8.0? check_coupling->coupling_ph Yes amine_buffer Is Buffer Amine-Free? check_coupling->amine_buffer Yes reagent_quality Are Reagents High Quality? check_reagents->reagent_quality Yes reagent_storage Proper Reagent Storage? check_reagents->reagent_storage Yes solution Optimize Conditions activation_ph->solution No edc_fresh->solution No coupling_ph->solution No amine_buffer->solution No reagent_quality->solution No reagent_storage->solution No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address nanoparticle aggregation during surface functionalization.

Frequently Asked Questions (FAQs)

Q1: Why do my nanoparticles aggregate during functionalization?

Nanoparticles have a high surface area-to-volume ratio, which makes them thermodynamically unstable and prone to aggregation to minimize their surface energy.[1] The primary reasons for aggregation during functionalization include:

  • Changes in Surface Charge: Functionalization often alters the surface charge of nanoparticles. If the repulsive forces between particles are reduced, they can aggregate.[2]

  • High Reactant Concentration: High concentrations of nanoparticles or functionalizing agents can lead to an increased rate of particle collisions, promoting aggregation.[3]

  • Solvent Incompatibility: The solvent must be appropriate for both the nanoparticles and the functionalizing agent to maintain dispersion.[4] A sudden change to a solvent in which the newly functionalized particles are not stable can induce aggregation.[3]

  • Ineffective Stabilization: The chosen stabilization method (electrostatic or steric) may not be sufficient to overcome the attractive forces between nanoparticles under the reaction conditions.[5][6]

  • pH and Ionic Strength: The pH and ionic strength of the solution can significantly impact the surface charge and stability of the nanoparticles.[7]

Q2: What are the main strategies to prevent nanoparticle aggregation?

There are two primary mechanisms for preventing nanoparticle aggregation:

  • Electrostatic Stabilization: This method involves creating a charged surface on the nanoparticles, leading to repulsive forces between them.[1] The effectiveness of this stabilization is often determined by the zeta potential of the particles. A zeta potential more positive than +30 mV or more negative than -30 mV generally indicates good colloidal stability.[1][8]

  • Steric Stabilization: This strategy involves the adsorption of large molecules, such as polymers, onto the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from coming into close contact.[5][9]

A combination of both, known as electrosteric stabilization, can also be very effective.[5]

Q3: How does pH affect nanoparticle stability during functionalization?

The pH of the solution is a critical factor in controlling nanoparticle stability. It can influence:

  • Surface Charge: The pH determines the protonation state of functional groups on the nanoparticle surface and the functionalizing molecules, thereby affecting the overall surface charge and electrostatic repulsion.[10][11]

  • Reaction Kinetics: For some functionalization reactions, like those involving silanes, the pH can affect the rate of hydrolysis and condensation, which in turn can influence aggregation.[4]

  • Ligand Binding: The binding affinity of functionalizing agents to the nanoparticle surface can be pH-dependent.

It is often necessary to work at a pH that is far from the isoelectric point of the nanoparticles to ensure sufficient electrostatic repulsion.[4]

Q4: How can I tell if my nanoparticles are aggregating?

Several techniques can be used to characterize nanoparticle aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the measured size can indicate aggregation.[12][13] It is particularly sensitive to the presence of a small number of large aggregates.[14]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and aggregation state.[12][15]

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation can cause a shift in the surface plasmon resonance peak in the UV-Vis spectrum.[16]

  • Zeta Potential Measurement: A decrease in the absolute value of the zeta potential can indicate a higher likelihood of aggregation due to reduced electrostatic repulsion.[15]

Troubleshooting Guide

Problem 1: Nanoparticles aggregate immediately upon adding the functionalizing agent.
Potential Cause Troubleshooting Steps
High Reactant Concentration Reduce the concentration of both the nanoparticles and the functionalizing agent.[3] Add the functionalizing agent dropwise or using a syringe pump while vigorously stirring the nanoparticle suspension.[17]
Incompatible Solvent Ensure the solvent is suitable for maintaining the dispersion of both the unfunctionalized and functionalized nanoparticles.[4] Consider using a solvent mixture if necessary.
Incorrect pH Adjust the pH of the nanoparticle suspension to a value that ensures high surface charge (far from the isoelectric point) before adding the functionalizing agent.[4]
Insufficient Mixing Use vigorous stirring or sonication during the addition of the functionalizing agent to ensure rapid and uniform mixing.[17]
Problem 2: Aggregation occurs during the reaction over time.
Potential Cause Troubleshooting Steps
Incomplete Surface Coverage Increase the reaction time or slightly elevate the temperature to improve the grafting density of the functionalizing agent.[4]
Cross-linking between Particles Optimize the ratio of the functionalizing agent to nanoparticles to favor intra-particle functionalization over inter-particle cross-linking.[4]
Changes in Solution Conditions Monitor and control the pH and ionic strength of the reaction mixture throughout the functionalization process.[7]
Problem 3: Nanoparticles aggregate during purification (e.g., centrifugation).
Potential Cause Troubleshooting Steps
Irreversible Agglomeration Reduce the centrifugation speed and increase the duration.[3] Immediately after centrifugation, resuspend the pellet in a suitable solvent using a probe sonicator.[3]
Solvent Mismatch during Washing Wash the functionalized nanoparticles with a solvent in which they are highly dispersible.[3] If a solvent exchange is necessary, perform it gradually.
Loss of Stabilizing Agent Ensure that the washing steps do not remove the stabilizing ligands from the nanoparticle surface. If necessary, add a small amount of the free ligand to the washing solvent.
Data Presentation: Zeta Potential and Colloidal Stability

The zeta potential is a key indicator of the stability of a colloidal dispersion. In general, the higher the absolute value of the zeta potential, the greater the electrostatic repulsion between particles, leading to a more stable suspension.

Zeta Potential (mV) Colloidal Stability
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

This table provides a general guideline for the relationship between zeta potential and colloidal stability. The exact values can vary depending on the specific nanoparticle system.[15]

Experimental Protocols

Protocol: Silanization of Silica (B1680970) Nanoparticles with APTES

This protocol describes a general method for functionalizing silica nanoparticles with (3-aminopropyl)triethoxysilane (APTES) while minimizing aggregation.

Materials:

  • Silica nanoparticles dispersed in ethanol (B145695)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol[17]

  • Deionized water

  • Acetic acid (for pH adjustment)

Procedure:

  • Nanoparticle Suspension Preparation:

    • Disperse the silica nanoparticles in anhydrous ethanol to a desired concentration (e.g., 1 mg/mL) through sonication.

  • Controlled Hydrolysis of APTES (Optional but Recommended):

    • In a separate vial, prepare a solution of APTES in a mixture of ethanol and water (e.g., 80:20 v/v).[4]

    • Adjust the pH of this solution to 4.5-5.5 with dilute acetic acid to promote the formation of silanol (B1196071) groups.[4]

  • Functionalization Reaction:

    • Under vigorous stirring, add the APTES solution (or pre-hydrolyzed APTES solution) dropwise to the silica nanoparticle suspension.[17]

    • Allow the reaction to proceed for 4-24 hours at room temperature or a slightly elevated temperature (e.g., 40-60°C).[4]

  • Washing and Purification:

    • Centrifuge the functionalized nanoparticles at a reduced speed (e.g., 8,000 x g for 30 minutes).[3]

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol using a probe sonicator.[3]

    • Repeat the washing step 2-3 times to remove excess APTES and unreacted reagents.

  • Final Dispersion:

    • After the final wash, disperse the functionalized nanoparticles in the desired solvent for storage or further use.

Visualizations

Diagram: Nanoparticle Stabilization Mechanisms

Caption: Mechanisms to prevent nanoparticle aggregation.

Diagram: Troubleshooting Workflow for Nanoparticle Aggregation

G Troubleshooting Workflow start Aggregation Observed check_dls Characterize with DLS/TEM start->check_dls is_aggregated Confirm Aggregation? check_dls->is_aggregated when_aggregate When does it occur? is_aggregated->when_aggregate Yes no_aggregation No Aggregation is_aggregated->no_aggregation No immediate Immediately on reagent addition when_aggregate->immediate during_rxn During reaction when_aggregate->during_rxn during_wash During purification when_aggregate->during_wash sol_immediate Reduce concentration Add dropwise Check pH & solvent immediate->sol_immediate sol_during_rxn Increase reaction time/temp Optimize reagent ratio Control pH during_rxn->sol_during_rxn sol_during_wash Reduce centrifuge speed Use probe sonicator Match wash solvent during_wash->sol_during_wash re_evaluate Re-evaluate functionalization sol_immediate->re_evaluate sol_during_rxn->re_evaluate sol_during_wash->re_evaluate success Stable Nanoparticles re_evaluate->success

Caption: A logical workflow for troubleshooting aggregation.

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phosphonic acid (PA) self-assembled monolayers (SAMs).

Troubleshooting Guide

This section addresses specific issues that may arise during the formation of phosphonic acid SAMs, offering potential causes and solutions to achieve high-quality, uniform surface coverage.

Question: Why is my phosphonic acid SAM exhibiting poor or incomplete surface coverage?

Answer: Incomplete or patchy monolayer formation is a prevalent issue that can stem from several factors throughout the experimental process. The primary areas to investigate are substrate preparation, deposition conditions, and the integrity of your reagents.

Potential Causes and Solutions:

  • Substrate Contamination or Inhomogeneity: The quality of the substrate is paramount for forming a well-ordered SAM. Organic residues, particulate matter, or an uneven oxide layer can inhibit the self-assembly process.[1]

    • Solution: Implement a stringent substrate cleaning protocol. A common and effective method involves sequential sonication in high-purity solvents such as acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with a stream of inert gas like nitrogen.[1] For many oxide surfaces, a final treatment with oxygen plasma or UV-ozone immediately prior to deposition can effectively remove organic contaminants and generate a reactive, hydroxylated surface conducive to PA binding.[1][2]

  • Suboptimal Deposition Time: The formation of a densely packed and well-ordered monolayer is a kinetic process that requires sufficient time.

    • Solution: The ideal deposition time can vary significantly based on the specific phosphonic acid, solvent, concentration, and temperature. It is highly recommended to conduct a time-course experiment to determine the optimal duration for your system, monitoring surface coverage at various time points. Deposition times can range from a few hours to over 48 hours to achieve a well-oriented, high-quality SAM.[1][3][4]

  • Incorrect Phosphonic Acid Concentration: The concentration of the PA solution plays a critical role in the kinetics of SAM formation.

    • Solution: While a higher concentration might seem to accelerate surface coverage, it can also lead to the formation of disordered multilayers or aggregates on the surface.[1] A typical starting concentration range is 0.1 mM to 1 mM.[1][5] It is advisable to optimize this parameter for your specific molecule and substrate. Studies have indicated that beyond a certain concentration, a further increase does not necessarily improve surface coverage and can even be detrimental to monolayer quality.[4][6]

  • Inappropriate Solvent Choice: The solvent not only dissolves the phosphonic acid but also mediates its interaction with the substrate surface.

    • Solution: The choice of solvent can significantly influence the quality of the resulting SAM.[1] Common solvents include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[1] For certain metal oxide substrates like ZnO, solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers by suppressing the dissolution of the metal oxide surface.[1][5][6] The ideal solvent will depend on the solubility of your specific phosphonic acid and its interaction with the substrate.

  • Presence of Water and Environmental Contaminants: Moisture in the solvent or atmosphere can lead to hydrolysis of the phosphonic acid headgroup or the substrate surface, potentially affecting monolayer formation and stability.[7]

    • Solution: Use anhydrous solvents and perform the deposition in a controlled environment, such as a glovebox or a desiccator, to minimize exposure to ambient moisture.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence and quality of my phosphonic acid SAM?

A1: A multi-technique approach is often best for comprehensive characterization.

  • Contact Angle Goniometry: A simple and rapid method to assess the hydrophobicity (or hydrophilicity) of the modified surface. A significant change in the water contact angle compared to the bare substrate indicates successful surface modification.[8]

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information, confirming the presence of phosphorus from the phosphonic acid headgroup on the surface.[9][10]

  • Atomic Force Microscopy (AFM): Can be used to visualize the surface morphology and measure the roughness. A well-formed SAM should result in a smooth, uniform surface.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the characteristic vibrational modes of the phosphonic acid and the alkyl chains, providing information about bonding to the surface and molecular ordering.[10]

Q2: What is the expected thickness of a phosphonic acid SAM?

A2: The thickness of a well-formed monolayer will be slightly less than the extended length of the phosphonic acid molecule due to the tilt angle of the molecules with respect to the surface normal. For example, for an octadecylphosphonic acid (ODPA) SAM, the estimated thickness is around 1.8 nm.[9]

Q3: Can I reuse my phosphonic acid solution?

A3: It is generally not recommended to reuse the deposition solution. The concentration of the phosphonic acid will decrease over time, and the solution can become contaminated with water and other impurities from the atmosphere, which can negatively impact the quality and reproducibility of your SAMs.

Q4: My SAM appears hazy or shows visible aggregates. What is the cause?

A4: This is often indicative of multilayer formation or precipitation of the phosphonic acid on the surface. This can be caused by a concentration that is too high, the presence of impurities, or an inappropriate solvent. Try reducing the concentration and ensuring the phosphonic acid is fully dissolved in the solvent before substrate immersion.

Experimental Protocols

Substrate Cleaning Protocol (for Silicon Wafers with Native Oxide)
  • Place the silicon wafer substrates in a beaker.

  • Add acetone to cover the substrates and sonicate for 15 minutes.

  • Decant the acetone and rinse the substrates thoroughly with deionized (DI) water.

  • Add isopropanol to cover the substrates and sonicate for 15 minutes.

  • Decant the isopropanol and rinse the substrates thoroughly with DI water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For optimal results, treat the substrates with an oxygen plasma or UV-ozone cleaner for 5-10 minutes immediately before SAM deposition to remove any remaining organic contaminants and to hydroxylate the surface.[1][2]

Phosphonic Acid SAM Deposition Protocol (Solution Deposition)
  • Prepare a 0.1 - 1 mM solution of the desired phosphonic acid in an appropriate anhydrous solvent (e.g., ethanol, isopropanol, THF).[1] Ensure the phosphonic acid is fully dissolved. Sonication may be required.

  • Place the freshly cleaned and dried substrates in a clean glass container.

  • Pour the phosphonic acid solution into the container, ensuring the substrates are fully submerged.

  • Seal the container to minimize solvent evaporation and contamination.

  • Allow the deposition to proceed for the desired amount of time (e.g., 12-48 hours) at room temperature.[3][4] The optimal time should be determined experimentally.

  • After deposition, remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh, clean solvent to remove any physisorbed molecules.[8]

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For some systems, a post-deposition annealing step (e.g., 140°C for 48 hours) can improve the stability and ordering of the SAM by promoting covalent bond formation with the substrate.[9]

Data Presentation

Table 1: Typical Experimental Parameters for Phosphonic Acid SAM Formation

ParameterRecommended RangeNotes
Concentration 0.1 mM - 1 mM[1][5]Higher concentrations can lead to multilayers.[1]
Deposition Time 4 hours - 48+ hours[1][3][4]Longer times often lead to better-ordered monolayers.
Solvent Ethanol, Isopropanol, THF, Toluene[1][5][6]Choice depends on PA solubility and substrate.
Temperature Room Temperature - 70°C[3][4][6]Higher temperatures can increase the rate of formation but may also introduce defects.[6]

Visualizations

Troubleshooting_Workflow cluster_substrate Substrate Troubleshooting cluster_deposition Deposition Troubleshooting cluster_reagents Reagent Troubleshooting Start Poor Surface Coverage Observed Check_Substrate 1. Evaluate Substrate Preparation Start->Check_Substrate Check_Deposition 2. Review Deposition Parameters Check_Substrate->Check_Deposition Substrate prep is optimal Contaminated Contaminated or Inhomogeneous Surface? Check_Substrate->Contaminated Check_Reagents 3. Assess Reagent Quality Check_Deposition->Check_Reagents Deposition params are optimal Time Suboptimal Time? Check_Deposition->Time Solution_Found Good Surface Coverage Achieved Check_Reagents->Solution_Found Reagents are pure Moisture Moisture in Solvent? Check_Reagents->Moisture Contaminated->Check_Deposition No Clean_Substrate Implement rigorous cleaning protocol (Sonication, Plasma/UV-Ozone) Contaminated->Clean_Substrate Yes Clean_Substrate->Check_Deposition Concentration Incorrect Concentration? Time->Concentration No Optimize_Time Perform time-course study (e.g., 4-48h) Time->Optimize_Time Yes Solvent Inappropriate Solvent? Concentration->Solvent No Optimize_Conc Optimize concentration (e.g., 0.1-1 mM) Concentration->Optimize_Conc Yes Solvent->Check_Reagents No Optimize_Solvent Test alternative solvents (e.g., Ethanol, THF, Toluene) Solvent->Optimize_Solvent Yes Optimize_Time->Concentration Optimize_Conc->Solvent Optimize_Solvent->Check_Reagents PA_Purity Impure Phosphonic Acid? Moisture->PA_Purity No Use_Anhydrous Use anhydrous solvents Moisture->Use_Anhydrous Yes PA_Purity->Solution_Found No Verify_Purity Verify purity of PA PA_Purity->Verify_Purity Yes Use_Anhydrous->PA_Purity Verify_Purity->Solution_Found

Caption: Troubleshooting decision tree for poor phosphonic acid SAM surface coverage.

SAM_Formation_Workflow cluster_prep 1. Substrate Preparation cluster_deposition 2. SAM Deposition cluster_post 3. Post-Deposition Processing cluster_characterization 4. Characterization Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying_N2 Nitrogen Drying Cleaning->Drying_N2 Activation Surface Activation (O2 Plasma / UV-Ozone) Drying_N2->Activation Solution_Prep Prepare PA Solution (0.1-1 mM in Anhydrous Solvent) Immersion Substrate Immersion (e.g., 12-48 hours) Solution_Prep->Immersion Rinsing Rinse with Fresh Solvent Immersion->Rinsing Drying_Final Nitrogen Drying Rinsing->Drying_Final Annealing Optional: Annealing (e.g., 140°C, 48h) Drying_Final->Annealing CA Contact Angle Annealing->CA XPS XPS CA->XPS AFM AFM XPS->AFM

Caption: Experimental workflow for phosphonic acid SAM formation and characterization.

References

Stability and degradation of m-PEG4-phosphonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of m-PEG4-phosphonic acid in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation of the compound in aqueous buffer. Low solubility at the working concentration or pH. 1. Ensure the buffer pH is within the optimal range for this compound solubility (typically neutral to slightly alkaline). 2. Gently warm the solution to aid dissolution. 3. If the issue persists, consider using a co-solvent such as DMSO or DMF, ensuring it is compatible with your experimental system.[1]
Interaction with divalent cations. 1. If your buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), consider using a chelating agent like EDTA if it does not interfere with your experiment.
Inconsistent results in biological assays. Degradation of this compound in the assay medium. 1. Prepare fresh solutions of this compound before each experiment. 2. Minimize the exposure of the stock solution to ambient temperature. 3. Perform a stability check of the compound in your specific assay medium by incubating it for the duration of the experiment and analyzing for degradation products via HPLC.
Adsorption to labware. 1. Use low-adhesion microplates and pipette tips. 2. Consider including a non-ionic surfactant in your buffers, if compatible with your assay.
Loss of compound during storage. Improper storage conditions. 1. Store the solid compound at -20°C for long-term storage.[1][2][3] 2. For aqueous stock solutions, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] 3. Protect from light.[4]
Hydrolysis in aqueous stock solutions. 1. Prepare stock solutions in a buffer with a pH that minimizes hydrolysis (near neutral). 2. If possible, prepare stock solutions in anhydrous DMSO for better long-term stability.[1][3]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Aqueous stock solutions should be stored at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] It is also advisable to protect the compound from light.[4]

2. What solvents are suitable for dissolving this compound?

This compound is soluble in water, DMSO, and DMF.[1] The hydrophilic PEG linker enhances its solubility in aqueous media.[1][5]

3. What are the potential degradation pathways for this compound in aqueous solutions?

While specific data for this compound is limited, phosphonate (B1237965) compounds can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[6][7] The ether linkages in the PEG chain could also be subject to oxidative degradation. Photodegradation can also occur, particularly in the presence of iron.[8]

4. How does pH affect the stability of this compound?

The stability of phosphonates is often pH-dependent.[6] Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolysis. For optimal stability in aqueous solutions, it is recommended to maintain a pH near neutral.

5. How can I monitor the stability of this compound in my experimental setup?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the stability of phosphonate compounds. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products.[9]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the degradation of this compound in the public domain, the following table provides a representative example of stability data that could be generated through a forced degradation study.

Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolyzed phosphonic acid, PEG fragments
0.1 M NaOH24 hours60°C25%Hydrolyzed phosphonic acid, PEG fragments
Water (pH 7)7 days40°C< 5%Minor oxidative products
3% H₂O₂24 hours25°C10%Oxidized PEG chain products
UV Light48 hours25°C8%Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) at room temperature.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample.

  • Identify and characterize any significant degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid 0.1 M HCl 60°C Stock_Solution->Acid Base 0.1 M NaOH 60°C Stock_Solution->Base Oxidation 3% H₂O₂ 25°C Stock_Solution->Oxidation Thermal 60°C Stock_Solution->Thermal Photo UV Light 25°C Stock_Solution->Photo Sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize/Dilute Sampling->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis & Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV Light) mPEG4_PA This compound Hydrolyzed_PA Hydrolyzed Phosphonic Acid mPEG4_PA->Hydrolyzed_PA PEG_Fragments PEG Fragments mPEG4_PA->PEG_Fragments Oxidized_PEG Oxidized PEG Chain mPEG4_PA->Oxidized_PEG Photo_Products Photodegradation Products mPEG4_PA->Photo_Products

Caption: Potential degradation pathways for this compound.

References

Storage and handling guidelines for m-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of m-PEG4-phosphonic acid. Adherence to these guidelines is crucial for maintaining the integrity of the product and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C in its pure form.[1][2][3] Storing at 4°C is also possible for shorter periods, as indicated by some suppliers.[3][4]

Q2: How should I store solutions of this compound?

If you have dissolved this compound in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month for shorter-term storage.[3][4]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in water, DMSO, and DMF.[1]

Q4: The product arrived at room temperature. Is it still viable?

Yes. This compound is typically shipped at ambient temperature as a non-hazardous chemical.[1][2][5] Upon receipt, it should be stored at the recommended -20°C for long-term stability.

Q5: What is the appearance of this compound?

This compound can be a brown to reddish-brown oil or a solid powder.[3][5]

Troubleshooting Guide

Problem: The this compound appears discolored or degraded.

  • Possible Cause: Improper storage conditions, such as prolonged exposure to room temperature or light.

  • Solution: Ensure the product has been consistently stored at -20°C. If you suspect degradation, it is recommended to use a fresh vial for your experiments to ensure reproducibility.

Problem: Difficulty dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent or insufficient mixing.

  • Solution: Ensure you are using a recommended solvent such as water, DMSO, or DMF.[1] Gentle warming and vortexing can aid in dissolution.

Problem: Inconsistent experimental results.

  • Possible Cause: Potential degradation of the compound due to improper handling or storage.

  • Solution: Review your storage and handling procedures. Ensure the compound is protected from moisture and stored at the correct temperature. Use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterValueSource(s)
Storage Temperature (Pure Form) -20°C[1][2][3]
Short-term Storage (Pure Form) 4°C (up to 2 years)[3][4]
Storage Temperature (In Solvent) -80°C (up to 6 months)[3][4]
-20°C (up to 1 month)[3][4]
Purity ≥95% to 98%[1][6]
Molecular Weight ~272.23 g/mol [1][3]

Experimental Protocols & Safety

Handling Protocol:

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood.[7] Personal Protective Equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves.[7][8]

    • Wear safety goggles with side-shields or a face shield.[7][8]

    • Wear a lab coat or other protective clothing.[7][8]

    • In case of insufficient ventilation, use a suitable respirator.[7]

  • Handling Precautions:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

    • Do not eat, drink, or smoke when using this product.[7]

    • Wash hands thoroughly after handling.[7]

    • Avoid contact with skin and eyes.[7]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[7]

  • In all cases of exposure, seek medical attention.[7][8]

Visual Guides

G cluster_receipt Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_post_experiment Post-Experiment Storage receive Receive Shipment (Ambient Temperature) store Store Immediately at -20°C receive->store Upon Receipt prepare Prepare for Use in Well-Ventilated Area store->prepare For Experimental Use wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prepare->wear_ppe dissolve Dissolve in Suitable Solvent (Water, DMSO, DMF) wear_ppe->dissolve experiment Perform Experiment dissolve->experiment store_solution Store Solution (-80°C or -20°C) experiment->store_solution If Reusing dispose Dispose of Waste Properly experiment->dispose If Finished

Caption: Workflow for the proper handling and storage of this compound.

References

Technical Support Center: Enhancing Phosphonic Acid Binding to Titanium Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonic acid modifications of titanium surfaces. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the binding strength and stability of your surface modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding mechanism of phosphonic acids to titanium surfaces?

Phosphonic acids bind to the native titanium dioxide (TiO₂) layer on the titanium surface through the formation of robust Ti-O-P covalent bonds.[1][2] The phosphonic acid anchoring group can form monodentate, bidentate, or tridentate linkages with the titanium oxide surface.[1][3] The bidentate mode is often considered the most stable configuration on the commonly studied anatase TiO₂(101) surface.[1][3]

Q2: Why is surface pretreatment of titanium critical before phosphonic acid deposition?

Surface pretreatment is crucial for several reasons:

  • Removal of Contaminants: It eliminates organic and inorganic residues that can interfere with the uniform formation of the self-assembled monolayer (SAM).[4]

  • Creation of a Uniform Oxide Layer: Pretreatment methods like oxygen plasma or UV-ozone treatment generate a fresh, reactive, and uniform titanium oxide layer with a high density of hydroxyl (-OH) groups, which are the primary reaction sites for phosphonic acids.[4][5]

  • Enhanced Surface Energy: A clean, hydroxylated surface exhibits higher surface energy, promoting better wetting by the phosphonic acid solution and facilitating molecular self-assembly.[6]

Q3: How does the choice of solvent affect the quality of the phosphonic acid monolayer?

The solvent plays a critical role in the dissolution of the phosphonic acid and its interaction with the titanium surface.[4] The ideal solvent should:

  • Effectively dissolve the phosphonic acid at the desired concentration.

  • Prevent aggregation of the phosphonic acid molecules in the solution.

  • Promote the formation of a well-ordered monolayer. Commonly used solvents include ethanol, isopropanol, tetrahydrofuran (B95107) (THF), and toluene (B28343).[4] Solvents with lower dielectric constants, such as toluene, may suppress the dissolution of the metal oxide surface and the formation of unwanted byproducts.[4]

Q4: What is the optimal concentration for the phosphonic acid solution?

While a higher concentration might seem to accelerate surface coverage, it can also lead to the formation of disordered multilayers instead of a well-defined monolayer.[4] A typical starting concentration range is between 0.1 mM and 1 mM.[4] It is advisable to optimize the concentration for your specific phosphonic acid and solvent system.

Q5: How does pH influence the binding of phosphonic acids to titanium?

The pH of the deposition solution can significantly impact the protonation state of the phosphonic acid and the surface charge of the titanium oxide, thereby affecting the adsorption process. While neutral pH conditions are commonly used, some studies suggest that acidic conditions can facilitate the binding process.[7] However, the optimal pH can be system-dependent.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or Inconsistent Monolayer Formation Surface contaminationImplement a rigorous cleaning protocol: sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas. An oxygen plasma or UV-ozone treatment immediately before deposition is highly recommended.[4]
Suboptimal deposition timePerform a time-course study to determine the optimal immersion time for your system. Deposition times can range from a few hours to over 24 hours.[4]
Inappropriate phosphonic acid concentrationOptimize the concentration, starting within the 0.1 mM to 1 mM range. Higher concentrations can lead to disordered multilayers.[4]
Low Binding Strength or Monolayer Instability Incomplete covalent bond formationConsider a post-deposition thermal annealing step (e.g., 120°C for 18 hours) to promote the formation of stable Ti-O-P bonds.
Hydrolytic instabilityWhile phosphonic acids form strong covalent bonds, they can still be susceptible to hydrolysis. Ensure the monolayer is well-ordered and densely packed to minimize water ingress.[9] The use of zirconium ion mediation has been shown to enhance stability in buffer solutions.[10][11]
Inappropriate solvent choiceExperiment with different solvents. Solvents with lower dielectric constants like toluene may improve monolayer quality.[4]
Difficulty Reproducing Results Variations in the native oxide layerStandardize your surface pretreatment protocol to ensure a consistent starting surface for every experiment.
Ambient humidityPerform the deposition in a controlled environment (e.g., a glove box) to minimize the influence of atmospheric moisture, which can affect both the surface and the solution.

Quantitative Data Summary

Table 1: Comparison of Binding Strengths for Different Anchoring Groups on TiO₂

Anchoring Group Adsorption Constant (Kads) [M-1] Free Binding Energy (ΔG) [kJ/mol] Reference
Phosphonic Acid 6118 -21.6 [12]
Carboxylic Acid Not explicitly stated, but generally lower than phosphonic acid Not explicitly stated, but generally lower than phosphonic acid [7][13]

| Catechol | Not explicitly stated, but generally lower than phosphonic acid | Not explicitly stated, but generally lower than phosphonic acid |[7][13] |

Table 2: Influence of Surface Treatment on Water Contact Angle of Titanium Surfaces

Surface Treatment Water Contact Angle (°) Reference
Untreated Titanium 88 [14]
Concentrated Phosphoric Acid Etched 30 [14]
Carboxyethylphosphonic Acid Treated 18.84 ± 0.72 [6]

| Untreated Control | 67 ± 1.83 |[6] |

Experimental Protocols

Protocol 1: Standard Titanium Surface Preparation
  • Mechanical Polishing (Optional): If starting with a rough titanium surface, mechanically polish it to a mirror finish using appropriate polishing pads and diamond suspensions.

  • Solvent Cleaning: Sequentially sonicate the titanium substrate in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Oxide Layer Activation: Immediately prior to phosphonic acid deposition, treat the cleaned substrate with oxygen plasma or a UV-ozone cleaner for 5-15 minutes to create a fresh, hydrophilic, and reactive titanium oxide layer.

Protocol 2: Phosphonic Acid Self-Assembled Monolayer (SAM) Deposition
  • Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid in an appropriate solvent (e.g., ethanol, THF, or toluene).

  • Immersion: Immerse the freshly prepared titanium substrate into the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

  • Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. The optimal time may vary depending on the specific phosphonic acid and solvent.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrate under a stream of high-purity nitrogen gas.

  • Thermal Annealing (Optional but Recommended): To enhance stability, anneal the substrate at 120°C for 12-18 hours in a vacuum oven or under an inert atmosphere. This promotes the formation of covalent Ti-O-P bonds.

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_dep SAM Deposition cluster_post Post-Treatment start Titanium Substrate cleaning Solvent Cleaning (Acetone, IPA, DI Water) start->cleaning activation Surface Activation (O2 Plasma / UV-Ozone) cleaning->activation immersion Immerse Substrate (12-24h) activation->immersion solution Prepare 1 mM Phosphonic Acid Solution solution->immersion rinsing Rinse with Pure Solvent immersion->rinsing drying Dry with N2 rinsing->drying annealing Thermal Annealing (Optional, 120°C) drying->annealing final Functionalized Surface annealing->final

Caption: Experimental workflow for phosphonic acid SAM formation on titanium.

Binding_Modes cluster_surface Titanium Oxide Surface (TiO2) cluster_pa Phosphonic Acid Headgroup Ti1 Ti O1 O Ti2 Ti O2 O Ti3 Ti P P O_P1 O P->O_P1 O_P2 O P->O_P2 O_P3 O P->O_P3 R R P->R O_P1->Ti1 Monodentate lab_mono Monodentate O_P2->Ti2 Bidentate lab_bi Bidentate O_P3->Ti3 Tridentate lab_tri Tridentate

Caption: Binding modes of phosphonic acid to a titanium oxide surface.

References

Technical Support Center: Characterization of m-PEG4-Phosphonic Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with m-PEG4-phosphonic acid for surface modification. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the characterization of these surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of modifying surfaces with this compound?

A1: Surfaces modified with this compound are primarily used to reduce non-specific protein adsorption and improve biocompatibility. The phosphonic acid group provides a stable anchor to a variety of metal oxide surfaces (e.g., titanium oxide, aluminum oxide, silicon oxide), while the short methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain creates a hydrophilic, bio-inert layer. This is critical for medical implants, biosensors, and drug delivery platforms.

Q2: Which characterization techniques are essential for confirming successful surface modification?

A2: A multi-technique approach is crucial. The most common and informative methods are:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical binding states of the monolayer.

  • Contact Angle Goniometry: To assess the change in surface wettability (hydrophilicity).

  • Ellipsometry or Atomic Force Microscopy (AFM): To measure the thickness of the grafted molecular layer.

Q3: My contact angle is not changing as expected after modification. What could be the reason?

A3: This is a common issue that can point to several problems:

  • Incomplete reaction: The deposition time may be too short, or the concentration of the this compound solution may be too low.

  • Contaminated substrate: The presence of organic residues on the surface can prevent the phosphonic acid from binding.

  • Inactive substrate: The metal oxide layer may not have sufficient hydroxyl (-OH) groups for the phosphonic acid to anchor.

  • Degraded modifier: The this compound may have degraded due to improper storage.

Q4: How stable is the this compound monolayer?

A4: Phosphonic acid monolayers on metal oxides generally exhibit high thermal and chemical stability, forming strong covalent or coordination bonds (e.g., M-O-P).[1][2] They are typically more stable in aqueous and biological media than thiol-on-gold or some silane-based monolayers.[3] However, stability can be compromised by aggressive pH conditions or the presence of high concentrations of competing species like phosphates in buffers.[3]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the characterization of this compound modified surfaces.

Problem 1: Low or Inconsistent Surface Coverage

Symptoms:

  • Water contact angle is higher than expected (> 50-60°) or varies significantly across the surface.

  • XPS signal for Phosphorus (P 2p) is weak or absent.

  • Ellipsometric thickness is much lower than the expected ~1-2 nm.

Troubleshooting Workflow:

G start Problem: Low/Inconsistent Surface Coverage q1 Was the substrate rigorously cleaned? start->q1 sol1 Action: Re-clean substrate. Use sonication in solvents (Acetone, IPA, DI water) followed by O2 plasma or UV-Ozone treatment. q1->sol1 No q2 Is the m-PEG4-PA solution fresh and pure? q1->q2 Yes sol1->q2 sol2 Action: Use fresh, high-purity This compound. Store desiccated and protected from light. q2->sol2 No q3 Were deposition parameters (time, concentration) adequate? q2->q3 Yes sol2->q3 sol3 Action: Increase deposition time (e.g., to 24 hours) or concentration (e.g., to 1-5 mM). Optimize for your specific substrate. q3->sol3 No end Successful Modification q3->end Yes sol3->end

Caption: Troubleshooting flowchart for low surface coverage issues.

Problem 2: Interpreting XPS Data for Confirmation

Symptoms:

  • Uncertainty in assigning peaks in the C 1s, O 1s, or P 2p spectra.

  • Atomic percentages do not seem to match the expected stoichiometry.

Guide to XPS Analysis:

  • Survey Scan: Confirm the presence of Carbon (C), Oxygen (O), Phosphorus (P), and the primary substrate elements (e.g., Si for silicon oxide, Ti for titanium oxide). The appearance of a P 2p or P 2s peak is the first indication of successful binding.[3]

  • High-Resolution P 2p Scan: Look for a peak around 133-134 eV . This binding energy is characteristic of a phosphonate (B1237965) group bonded to a metal oxide surface.[2]

  • High-Resolution O 1s Scan: This spectrum is complex. It will contain a large peak from the substrate's metal oxide (e.g., ~530 eV for TiO₂, ~532.5 eV for SiO₂). After modification, you should see new shoulder peaks at higher binding energies corresponding to P=O and P-O-M bonds, typically in the 531-533 eV range.

  • High-Resolution C 1s Scan: This is the key signature of the PEG component. Deconvolute the C 1s envelope into three main components:

    • ~285.0 eV: Adventitious carbon (C-C, C-H). This is always present.

    • ~286.5 eV: Ether carbon (C -O-C) from the PEG backbone. This should be the dominant peak after adventitious carbon.[1][4]

    • ~288-289 eV: Methoxy carbon (O-C H₃) and potentially some C-P carbon. This peak is often smaller and may overlap with the ether peak.

Visual Guide to C 1s Spectrum:

G cluster_0 Expected High-Resolution C 1s XPS Spectrum XPS C 1s Spectrum Envelope Peak1 C-C / C-H (~285.0 eV) XPS->Peak1 Component 1 Peak2 Ether (C-O-C) (~286.5 eV) Dominant PEG Signature XPS->Peak2 Component 2 Peak3 Methoxy (O-CH3) (~288.0 eV) XPS->Peak3 Component 3

Caption: Deconvolution of a typical C 1s XPS spectrum for a PEGylated surface.

Quantitative Data Summary

The following table summarizes expected characterization values for a successful this compound monolayer on a metal oxide surface (e.g., TiO₂ or SiO₂). Actual values may vary based on substrate, cleanliness, and deposition conditions.

Characterization TechniqueParameterBare Substrate (Post-Cleaning)Successful MonolayerTroubleshooting Indication (Poor Coverage)
Contact Angle Static Water Contact Angle< 20°40° - 60°> 65° or < 30°
Ellipsometry Layer Thickness0 nm (by definition)~1.0 - 1.8 nm< 0.8 nm
XPS P 2p Peak (Binding Energy)Not Applicable~133 - 134 eVPeak absent or very low intensity
XPS Atomic % (P)0%1% - 4%< 0.5%
XPS Atomic % (C)< 10% (Adventitious)20% - 40%< 20%
XPS C 1s Peak Ratio (C-O / C-C)Low (< 0.5)High (> 2.0)Low (< 1.0)

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation

Goal: To produce a clean, hydrophilic, and reactive metal oxide surface.

Materials:

  • Substrates (e.g., Titanium-coated silicon wafers, Silicon wafers)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Sonicator bath

  • Oxygen plasma or UV-Ozone cleaner

Procedure:

  • Place substrates in a holder suitable for sonication.

  • Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.

  • After the final DI water sonication, rinse thoroughly with fresh DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately before modification, treat the substrates with an oxygen plasma cleaner (e.g., 50-100 W for 3-5 minutes) or a UV-Ozone cleaner for 15 minutes. This step removes final traces of organic contaminants and generates surface hydroxyl groups.

  • Use the activated substrates immediately for the modification protocol.

Protocol 2: this compound Monolayer Deposition

Goal: To form a self-assembled monolayer (SAM) of this compound.

Materials:

Procedure:

  • Prepare a 1 mM solution of this compound in the chosen anhydrous solvent inside a clean glass vial.

  • Place the freshly activated substrates into the vial.

  • Purge the vial with nitrogen or argon for 1-2 minutes to minimize water vapor, then seal tightly.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a vibration-free environment.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed (non-covalently bound) molecules.

  • Dry the modified substrates under a stream of high-purity nitrogen gas.

  • Store the samples in a clean, dry environment (e.g., a desiccator or vacuum chamber) before characterization.

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG4-phosphonic acid and carboxy-PEG4-phosphonic acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and surface functionalization of metal oxide-based biomaterials, the choice of linker molecule is critical for achieving desired outcomes, whether it be preventing non-specific protein adsorption or covalently immobilizing specific biomolecules. This guide provides a comprehensive comparison of two widely used PEGylated phosphonic acid linkers: m-PEG4-phosphonic acid and carboxy-PEG4-phosphonic acid. We will delve into their chemical properties, mechanisms of action, and performance in bioconjugation applications, supported by experimental data and detailed protocols.

Introduction to the Linkers

Both this compound and carboxy-PEG4-phosphonic acid share a common structural motif: a tetra-polyethylene glycol (PEG4) spacer and a phosphonic acid headgroup. The PEG spacer imparts hydrophilicity and biocompatibility, while the phosphonic acid group serves as a robust anchor to metal oxide surfaces such as zirconia (ZrO₂), titania (TiO₂), and iron oxide (Fe₃O₄).[1][2] The key difference lies in their terminal functional groups, which dictates their primary application in bioconjugation.

  • This compound is terminated with a methoxy (B1213986) group (-OCH₃), which is chemically inert. This makes it an ideal agent for surface passivation , where the goal is to create a hydrophilic, protein-repellent layer that minimizes non-specific binding.[3]

  • carboxy-PEG4-phosphonic acid features a terminal carboxylic acid group (-COOH). This carboxyl group is a reactive handle that can be activated to form stable amide bonds with primary amines on biomolecules like proteins, peptides, and antibodies, enabling their covalent immobilization .[4][5]

Below are the chemical structures of the two linkers.

Figure 1: Chemical structures of the two PEGylated phosphonic acid linkers.

Comparative Data

The selection between these two linkers is primarily driven by the intended application. The following tables summarize their key properties and performance characteristics.

Table 1: Chemical and Physical Properties
PropertyThis compoundcarboxy-PEG4-phosphonic acid
Terminal Group Methoxy (-OCH₃)Carboxylic Acid (-COOH)
Functionality Monofunctional (surface anchor)Heterobifunctional (surface anchor and bioconjugation)
Primary Application Surface Passivation, Anti-foulingCovalent Immobilization of Biomolecules
Molecular Formula C₉H₂₁O₇PC₁₁H₂₃O₉P
Molecular Weight 272.23 g/mol 330.27 g/mol
CAS Number 1872433-62-91623791-69-4
Table 2: Performance Comparison for Bioconjugation
Performance MetricThis compoundcarboxy-PEG4-phosphonic acid
Binding to Metal Oxides Strong and stable binding via the phosphonic acid group.[1][2]Strong and stable binding via the phosphonic acid group.[1][2]
Stability on Surface High stability, particularly in acidic to neutral pH. Phosphonate (B1237965) binding is more robust than carboxylate binding.[6][7]High stability of the linker itself. The covalently attached biomolecule adds another layer of stability to the entire construct.[6][7]
Biomolecule Immobilization Not applicable for covalent immobilization. Used to prevent physical adsorption.Enables covalent and oriented immobilization of biomolecules via the carboxyl group, typically through EDC/NHS chemistry.[8]
Effect on Non-specific Binding Excellent reduction of non-specific protein adsorption, leading to a "stealth" surface.[3]Can also reduce non-specific binding due to the hydrophilic PEG spacer, but the primary function is covalent attachment.
Surface Charge (Zeta Potential) The phosphonic acid group imparts a negative charge on the nanoparticle surface. The methoxy group is neutral.[9][10]Both the phosphonic acid and carboxylic acid groups are negatively charged at physiological pH, leading to a more negative surface charge.[9][10]

Mechanism of Action and Experimental Workflows

This compound: Surface Passivation

The primary mechanism of this compound is the formation of a self-assembled monolayer (SAM) on the metal oxide surface. The phosphonic acid headgroup strongly coordinates with the metal atoms on the surface, while the hydrophilic PEG chains extend into the surrounding medium, creating a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thus preventing non-specific adsorption.

cluster_workflow Passivation Workflow start Disperse Metal Oxide Nanoparticles in Solvent add_linker Add this compound Solution start->add_linker react Incubate with Mixing (e.g., 24h at RT) add_linker->react wash Wash to Remove Excess Linker (Centrifugation/Redispersion) react->wash characterize Characterize Passivated Nanoparticles (DLS, Zeta Potential) wash->characterize end Store Passivated Nanoparticles characterize->end

Figure 2: Experimental workflow for surface passivation.
carboxy-PEG4-phosphonic acid: Covalent Bioconjugation

Bioconjugation with carboxy-PEG4-phosphonic acid is a two-stage process. First, the linker is anchored to the metal oxide surface via its phosphonic acid group. In the second stage, the terminal carboxylic acid is activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation creates a highly reactive NHS-ester intermediate that readily reacts with primary amines (e.g., lysine (B10760008) residues) on the target biomolecule to form a stable amide bond.

cluster_workflow Bioconjugation Workflow start Functionalize Nanoparticles with carboxy-PEG4-phosphonic acid activate Activate Carboxyl Groups with EDC/NHS in MES Buffer start->activate wash_1 Wash to Remove Excess EDC/NHS activate->wash_1 add_protein Add Biomolecule (e.g., Antibody in PBS) wash_1->add_protein conjugate Incubate to Form Amide Bond add_protein->conjugate quench Quench Reaction and Block Unreacted Sites conjugate->quench wash_2 Wash to Remove Unbound Biomolecules quench->wash_2 characterize Characterize Conjugate (DLS, Zeta, Protein Assay) wash_2->characterize end Store Bioconjugate characterize->end

Figure 3: Experimental workflow for covalent bioconjugation.

The EDC/NHS coupling chemistry is a cornerstone of bioconjugation.

cluster_pathway EDC/NHS Coupling Pathway COOH Carboxyl Group (-COOH) Intermediate O-acylisourea Intermediate (unstable) COOH->Intermediate + EDC EDC EDC Intermediate->COOH Hydrolysis NHS_Ester NHS-Ester (semi-stable) Intermediate->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (-CONH-) NHS_Ester->Amide_Bond + Amine Amine Primary Amine (Biomolecule, -NH2)

Figure 4: EDC/NHS reaction pathway for amide bond formation.

Experimental Protocols

Protocol 1: Surface Passivation of Zirconia Nanoparticles with this compound

Materials:

  • Zirconia (ZrO₂) nanoparticles

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Deionized (DI) water

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse 10 mg of ZrO₂ nanoparticles in 10 mL of ethanol by sonicating for 15 minutes.

  • Linker Solution Preparation: Prepare a 10 mM solution of this compound in ethanol.

  • Incubation: Add 1 mL of the this compound solution to the nanoparticle dispersion. Incubate the mixture for 24 hours at room temperature with gentle stirring or shaking.

  • Washing: Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant.

  • Resuspension: Resuspend the nanoparticle pellet in 10 mL of fresh ethanol by vortexing and sonicating for 5 minutes.

  • Repeat Washing: Repeat steps 4 and 5 two more times to ensure complete removal of unbound linker.

  • Final Dispersion: After the final wash, resuspend the passivated nanoparticles in the desired buffer (e.g., PBS) for storage or downstream applications.

  • Characterization: Characterize the passivated nanoparticles using Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Zeta Potential to assess surface charge. A successful passivation should result in a stable, monodisperse suspension.[11][12][13]

Protocol 2: Covalent Immobilization of BSA on Zirconia Nanoparticles using carboxy-PEG4-phosphonic acid

Materials:

  • Zirconia (ZrO₂) nanoparticles

  • carboxy-PEG4-phosphonic acid

  • Bovine Serum Albumin (BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (Phosphate-Buffered Saline, pH 7.4)

  • Ethanolamine (B43304) or Glycine (B1666218) solution (1 M)

  • Ethanol, DI water

  • Centrifuge

Procedure:

  • Surface Functionalization: Functionalize 10 mg of ZrO₂ nanoparticles with carboxy-PEG4-phosphonic acid following steps 1-7 in Protocol 1, using carboxy-PEG4-phosphonic acid instead of the methoxy-terminated version. After the final wash, resuspend the nanoparticles in 10 mL of MES buffer.

  • Activation of Carboxyl Groups: Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL NHS in cold MES buffer. Add 200 µL of EDC solution and 200 µL of NHS solution to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle mixing.[14][15]

  • Washing: Pellet the activated nanoparticles by centrifugation (10,000 x g for 20 minutes). Discard the supernatant and resuspend the pellet in 10 mL of PBS (pH 7.4).

  • Protein Conjugation: Prepare a 2 mg/mL solution of BSA in PBS. Add the activated nanoparticle suspension to the BSA solution. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add 100 µL of 1 M ethanolamine or glycine solution to the reaction mixture to quench the reaction and block any unreacted NHS-esters. Incubate for 15 minutes.

  • Washing: Pellet the BSA-conjugated nanoparticles by centrifugation. Discard the supernatant. Resuspend the pellet in 10 mL of PBS. Repeat this washing step three times to remove unbound BSA.

  • Final Dispersion and Storage: Resuspend the final bioconjugate in PBS, typically with a preservative like sodium azide, and store at 4°C.

  • Characterization: Confirm successful conjugation by measuring the increase in hydrodynamic diameter with DLS.[16] A change in zeta potential can also indicate successful conjugation. Quantify the amount of immobilized BSA using a protein assay (e.g., BCA or Bradford assay) on the supernatant from the washing steps.

Conclusion

The choice between this compound and carboxy-PEG4-phosphonic acid is fundamentally a choice between creating an inert or a reactive surface. Both linkers leverage the strong and stable binding of phosphonic acid to metal oxide surfaces.[7]

  • This compound is the linker of choice for applications requiring the prevention of non-specific interactions , such as in vivo drug delivery systems where a "stealth" coating is needed to evade the immune system, or in biosensors to reduce background noise.

  • carboxy-PEG4-phosphonic acid is essential when the goal is to covalently attach a specific biomolecule to the surface. This is critical for creating targeted drug delivery vehicles, affinity purification platforms, and specific diagnostic probes.

By understanding the distinct functionalities of these two molecules, researchers can make an informed decision to best suit their bioconjugation needs and achieve optimal performance in their specific application.

References

A Comparative Guide to Mono-Phosphonic vs. Multi-Phosphonic Acid PEG Polymers for Advanced Drug Delivery and Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mono-phosphonic and multi-phosphonic acid functionalized polyethylene (B3416737) glycol (PEG) polymers, critical components in the development of targeted drug delivery systems and advanced biomaterials. By examining their performance based on experimental data, this document aims to inform the selection of the most suitable polymer for specific research and development applications, particularly in the realm of bone-targeting therapeutics.

Executive Summary

The choice between mono-phosphonic and multi-phosphonic acid PEG polymers hinges on the desired application, with the number of phosphonic acid groups significantly influencing the polymer's binding affinity, stability, and overall performance. Multi-phosphonic acid PEG polymers generally exhibit superior binding to mineral surfaces like hydroxyapatite (B223615), the primary component of bone, leading to more stable coatings and potentially more effective targeted delivery. This enhanced affinity is attributed to the multivalent interaction, where multiple phosphonic acid groups can bind simultaneously to the substrate. In contrast, mono-phosphonic acid PEG polymers, while still effective for surface modification, offer a weaker, monovalent interaction.

This guide will delve into the quantitative differences in their performance, provide detailed experimental protocols for their evaluation, and visualize the fundamental mechanisms that underpin their distinct characteristics.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for mono-phosphonic and multi-phosphonic acid PEG polymers based on available experimental data.

Performance IndicatorMono-Phosphonic Acid PEG PolymersMulti-Phosphonic Acid PEG PolymersKey Advantages of Multi-Phosphonic Polymers
Binding Affinity to Hydroxyapatite Lower binding affinity.[1]Significantly higher binding affinity.Enhanced targeting and retention at the bone surface.
Coating Stability on Nanoparticles Mitigated stability (stable for < 1 week).[2][3]Resilient coatings with long-term stability (> months).[2][3]Superior for creating "stealth" nanoparticles with prolonged circulation times.
Protein Corona Formation More susceptible to protein adsorption over time due to potential detachment.Forms a denser, more stable PEG layer that effectively prevents protein corona formation.Reduced clearance by the reticuloendothelial system (RES) and improved in-vivo performance.
Biocompatibility Generally considered biocompatible.Generally considered biocompatible, with no reported increase in cytotoxicity compared to mono-phosphonic counterparts.[3][4][5]Both are suitable for in-vivo applications from a biocompatibility standpoint.
Drug Release Profile Release profile is primarily dictated by the linker chemistry.Can be engineered for stimuli-responsive release (e.g., pH-sensitive) at the target site.Offers more sophisticated drug release mechanisms for targeted therapies.

Visualization of Binding Mechanisms

The fundamental difference in how these polymers interact with a mineral surface like hydroxyapatite is visualized below.

Binding Mechanisms of Phosphonic Acid PEG Polymers cluster_mono Mono-Phosphonic Acid PEG Polymer cluster_multi Multi-Phosphonic Acid PEG Polymer cluster_surface Hydroxyapatite Surface mono_peg PEG Chain mono_pa Single Phosphonic Acid Group mono_peg->mono_pa ca1 Ca²⁺ mono_pa->ca1 Monovalent Interaction multi_peg PEG Backbone multi_pa1 Phosphonic Acid Group multi_peg->multi_pa1 multi_pa2 Phosphonic Acid Group multi_peg->multi_pa2 multi_pa3 Phosphonic Acid Group multi_peg->multi_pa3 ca3 Ca²⁺ multi_pa1->ca3 Multivalent Interaction ca4 Ca²⁺ multi_pa2->ca4 ca5 Ca²⁺ multi_pa3->ca5 ca2 Ca²⁺

Caption: Comparative binding of mono- and multi-phosphonic PEG polymers.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of mono- and multi-phosphonic acid PEG polymers.

Synthesis of Mono-Phosphonic Acid Terminated PEG

A common method for synthesizing mono-phosphonic acid terminated PEG involves the modification of a PEG molecule with a phosphonic acid-containing group.

Synthesis Workflow for Mono-Phosphonic Acid PEG start Start with α-hydroxy-ω-amino PEG step1 React with a phosphonic acid-containing molecule (e.g., phosphonoacetic acid) in the presence of a coupling agent (e.g., EDC/NHS) start->step1 step2 Purify the product by dialysis or size exclusion chromatography step1->step2 end Obtain pure mono-phosphonic acid terminated PEG step2->end

Caption: Workflow for mono-phosphonic PEG synthesis.

Detailed Protocol:

  • Activation of Phosphonic Acid: Dissolve the phosphonic acid-containing molecule (e.g., 2-carboxyethylphosphonic acid) in an appropriate solvent (e.g., anhydrous DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the phosphonic acid and stir at room temperature for 1 hour to activate the carboxylic acid group.

  • Coupling Reaction: Dissolve α-hydroxy-ω-amino PEG in the same solvent and add it to the activated phosphonic acid solution. Let the reaction proceed overnight at room temperature under an inert atmosphere.

  • Purification: Remove the solvent under reduced pressure. Dissolve the crude product in deionized water and purify by extensive dialysis against deionized water using a membrane with an appropriate molecular weight cut-off.

  • Characterization: Lyophilize the purified product and characterize it using ¹H NMR and ³¹P NMR spectroscopy to confirm the presence of both the PEG backbone and the terminal phosphonic acid group.

Synthesis of Multi-Phosphonic Acid PEG Copolymers

Multi-phosphonic acid PEG copolymers are typically synthesized via free-radical polymerization of a PEG-containing monomer and a phosphonic acid-containing monomer.[2]

Synthesis Workflow for Multi-Phosphonic Acid PEG Copolymer start Dissolve PEG-methacrylate and a phosphonate-containing monomer (e.g., vinylphosphonic acid) in a suitable solvent step1 Add a free-radical initiator (e.g., AIBN) start->step1 step2 Heat the reaction mixture under an inert atmosphere to initiate polymerization step1->step2 step3 Purify the resulting copolymer by precipitation and dialysis step2->step3 end Obtain pure multi-phosphonic acid PEG copolymer step3->end

Caption: Workflow for multi-phosphonic PEG copolymer synthesis.

Detailed Protocol:

  • Polymerization: Dissolve poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and a phosphonate-containing monomer (e.g., dimethyl(methacryoyloxy)methyl phosphonate) in a suitable solvent such as methyl ethyl ketone (MEK).

  • Initiation: Add a free-radical initiator, for instance, 2,2′-azobis(2-methylpropionitrile) (AIBN).

  • Reaction: Purge the mixture with an inert gas (e.g., argon) and heat to the appropriate temperature (e.g., 70°C) to initiate polymerization. Let the reaction proceed for a defined period (e.g., 24 hours).

  • Hydrolysis and Purification: After polymerization, hydrolyze the phosphonate (B1237965) ester groups to phosphonic acids using a reagent like bromotrimethylsilane (B50905) followed by methanol.[2] Precipitate the final copolymer in a non-solvent like diethyl ether, and then purify by dialysis against deionized water.

  • Characterization: Dry the purified polymer and characterize it by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by NMR spectroscopy to confirm the copolymer composition.

Hydroxyapatite Binding Affinity Assay

This protocol outlines a method to quantify the binding affinity of the synthesized polymers to hydroxyapatite (HA), a proxy for bone mineral.

Detailed Protocol:

  • Preparation of HA Slurry: Prepare a stock slurry of hydroxyapatite powder in a relevant buffer (e.g., Tris-buffered saline, pH 7.4).

  • Incubation: Prepare a series of solutions of the phosphonic acid PEG polymers with varying concentrations in the same buffer. Add a fixed amount of the HA slurry to each polymer solution.

  • Equilibration: Incubate the mixtures at a constant temperature (e.g., 37°C) for a set period (e.g., 24 hours) with gentle agitation to allow binding to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the HA particles.

  • Quantification: Carefully collect the supernatant and measure the concentration of the unbound polymer using a suitable method. For PEG, this can be done using a colorimetric assay such as the barium iodide method or by quantifying a fluorescently labeled version of the polymer.

  • Data Analysis: Calculate the amount of bound polymer by subtracting the unbound concentration from the initial concentration. Plot the amount of bound polymer per unit mass of HA against the equilibrium concentration of the unbound polymer. Fit the data to a binding isotherm model (e.g., Langmuir or Freundlich) to determine the binding capacity and affinity constant.

In Vitro Biocompatibility Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of biomaterials.[3][5]

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human osteoblasts or fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare sterile solutions of the mono- and multi-phosphonic acid PEG polymers at various concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the polymer-containing medium. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the polymers for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control. A lower absorbance indicates lower cell viability and higher cytotoxicity.

Conclusion

The selection between mono-phosphonic and multi-phosphonic acid PEG polymers should be guided by the specific requirements of the application. For applications demanding robust and long-term surface modification, such as the creation of stable, "stealth" nanoparticles for drug delivery, the superior binding affinity and stability of multi-phosphonic acid PEG polymers make them the preferred choice.[2][3] Their ability to form dense, resilient coatings can significantly enhance the in-vivo performance of nanomedicines.

For applications where a less permanent or more dynamic surface modification is desired, or where the complexity of copolymer synthesis is a limiting factor, mono-phosphonic acid PEG polymers may be a suitable alternative. Both polymer types exhibit good biocompatibility, a critical requirement for any material intended for in-vivo use.

Future research should focus on generating direct comparative data on the drug release kinetics from conjugates of these two polymer types and on further elucidating the in-vivo fate and efficacy of drug delivery systems based on these polymers. The detailed protocols provided in this guide offer a starting point for researchers to conduct such comparative studies and to advance the design of next-generation biomaterials and targeted therapeutics.

References

A Head-to-Head Comparison: Phosphonic Acid Linkers vs. Silane-Based Modifiers for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a surface modification strategy is critical to the success of applications ranging from biosensors and medical implants to chromatography and molecular electronics. The stability and reliability of the linker molecule, which anchors functional groups to a substrate, are paramount. This guide provides an objective, data-driven comparison of two of the most common linker chemistries: phosphonic acids and silane-based modifiers.

While silane (B1218182) chemistry has been a workhorse for modifying silica (B1680970) and other hydroxylated surfaces, phosphonic acid-based linkers have emerged as a superior alternative for a wide range of metal oxide surfaces. This is largely due to their enhanced stability, particularly in aqueous environments, and their ability to form dense, well-ordered monolayers. This guide will delve into the experimental evidence that underscores the advantages of phosphonic acid linkers.

Quantitative Performance Comparison

The following table summarizes key quantitative data from studies directly comparing the performance of phosphonic acid and silane-based modifiers on a titanium alloy (Ti-6Al-4V), a material of significant interest in biomedical applications.

Performance MetricPhosphonic Acid Linker (11-hydroxyundecylphosphonic acid)Silane-Based Modifier (APTES)Silane-Based Modifier ((3-triethoxysilylpropyl)-6-N-maleimidohexanamide)SubstrateReference
Surface Loading (nmol/cm²) ~0.35~0.08~0.09Ti-6Al-4V[1][2]
Interfacial Shear Strength (MPa) >70 (epoxy failure)>70 (epoxy failure)>70 (epoxy failure)Ti-6Al-4V[1]
Hydrolytic Stability (pH 7.5, 7 days) ~100% of attached biomolecule retainedVirtually all of the attached biomolecule was cleavedVirtually all of the attached biomolecule was cleavedTi-6Al-4V[1][2]

Key Takeaways from the Data:

  • Higher Surface Coverage: Phosphonic acid linkers demonstrate a significantly higher surface loading—approximately four times greater—than their silane counterparts on the native oxide surface of Ti-6Al-4V.[1][2] This suggests the formation of denser, more closely packed monolayers.

  • Comparable Mechanical Strength: Both phosphonic acid and silane-based modifiers can form mechanically robust interfaces, with shear strengths exceeding the failure point of the epoxy used in testing.[1]

  • Superior Hydrolytic Stability: The most striking difference lies in the hydrolytic stability. While siloxane-based monolayers are susceptible to hydrolysis and degradation, especially under physiological or slightly alkaline conditions, phosphonate (B1237965) monolayers remain stable.[1][2][3] This is a critical advantage for any application involving prolonged contact with aqueous media, such as in vivo medical devices or biosensors.[1][3] The instability of the Si-O bond on surfaces can compromise the long-term performance of silane-modified devices.[1]

Experimental Protocols

To provide a comprehensive understanding of how these comparisons are made, detailed methodologies for key experiments are outlined below.

Surface Modification Protocol

This protocol describes the general steps for modifying a titanium alloy surface with either phosphonic acid or silane-based linkers.

G cluster_0 Substrate Preparation cluster_1 Phosphonic Acid Modification cluster_2 Silane-Based Modification P1 Clean Ti-6Al-4V substrate (e.g., sonication in acetone, ethanol, water) P2 Dry the substrate (e.g., under a stream of nitrogen) P1->P2 PA1 Prepare a solution of the phosphonic acid linker (e.g., 1 mM in THF) PA2 Immerse the cleaned substrate in the solution (e.g., for 72 hours at room temperature) PA1->PA2 PA3 Rinse the substrate (e.g., with THF, ethanol) PA2->PA3 PA4 Anneal the substrate (e.g., at 120°C for 24 hours) PA3->PA4 S1 Prepare a solution of the silane modifier (e.g., 1% v/v in anhydrous toluene) S2 Immerse the cleaned substrate in the solution (e.g., for 2 hours at room temperature) S1->S2 S3 Rinse the substrate (e.g., with toluene, ethanol) S2->S3 S4 Cure the substrate (e.g., at 110°C for 1 hour) S3->S4

Caption: General experimental workflow for surface modification.

Quartz Crystal Microbalance (QCM) for Surface Loading Measurement

QCM is a highly sensitive mass sensing technique used to measure the surface loading of the modifiers.

  • Baseline Measurement: A clean, uncoated quartz crystal's resonant frequency is measured.

  • Surface Modification: The crystal is then subjected to the surface modification protocol described above.

  • Frequency Shift Measurement: The resonant frequency of the coated crystal is measured again.

  • Calculation: The change in frequency is directly proportional to the mass of the adsorbed layer, which is then used to calculate the surface loading in nmol/cm².

Hydrolytic Stability Test

This protocol assesses the stability of the modified surfaces in an aqueous environment.

  • Initial Characterization: The surface loading of the modified substrate is measured (e.g., using QCM or XPS).

  • Immersion: The substrate is immersed in a relevant aqueous solution (e.g., phosphate-buffered saline (PBS) at pH 7.5) for a specified period (e.g., 7 days).

  • Final Characterization: After immersion, the substrate is rinsed, dried, and the surface loading is measured again.

  • Comparison: The percentage of the retained modifier is calculated to determine the hydrolytic stability.

Mechanism of Action and Key Differences

The fundamental differences in the bonding mechanisms of phosphonic acids and silanes to metal oxide surfaces underpin their performance disparities.

G cluster_0 Phosphonic Acid Linkers cluster_1 Silane-Based Modifiers PA_Node1 Strong, multidentate binding to metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃) PA_Node2 Formation of dense, well-ordered self-assembled monolayers (SAMs) PA_Node1->PA_Node2 PA_Node3 High hydrolytic stability due to robust M-O-P bonds PA_Node2->PA_Node3 PA_Node4 Versatile for a wide range of metal oxide surfaces PA_Node3->PA_Node4 Advantage Key Advantage PA_Node3->Advantage Leads to long-term stability S_Node1 Primarily for hydroxylated surfaces (e.g., SiO₂) S_Node2 Prone to form multilayers and aggregates, especially in the presence of water S_Node1->S_Node2 S_Node3 Susceptible to hydrolysis, particularly in alkaline or physiological pH S_Node2->S_Node3 S_Node4 Requires anhydrous conditions for optimal monolayer formation S_Node3->S_Node4 S_Node3->Advantage Limits long-term stability

Caption: Key features of phosphonic acid vs. silane linkers.

Phosphonic acids form strong, multidentate (bidentate or tridentate) covalent bonds with a variety of metal oxide surfaces.[4][5] This robust interaction contributes to the formation of highly ordered and dense self-assembled monolayers (SAMs), leading to their exceptional stability.[6]

In contrast, silane chemistry is more complex and sensitive to reaction conditions.[7][8] The formation of siloxane bonds with the surface hydroxyl groups can be challenging to control, often leading to the formation of disordered multilayers or aggregates, especially in the presence of trace amounts of water.[7] The resulting Si-O-metal bond is also more susceptible to hydrolysis, which can lead to the degradation of the monolayer over time.[1][2]

Applications in Research and Drug Development

The superior stability and versatility of phosphonic acid linkers make them highly advantageous in several key areas:

  • Biomedical Implants and Devices: For devices that will be in contact with physiological fluids, the hydrolytic stability of phosphonic acid linkers is a significant benefit, ensuring the long-term integrity of surface modifications designed to improve biocompatibility or prevent biofouling.[1][3]

  • Biosensors: The ability to form dense, well-ordered monolayers is crucial for the performance of biosensors, as it allows for precise control over the immobilization of biorecognition elements and can reduce non-specific binding.[6]

  • Drug Delivery: Phosphonic acid groups can be incorporated into polymers for coating iron oxide nanoparticles used in MRI and drug delivery, enhancing their stability.[9] Phosphonate-based linkers are also being explored for their pH-sensitive properties in drug-eluting systems.[10][11]

  • Molecular Electronics: In the field of organic electronics, phosphonic acid SAMs have been shown to create superior dielectric layers in organic field-effect transistors (OFETs), leading to lower leakage currents and improved performance compared to their silane counterparts.[6][12][13]

Conclusion

While silane-based modifiers remain a viable option for specific applications, particularly on silica surfaces, the experimental evidence strongly supports the superiority of phosphonic acid linkers for the functionalization of a broad range of metal oxide surfaces. Their enhanced hydrolytic stability, higher surface coverage, and the formation of well-ordered monolayers provide a more robust and reliable platform for researchers, scientists, and drug development professionals. For applications demanding long-term stability in aqueous environments, phosphonic acid linkers represent the more prudent and effective choice.

References

The Impact of Linker Chemistry on PROTAC Efficacy: A Comparative Guide to m-PEG4-phosphonic acid and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. While the warhead and E3 ligase ligand are key components, the linker connecting them plays a pivotal role in determining the overall efficacy of the PROTAC molecule. This guide provides a comprehensive comparison of m-PEG4-phosphonic acid with other commonly used polyethylene (B3416737) glycol (PEG) linkers in PROTAC design, supported by a review of current literature and detailed experimental protocols.

The linker in a PROTAC is not merely a spacer but a crucial determinant of its physicochemical properties, including solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[][2] The most prevalent linkers are based on PEG and alkyl chains, often used in combination to fine-tune the molecule's characteristics.[3] The length and composition of the linker must be empirically optimized for each specific target and E3 ligase pair to ensure productive ternary complex formation and subsequent ubiquitination and degradation of the target protein.[3][4]

This compound: A Functionality-Driven Linker Choice

This compound is a PEG-based linker that introduces a terminal phosphonic acid moiety.[5][6] This functional group imparts distinct properties to the PROTAC molecule compared to standard PEG linkers that typically terminate in a hydroxyl or carboxyl group.

Potential Advantages of this compound:
  • Enhanced Solubility: The hydrophilic nature of the PEG chain combined with the ionizable phosphonic acid group can significantly improve the aqueous solubility of the PROTAC molecule.[7] This is particularly beneficial for PROTACs that incorporate hydrophobic warheads or E3 ligase ligands, which often suffer from poor solubility and can complicate formulation and administration.[8]

  • Modulation of Cell Permeability: The introduction of a charged group like phosphonic acid can influence a PROTAC's ability to cross the cell membrane. While highly polar molecules generally exhibit lower passive diffusion, the flexible nature of the PEG linker may allow the PROTAC to adopt conformations that shield the charged group, facilitating cell entry.[9] Further investigation into the specific impact of the phosphonic acid group on the cell permeability of PROTACs is warranted.

  • Potential for Specific Interactions: The phosphonic acid group could potentially engage in specific interactions with the target protein or the E3 ligase, which might contribute to the stability and cooperativity of the ternary complex.

Comparison with Other PEG Linkers

Standard PEG linkers of varying lengths (e.g., PEG2, PEG3, PEG4, PEG6) are widely used in PROTAC design to systematically optimize the distance between the warhead and the E3 ligase ligand.[] The optimal linker length is highly dependent on the specific biological system. For instance, some studies have shown that shorter PEG linkers can lead to higher degradation potency, while in other cases, longer linkers are more effective.[4]

Alkyl-PEG hybrid linkers are also commonly employed to balance hydrophilicity and lipophilicity, which can be crucial for achieving desirable pharmacokinetic properties.[3] The choice between a purely PEG-based linker and an alkyl-PEG combination depends on the overall properties of the PROTAC and the desired therapeutic application.

Data Summary: Performance of PROTACs with Different Linker Types

To illustrate the impact of linker composition and length on PROTAC performance, the following table summarizes representative data from the literature for PROTACs with different linker types. It is important to note that these are examples from different studies and not direct comparisons within the same experimental setup.

PROTAC TargetE3 LigaseLinker TypeDC50DmaxCell Permeability (Papp)Reference
Estrogen Receptor αVHL16-atom PEG linker26 µM (cell viability)Not ReportedNot Reported[10]
BRD4CRBNPEG4< 0.5 µMNot ReportedNot Reported[3]
BTKCRBN≥ 4 PEG units1-40 nMNot ReportedNot Reported[3]

Experimental Protocols

To facilitate the evaluation and comparison of different PROTAC linkers, detailed protocols for key experiments are provided below.

PROTAC Synthesis with this compound

The synthesis of a PROTAC incorporating an this compound linker typically involves standard amide bond formation or other compatible conjugation chemistries. The terminal phosphonic acid can be protected during the synthesis and deprotected in the final step.

Generalized Synthesis Workflow:

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Warhead_NH2 Warhead with Amine Coupling1 Amide Coupling Warhead_NH2->Coupling1 Linker_COOH This compound (protected) Linker_COOH->Coupling1 Intermediate Warhead-Linker Intermediate Coupling1->Intermediate Coupling2 Esterification or Etherification Intermediate->Coupling2 E3_Ligand_OH E3 Ligase Ligand with Hydroxyl E3_Ligand_OH->Coupling2 Protected_PROTAC Protected PROTAC Coupling2->Protected_PROTAC Deprotection Deprotection Protected_PROTAC->Deprotection Final_PROTAC Final PROTAC with this compound Deprotection->Final_PROTAC Western Blot Workflow Cell_Culture 1. Cell Seeding and Treatment with PROTAC Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry and Data Analysis Detection->Analysis PAMPA Workflow Plate_Prep 1. Prepare Donor and Acceptor Plates Lipid_Membrane 2. Coat Filter Plate with Artificial Membrane Plate_Prep->Lipid_Membrane Compound_Addition 3. Add PROTAC Solution to Donor Wells Lipid_Membrane->Compound_Addition Incubation 4. Sandwich Plates and Incubate Compound_Addition->Incubation Concentration_Measurement 5. Measure Compound Concentration in Donor and Acceptor Wells Incubation->Concentration_Measurement Papp_Calculation 6. Calculate Apparent Permeability (Papp) Concentration_Measurement->Papp_Calculation

References

A Comparative Guide to Characterization Techniques for Phosphonic Acid-Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with phosphonic acids is a robust strategy for enhancing stability, modulating surface properties, and enabling targeted delivery in various biomedical and material science applications. Phosphonic acid headgroups form strong, stable bonds with a wide range of metal oxide nanoparticles, such as those made of iron oxide, titanium dioxide, and zinc oxide.[1][2] A thorough characterization of these modified nanoparticles is critical to ensure quality, predict performance, and understand their behavior in complex environments.

This guide provides a comparative overview of key analytical techniques used to characterize phosphonic acid-modified nanoparticles. It details experimental protocols, presents quantitative data for comparison, and outlines the strengths and limitations of each method to aid researchers in selecting the most appropriate techniques for their specific needs.

Overview of Characterization Techniques

A multi-faceted approach is essential for a comprehensive understanding of modified nanoparticles. Techniques can be broadly categorized by the information they provide: surface chemistry, particle size and morphology, colloidal stability, and quantitative surface coverage.

TechniqueInformation ProvidedKey AdvantagesLimitations
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms covalent bond formation; identifies functional groups.Rapid, non-destructive, accessible. Can be used for samples in suspension (ATR-FTIR).[3]Primarily qualitative; peak interpretation can be complex.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface; chemical state and bonding environment of phosphorus.Highly surface-sensitive (~10 nm); provides quantitative elemental ratios.[4][5]Requires high vacuum; sample must be in a dry, solid form.[5]
Thermogravimetric Analysis (TGA) Quantifies the amount of phosphonic acid ligand on the nanoparticle surface (grafting density).[6]Direct and reliable method for quantifying organic content.[7]Destructive; requires relatively large sample mass; interpretation can be affected by residual solvent or moisture.
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and size distribution in a liquid medium.Fast, requires small sample volume, provides information on aggregation state in solution.[8]Measures hydrodynamic size (including solvent layer), which is typically larger than the physical size.[9] Sensitive to dust and larger aggregates.[10]
Zeta Potential Analysis Measures surface charge; indicates colloidal stability.Crucial for predicting stability in suspension and interaction with biological systems.[11]Highly dependent on solvent conditions (pH, ionic strength).
Transmission Electron Microscopy (TEM) Visualizes individual nanoparticles to determine core size, shape, and morphology.High resolution for direct imaging of nanoparticle core.[12]Requires high vacuum and extensive sample preparation; provides 2D projection of 3D objects; statistically limited sample size.[13]
Solid-State Nuclear Magnetic Resonance (SS-NMR) Provides detailed information on the bonding motif (e.g., monodentate, bidentate) of the phosphonate (B1237965) headgroup to the surface.[14]Uniquely powerful for elucidating the precise nature of the surface chemical bond.[15]Requires specialized equipment and expertise; can have low sensitivity.

Experimental Workflows and Relationships

A logical workflow is crucial for efficient and comprehensive characterization. The process typically begins with confirming the modification, followed by analysis of physical and chemical properties.

G cluster_0 Synthesis & Modification cluster_1 Primary Characterization (Confirmation) cluster_2 Quantitative & Morphological Analysis cluster_3 Solution-Based & Advanced Analysis cluster_4 Final Application synthesis Nanoparticle Synthesis modification Surface Modification with Phosphonic Acid synthesis->modification purification Purification (e.g., Centrifugation, Dialysis) modification->purification ftir FTIR purification->ftir xps XPS purification->xps tga TGA purification->tga tem TEM / SEM purification->tem afm AFM purification->afm dls DLS purification->dls zeta Zeta Potential purification->zeta nmr Solid-State NMR purification->nmr application Drug Delivery, Imaging, Catalysis ftir->application xps->application tga->application tem->application afm->application dls->application zeta->application nmr->application

Caption: General experimental workflow for phosphonic acid-modified nanoparticles.

The choice of technique is dictated by the specific property being investigated. The following diagram illustrates the relationship between nanoparticle properties and the analytical methods used to probe them.

G NP Phosphonic Acid-Modified Nanoparticle prop_size Size & Morphology NP->prop_size prop_chem Surface Chemistry & Bonding NP->prop_chem prop_quant Surface Coverage NP->prop_quant prop_stab Colloidal Stability NP->prop_stab tech_tem TEM / SEM prop_size->tech_tem tech_afm AFM prop_size->tech_afm tech_dls DLS prop_size->tech_dls tech_ftir FTIR prop_chem->tech_ftir tech_xps XPS prop_chem->tech_xps tech_nmr SS-NMR prop_chem->tech_nmr tech_tga TGA prop_quant->tech_tga prop_stab->tech_dls tech_zeta Zeta Potential prop_stab->tech_zeta

Caption: Relationship between nanoparticle properties and characterization techniques.

Quantitative Data Comparison

Different techniques provide distinct quantitative values for nanoparticle properties. It is crucial to understand what each value represents. For instance, particle size measured by TEM (core diameter) and DLS (hydrodynamic diameter) are not directly interchangeable.

Nanoparticle SystemPropertyTEMDLSZeta PotentialTGA Weight Loss
ODPA-modified NiTi[14] Particle Size~50-100 nm (from SEM)273.7 ± 5.6 nm-35.2 ± 2.1 mV (in THF)Not Reported
PFPDPA-modified ZnO[9] Particle Size166 ± 28 nm (from SEM)217 ± 3 nm-44.2 ± 1.2 mV (in THF)~14%
5FBPA-modified ZnO[9] Particle Size154 ± 25 nm (from SEM)497 ± 10 nm-33.9 ± 0.7 mV (in THF)~12%

ODPA: Octadecylphosphonic acid; PFPDPA: 12-pentafluorophenoxydodecylphosphonic acid; 5FBPA: 2,3,4,5,6-pentafluorobenzylphosphonic acid.

The discrepancy between SEM/TEM and DLS sizes is expected, as DLS measures the particle core plus the extended phosphonic acid layer and associated solvent molecules.[9] A large increase in hydrodynamic diameter, as seen with 5FBPA-modified ZnO, can indicate a greater degree of particle agglomeration in the solvent used.[9]

Key Experimental Protocols

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To confirm the attachment of phosphonic acid ligands to the nanoparticle surface.

  • Methodology (Attenuated Total Reflectance - ATR-IR):

    • Obtain a background spectrum of the unmodified nanoparticles or the clean ATR crystal.[14]

    • Place a small amount of the purified, dried phosphonic acid-modified nanoparticle powder onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

    • Analyze the spectrum for characteristic peaks. Look for the disappearance or shifting of P-OH bands and the appearance of new bands corresponding to P-O-Metal bonds (typically in the 950-1100 cm⁻¹ region).[14][16] Also, confirm the presence of alkyl C-H stretches (~2850-2950 cm⁻¹) if applicable.[1]

  • Comparison with Alternatives: FTIR is more accessible and faster than XPS for initial confirmation of functionalization. Unlike XPS, ATR-FTIR can be used to study samples in suspension, providing information about the liquid-nanoparticle interface.[3]

Thermogravimetric Analysis (TGA)
  • Objective: To quantify the surface density of phosphonic acid ligands.

  • Methodology:

    • Place a known mass (typically 5-10 mg) of the purified, dried sample into a TGA crucible.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).[7]

    • Record the mass loss as a function of temperature.

    • The percentage weight loss corresponding to the decomposition of the organic phosphonic acid ligand is used to calculate the grafting density (molecules per nm²). This calculation requires knowledge of the nanoparticle's surface area, which can be estimated from its size (measured by TEM) and density.

  • Comparison with Alternatives: While XPS can provide elemental ratios, TGA gives a more direct measure of the total organic mass percentage, making it the gold standard for quantifying surface coating.[6][7]

Dynamic Light Scattering (DLS) and Zeta Potential
  • Objective: To assess the size, size distribution, and colloidal stability of nanoparticles in a liquid medium.

  • Methodology:

    • Disperse the modified nanoparticles in the desired solvent (e.g., water, THF, PBS) at a suitable concentration. Sonication may be required to break up loose agglomerates.[14]

    • For DLS, the sample is illuminated with a laser, and the fluctuations in scattered light intensity due to Brownian motion are measured to calculate the hydrodynamic size distribution.[8][10]

    • For Zeta Potential, an electric field is applied across the sample, and the velocity of the particles is measured. This velocity is used to calculate the zeta potential, which reflects the surface charge.[11][14]

    • Measurements should be repeated multiple times for statistical accuracy.

  • Comparison with Alternatives: DLS and Zeta Potential provide information about the nanoparticle's behavior in a liquid environment, which is not accessible by high-vacuum techniques like TEM or XPS.[11] While TEM gives the true core size, DLS provides the effective size in a specific medium, which is often more relevant for biological applications.[9]

References

A Comparative Analysis of Alkyl-Phosphonic Acids for Corrosion Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various alkyl-phosphonic acids in their role as corrosion inhibitors, tailored for researchers, scientists, and professionals in materials science and chemical development. The focus is on their performance, mechanism of action, and the experimental data supporting their efficacy. Alkyl-phosphonic acids are recognized for their ability to form dense, self-assembled monolayers (SAMs) on metal oxide surfaces, offering a robust barrier against corrosive environments.[1][2][3]

The primary mechanism of protection involves the strong chemisorption of the phosphonic acid head group to the metal surface, while the hydrophobic alkyl chains orient away from the surface, creating a passivating layer.[1][4][5] The length and structure of the alkyl chain significantly influence the packing density and stability of this protective film, thereby affecting the overall corrosion resistance.[6][7][8]

Performance Data: A Comparative Overview

The corrosion inhibition performance of alkyl-phosphonic acids is primarily dependent on the length of the alkyl chain. Longer chains tend to form more ordered and dense protective layers due to increased van der Waals interactions, leading to enhanced corrosion resistance.[6][7] The following tables summarize quantitative data from studies comparing different alkyl-phosphonic acids on various metal substrates.

Table 1: Electrochemical Parameters for Alkyl-Phosphonic Acid SAMs on AZ91D Mg Alloy

InhibitorAlkyl Chain LengthCorrosion Potential (E_corr) vs. SCECorrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (IE%)
Uncoated N/A-1.50 V8.7 x 10⁻⁵N/A
Butylphosphonic Acid (BP) C4-1.41 V2.5 x 10⁻⁵71.3%
Octylphosphonic Acid (OP) C8-1.35 V7.9 x 10⁻⁶90.9%
Dodecylphosphonic Acid (DP) C12-1.29 V2.0 x 10⁻⁶97.7%

Data synthesized from studies on AZ91D Mg alloy in DMEM solution, demonstrating that longer alkyl chains provide superior corrosion resistance.[6] The Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr_uncoated - i_corr_coated) / i_corr_uncoated] x 100.

Table 2: Performance of Homologous Diphosphonic Acids on Carbon Steel

InhibitorAlkyl Chain LengthCorrosion Current Density (i_corr) (μA/cm²)Charge Transfer Resistance (R_ct) (kΩ·cm²)Surface Coverage (θ)
Blank N/A19.41.1N/A
C1-D C114.21.50.27
C2-D C210.52.10.46
C4-D C48.82.70.55
C6-D C65.24.80.73
C8-D C83.27.90.84
C12-D C124.55.50.77

This table illustrates that for diphosphonic acids, corrosion protection on carbon steel increases with chain length up to C8, after which performance may slightly decrease, potentially due to solubility or packing arrangement factors.[8] Surface coverage (θ) indicates the fraction of the metal surface protected by the inhibitor.

Experimental Protocols

Accurate evaluation of corrosion inhibitors relies on standardized experimental methods.[9] The most common techniques employed are gravimetric analysis and electrochemical measurements.[9][10][11]

1. Gravimetric Analysis (Weight Loss Method)

This fundamental technique determines the average corrosion rate over an extended period.[9]

  • Objective : To measure the mass loss of metal coupons in a corrosive environment with and without the inhibitor to calculate inhibition efficiency.[9]

  • Apparatus : Analytical balance, beakers, water bath, metal coupons (e.g., carbon steel, aluminum).[9]

  • Procedure :

    • Preparation : Mechanically polish, clean, and degrease metal coupons before weighing them accurately.

    • Exposure : Immerse the prepared coupons in the corrosive solution, both with and without various concentrations of the alkyl-phosphonic acid inhibitor.

    • Duration : Maintain the setup at a constant temperature for a predetermined period (e.g., 24 to 72 hours).[9]

    • Cleaning : After exposure, remove the coupons, clean them chemically to remove corrosion products according to standards like ASTM G1, dry, and re-weigh.

  • Data Analysis :

    • Corrosion Rate (CR) is calculated from the weight loss.

    • Inhibition Efficiency (IE%) is determined using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

2. Potentiodynamic Polarization

This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed-type).[12][13]

  • Objective : To determine the corrosion current density (i_corr) by scanning a potential range and plotting the resulting current.[9]

  • Apparatus : A three-electrode electrochemical cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum), connected to a potentiostat.[12]

  • Procedure :

    • Stabilization : Immerse the electrodes in the test solution and allow the system to stabilize at its open-circuit potential (OCP) for about 30-60 minutes.[9][12]

    • Polarization Scan : Sweep the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s).[9][12]

  • Data Analysis :

    • Plot the potential versus the logarithm of the current density to generate a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[9] A lower i_corr value indicates better corrosion protection.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the protective film and the kinetics of the corrosion process.[2][9]

  • Objective : To analyze the metal-solution interface and determine parameters like charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.[9]

  • Apparatus : Same three-electrode setup and potentiostat as for potentiodynamic polarization, but with a frequency response analyzer.[9]

  • Procedure :

    • Stabilization : The system is first stabilized at the OCP.[9]

    • EIS Measurement : Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[9]

  • Data Analysis :

    • The impedance data is often represented as Nyquist or Bode plots.

    • In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies greater corrosion resistance.[2]

    • This data can be fitted to an equivalent electrical circuit to model the corrosion system.

Workflow for Evaluating Alkyl-Phosphonic Acid Inhibitors

The logical flow of a typical corrosion inhibition study involves systematic preparation, testing, and analysis to ensure reliable and reproducible results.

G cluster_prep 1. Preparation Stage cluster_exp 2. Experimental Stage cluster_tests Testing Methods cluster_analysis 3. Analysis Stage Sample_Prep Metal Sample Polishing & Cleaning Immersion Coupon Immersion & SAM Formation Sample_Prep->Immersion Solution_Prep Corrosive Medium Preparation Solution_Prep->Immersion Inhibitor_Prep Inhibitor Solution (Alkyl-Phosphonic Acid) Inhibitor_Prep->Immersion Weight_Loss Gravimetric (Weight Loss) Immersion->Weight_Loss Electrochemical Electrochemical (EIS, Polarization) Immersion->Electrochemical Data_Analysis Data Processing (CR, IE%, i_corr, R_ct) Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Conclusion Comparative Assessment & Conclusion Data_Analysis->Conclusion Surface_Analysis Surface Characterization (SEM, XPS, AFM) Surface_Analysis->Conclusion

References

A Comparative Guide to Chain Tilt Angles in Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular orientation within self-assembled monolayers (SAMs) is critical for controlling surface properties and developing advanced applications. This guide provides a detailed comparison of chain tilt angles in phosphonic acid (PA) SAMs, contrasting them with other common SAM systems and exploring the factors that influence their structure. The information is supported by experimental data from various analytical techniques.

Phosphonic acid-based SAMs have emerged as a robust alternative to traditional thiol and silane-based monolayers, offering superior stability on a wide range of oxide surfaces.[1][2] The orientation of the alkyl chains within these monolayers, characterized by the chain tilt angle, is a crucial parameter that dictates the packing density, thickness, and overall quality of the film, thereby influencing surface properties like wettability, biocompatibility, and corrosion resistance.[1][3]

Comparative Analysis of Chain Tilt Angles

Experimental evidence consistently shows that the alkyl chains in PA SAMs exhibit a larger tilt angle with respect to the surface normal compared to their alkanethiol counterparts on gold substrates. This difference is primarily attributed to the bulkier phosphonic acid headgroup and its specific bonding geometry with the oxide surface.

For instance, studies using Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy have revealed that octadecylphosphonic acid (ODPA) SAMs on silicon oxide have a hydrocarbon chain tilt angle of approximately 37°.[1][3][4] In contrast, the analogous octadecanethiol (ODT) SAM on gold typically exhibits a smaller tilt angle of around 28°.[1] This larger tilt in PA SAMs results in a less densely packed but still well-ordered monolayer.[1]

The choice of substrate and the length of the alkyl chain also play a significant role in determining the final tilt angle and ordering of the monolayer. Longer alkyl chains in PA SAMs generally lead to more ordered structures with smaller tilt angles due to increased van der Waals interactions between the chains.[5][6] Conversely, increased surface roughness of the substrate can lead to more disordered SAMs with larger tilt angles.[5][6]

Below is a summary of experimentally determined chain tilt angles for various PA SAMs on different substrates, along with a comparison to thiol-based SAMs.

MoleculeSubstrateTechnique(s)Chain Tilt Angle (from surface normal)Reference(s)
Octadecylphosphonic acid (ODPA)Silicon OxideNEXAFS, SFG~37° - 40°[1][3]
11-hydroxyundecylphosphonic acid (PUL)Silicon OxideNEXAFS, SFG~45° - 47°[1][3]
Octadecylphosphonic acid (ODPA)Indium Tin Oxide (ITO)NEXAFSDecreases with increasing chain length (e.g., from ~48° for C6 to ~28° for C18)[6]
Octylphosphonic acid (OPA)Indium Zinc Oxide (IZO)PM-IRRAS~57°[7]
F13-octylphosphonic acid (F13OPA)Indium Zinc Oxide (IZO)PM-IRRAS~26°[7]
Comparative System
Octadecanethiol (ODT)GoldNEXAFS~28°[1]

Factors Influencing Chain Tilt Angle

The final orientation of molecules in a phosphonic acid SAM is a result of the interplay between several key interactions. Understanding these factors is crucial for tailoring surface properties for specific applications.

FactorsInfluencingTilt cluster_interactions Key Interactions cluster_properties Resulting Properties Headgroup-Substrate Headgroup-Substrate Interaction TiltAngle Chain Tilt Angle Headgroup-Substrate->TiltAngle Determines initial anchoring Chain-Chain Chain-Chain (van der Waals) Chain-Chain->TiltAngle Promotes upright orientation Headgroup-Headgroup Headgroup-Headgroup Repulsion Headgroup-Headgroup->TiltAngle Increases tilt PackingDensity Packing Density TiltAngle->PackingDensity Ordering Molecular Ordering TiltAngle->Ordering

Caption: Interplay of forces governing the chain tilt angle in phosphonic acid SAMs.

Experimental Protocols for Tilt Angle Determination

Several surface-sensitive techniques are employed to accurately measure the chain tilt angles in phosphonic acid SAMs. The most common methods include Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, Sum-Frequency Generation (SFG) vibrational spectroscopy, and X-ray Reflectivity (XRR).

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS is a powerful technique for determining the orientation of molecules in a SAM. It involves exciting a core-level electron to an unoccupied molecular orbital. The intensity of this absorption is dependent on the orientation of the molecular orbital relative to the polarization of the incident X-ray beam. By measuring the absorption intensity at different incident angles of the polarized X-rays, the average tilt angle of the alkyl chains can be calculated.

Experimental Workflow:

NEXAFS_Workflow cluster_prep Sample Preparation cluster_measurement NEXAFS Measurement cluster_analysis Data Analysis PrepareSubstrate Prepare Oxide Substrate (e.g., Si/SiO2, ITO) DepositSAM Deposit PA SAM (e.g., T-BAG method) PrepareSubstrate->DepositSAM RinseAndDry Rinse and Dry Sample DepositSAM->RinseAndDry MountSample Mount Sample in UHV Chamber RinseAndDry->MountSample VaryAngle Vary Incident Angle of Polarized X-rays MountSample->VaryAngle MeasureAbsorption Measure C K-edge Absorption Spectra VaryAngle->MeasureAbsorption ExtractIntensities Extract σ*(C-H) Resonance Intensities MeasureAbsorption->ExtractIntensities PlotDichroism Plot Dichroic Ratio vs. Incident Angle ExtractIntensities->PlotDichroism CalculateTilt Calculate Average Chain Tilt Angle PlotDichroism->CalculateTilt

Caption: Workflow for determining chain tilt angle using NEXAFS spectroscopy.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy

SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular order and orientation at interfaces. By analyzing the polarization dependence of the SFG signal from specific vibrational modes (e.g., CH2 and CH3 stretches) of the alkyl chains, the average tilt angle and conformational order of the SAM can be determined. A key advantage of SFG is its ability to probe the SAM structure in situ, for example, under aqueous conditions.[1]

X-ray Reflectivity (XRR)

XRR is a non-destructive technique used to determine the thickness, density, and roughness of thin films.[8] For SAMs, the thickness of the monolayer can be precisely measured. By comparing this experimental thickness to the theoretical length of a fully extended molecule, an average tilt angle of the alkyl chains can be estimated.

Comparison of Alternative SAM Systems

While phosphonic acids offer excellent stability on oxide surfaces, other anchor groups are prevalent for different substrates. The choice of the headgroup significantly influences the resulting monolayer structure and properties.

SAM SystemCommon SubstratesAnchor GroupTypical Tilt Angle RangeStability
Phosphonic Acids Metal Oxides (SiO2, Al2O3, TiO2, ITO, ZnO)-PO(OH)225° - 55°High thermal and hydrolytic stability
Thiols Noble Metals (Au, Ag, Cu)-SH20° - 35°Susceptible to oxidation and displacement
Silanes Hydroxylated Surfaces (SiO2, Glass)-Si(OR)3Highly variableCan form multilayers, sensitive to water
Carboxylic Acids Metal Oxides (Al2O3, TiO2)-COOH20° - 40°Generally less stable than phosphonates

Conclusion

The analysis of chain tilt angles in phosphonic acid SAMs reveals a distinct structural characteristic compared to more traditional thiol-based systems. The larger tilt angles observed in PA SAMs are a direct consequence of the nature of the headgroup and its interaction with oxide surfaces. By understanding and controlling factors such as alkyl chain length and substrate morphology, researchers can precisely tune the structure and, consequently, the function of these robust self-assembled monolayers for a wide array of applications in electronics, biotechnology, and materials science. The use of complementary analytical techniques such as NEXAFS, SFG, and XRR provides a comprehensive picture of the molecular orientation, enabling the rational design of functional surfaces.

References

A Comparative Guide to Perfluorophosphonic and Alkyl Phosphonic Acids for Enhanced Surface Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification, this guide provides an objective comparison of perfluorophosphonic acid (PFPA) and alkyl phosphonic acid (APA) self-assembled monolayers (SAMs). Supported by experimental data, this document details the performance, stability, and application protocols for these two critical surface modifiers.

The selection of an appropriate surface modifier is paramount in fields ranging from biomedical implants to microelectronics. Both perfluorophosphonic acids and alkyl phosphonic acids are well-established for their ability to form robust, well-ordered self-assembled monolayers on a variety of oxide surfaces. These monolayers can dramatically alter surface properties, including wettability, corrosion resistance, and biocompatibility. This guide offers a direct comparison of their performance, with a focus on surface stability, to aid in the selection of the optimal phosphonic acid for your specific research and development needs.

Comparative Performance Analysis

The stability and performance of PFPA and APA SAMs are influenced by the nature of the substrate, the length of the carbon chain, and the surrounding environmental conditions. Perfluorination of the alkyl chain in PFPAs introduces unique properties, such as high hydrophobicity and thermal stability, due to the strong carbon-fluorine bond and the low surface energy of fluorinated chains.

Hydrolytic and Chemical Stability

A key performance indicator for many applications is the stability of the SAM in aqueous environments. Studies have shown that while both APA and PFPA SAMs exhibit good stability in water, PFPA SAMs on certain substrates demonstrate superior resistance to degradation in phosphate-buffered saline (PBS) solutions. For instance, on hafnium oxide (HfO2), PFPA SAMs have been shown to be more stable than their APA counterparts. The increased stability of PFPAs is attributed to the higher electronegativity of the fluorine atoms, which is believed to strengthen the bond between the phosphonic acid headgroup and the metal oxide surface. Aromatic perfluorophosphonic acids, in particular, have been suggested to form more densely packed monolayers with a higher proportion of bidentate and tridentate binding to the surface, further enhancing stability.[1]

Thermal Stability

The thermal stability of phosphonic acid SAMs is critical for applications involving high-temperature processing. The primary degradation pathway for these SAMs is typically the cleavage or oxidation of the alkyl or perfluoroalkyl chain, as the phosphorus-oxygen bond to the metal oxide substrate is generally robust. Thermogravimetric analysis (TGA) of perfluorophosphonic acids on zinc oxide nanoparticles has shown significant weight loss, indicating decomposition, at temperatures between 350-500°C.[1] While direct comparative TGA data is limited, the inherent strength of the C-F bond suggests that PFPAs may offer enhanced thermal stability over APAs under certain conditions.

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental studies on PFPA and APA self-assembled monolayers.

PropertyPerfluorodecylphosphonic acid (PFDP) on Ti-DLCn-Decylphosphonic acid (DP) on Ti-DLCReference
Water Contact Angle ~110-115°~95-100°[2][3]
Surface Free Energy (dispersive component) LowerHigher[2][3]
Stability in PBS HighModerate[2][3]
Stability in TBS HighModerate[2][3]
PropertyPerfluorophosphonic acid (PFPA) on HfO2Octadecylphosphonic acid (ODPA) on HfO2Reference
Initial Water Contact Angle ~115°~105°[4]
Contact Angle after 24h in water StableStable[4]
Contact Angle after 24h in PBS StableDegradation observed[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the formation and characterization of phosphonic acid SAMs on oxide surfaces.

Protocol for SAM Formation by Solution Deposition
  • Substrate Preparation: The oxide substrate (e.g., TiO2, SiO2, Al2O3) is first cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents such as acetone, isopropanol (B130326), and deionized water, followed by drying under a stream of nitrogen. An oxygen plasma treatment or a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a fresh, hydroxylated surface.

  • SAM Deposition: The cleaned substrate is immersed in a dilute solution (typically 1-5 mM) of the desired phosphonic acid (PFPA or APA) in a suitable solvent like isopropanol or ethanol. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Annealing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules. A subsequent annealing step (e.g., at 120-150°C for 1-2 hours) can be performed to promote covalent bond formation between the phosphonic acid headgroup and the substrate, leading to a more stable monolayer.[5]

Characterization Techniques
  • Contact Angle Goniometry: This technique measures the static and dynamic contact angles of a liquid (typically water) on the modified surface to determine its wettability and surface energy. Higher contact angles indicate a more hydrophobic and well-ordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and the chemical bonding states of the elements. It can confirm the presence of the phosphonic acid monolayer and provide insights into the binding mechanism (e.g., by analyzing the P 2p and O 1s core level spectra).

  • Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, allowing for the assessment of the monolayer's uniformity and smoothness.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the SAMs by identifying the decomposition temperature.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_PFPA Perfluorophosphonic Acid (PFPA) cluster_APA Alkyl Phosphonic Acid (APA) PFPA_structure F(CF₂)n(CH₂)mPO(OH)₂ PFPA_head PO(OH)₂ (Phosphonic Acid Headgroup) PFPA_structure->PFPA_head Hydrophilic PFPA_tail F(CF₂)n(CH₂)m (Perfluorinated Tail) PFPA_structure->PFPA_tail Hydrophobic & Lipophobic APA_structure H(CH₂)nPO(OH)₂ APA_head PO(OH)₂ (Phosphonic Acid Headgroup) APA_structure->APA_head Hydrophilic APA_tail H(CH₂)n (Alkyl Tail) APA_structure->APA_tail Hydrophobic

Caption: Chemical structures of Perfluorophosphonic Acid and Alkyl Phosphonic Acid.

Caption: Potential binding mechanisms of phosphonic acids to a metal oxide surface.

start Start: Oxide Substrate clean Substrate Cleaning (Sonication, Plasma/Piranha) start->clean prepare_solution Prepare Phosphonic Acid Solution (1-5 mM in Ethanol/Isopropanol) clean->prepare_solution immersion Substrate Immersion (e.g., 12-24 hours) prepare_solution->immersion rinse Rinse with Pure Solvent immersion->rinse anneal Anneal (e.g., 120°C, 1-2 hours) rinse->anneal characterize Characterization (Contact Angle, XPS, AFM) anneal->characterize end End: Stable SAM-coated Surface characterize->end

Caption: Experimental workflow for the formation and characterization of phosphonic acid SAMs.

References

A Comparative Guide to RGD Peptide Immobilization on Titanium Surfaces: Phosphonate SAMs vs. Thiol-Gold Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective surface modification of titanium implants is paramount for enhancing biocompatibility and promoting osseointegration. The immobilization of Arg-Gly-Asp (RGD) peptides, known to facilitate cell adhesion through integrin binding, is a key strategy. This guide provides an objective comparison of two prominent methods for RGD attachment: the use of phosphonate (B1237965) self-assembled monolayers (SAMs) and the more conventional thiol-gold interface.

This document details the experimental data comparing these two techniques, provides comprehensive experimental protocols, and visualizes the key workflows and biological interactions.

Performance Comparison: Phosphonate SAMs vs. Thiol-Gold

The choice of immobilization chemistry significantly impacts the stability and biological performance of RGD-functionalized titanium implants. Below is a summary of quantitative data comparing the phosphonate SAM and thiol-gold methods.

Performance MetricRGD Immobilization via Phosphonate SAMsRGD Immobilization via Thiol-GoldKey Findings
RGD Surface Density 0.22 nmol/cm²[1]0.25 nmol/cm²[1]The amount of RGD bound to the titanium surface is comparable between the two methods.
In Vivo Bone-Implant Ongrowth Similar to RGD/thiolate-gold at 2, 4, and 8 weeks[2][3]Similar to RGD/SAMP at 2, 4, and 8 weeks[2][3]Both methods demonstrate equally good histomorphometric performance in vivo.[1][2][3]
In Vivo Implant Force-to-Failure Similar to RGD/thiolate-gold at all time points[2][3]Similar to RGD/SAMP at all time points[2][3]The mechanical fixation of implants coated using either method is comparable.[1][2][3]
Chemical Stability Mechanically strong and chemically stable in air.[1]Decomposes in air over several days.[1]Phosphonate SAMs offer a more stable interface for long-term applications.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Protocol 1: RGD Immobilization on Titanium using Phosphonate SAMs

This protocol details the preparation of RGD-functionalized titanium surfaces using a phosphonate-based self-assembled monolayer.

1. Titanium Substrate Preparation:

  • Cut titanium alloy (Ti-6Al-4V) rods into 15.0-mm pins.[1]
  • Clean the pins by sonication in acetone (B3395972) for 45 minutes.[1]
  • Follow with a solvent-washing regimen: sonication in dichloromethane (B109758) (30 minutes), then methyl ethyl ketone (30 minutes), and finally methanol (B129727) (three 15-minute intervals).[1]
  • Rinse the pins briefly with sonication in Milli-Q® water and blow dry with nitrogen.[1]

2. Formation of Phosphonate SAM:

  • Coat the cleaned titanium pins with a self-assembled monolayer of 11-hydroxyundecylphosphonic acid (PUL).[1] A typical method involves immersing the substrate in a dilute solution of the phosphonic acid in a suitable solvent (e.g., tetrahydrofuran) followed by heating to promote covalent bond formation.[4]

3. RGD Peptide Coupling:

  • Convert the hydroxyl-terminated SAM to an RGD-functionalized SAM. This typically involves activation of the terminal hydroxyl groups followed by coupling with the RGD peptide.

4. Surface Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of phosphonate and RGD on the surface by analyzing the elemental composition and chemical states. High-resolution scans of P 2p, N 1s, and C 1s regions are particularly informative.
  • Quartz Crystal Microbalance (QCM): Quantify the amount of RGD bound to the surface by measuring the change in resonance frequency of a quartz crystal sensor before and after RGD immobilization.[1]

Protocol 2: RGD Immobilization on Titanium using Thiol-Gold Interface

This protocol describes the more traditional method of immobilizing RGD peptides on a gold-coated titanium surface.

1. Titanium Substrate Preparation:

  • Prepare titanium alloy (Ti-6Al-4V) rods as described in Protocol 1, step 1.

2. Gold Coating:

  • Coat the cleaned titanium rods with a thin layer of gold using a coating system at reduced pressure.[1]

3. RGD Peptide Immobilization:

  • Immerse the gold-coated rods in a solution containing a thiol-terminated RGD peptide (e.g., RGDC). The thiol group will spontaneously form a self-assembled monolayer on the gold surface.

4. Surface Characterization:

  • Perform XPS and QCM analysis as described in Protocol 1, step 4, to validate the immobilization and quantify the surface density of the RGD peptide.

Protocol 3: In Vitro Cell Adhesion Assay

This assay evaluates the biological activity of the RGD-functionalized surfaces.

1. Cell Culture:

  • Culture osteoblast-like cells (e.g., MC3T3-E1) in appropriate growth medium.

2. Cell Seeding:

  • Place the RGD-functionalized titanium samples and control (uncoated titanium) samples in a sterile culture plate.
  • Seed the cells onto the samples at a defined density.

3. Incubation:

  • Incubate the cells on the surfaces for a specified period (e.g., 24-48 hours) to allow for adhesion and spreading.

4. Analysis:

  • Microscopy: Visualize cell morphology and spreading using techniques such as scanning electron microscopy (SEM) or fluorescence microscopy after staining for the cytoskeleton (e.g., with phalloidin).
  • Cell Counting: Quantify the number of adherent cells on each surface using a cell counting assay (e.g., Crystal Violet staining).

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_phosphonate Phosphonate SAM Method cluster_thiol Thiol-Gold Method cluster_analysis Analysis Ti_rod Titanium Rod Cleaning Cleaning (Acetone, DCM, MEK, Methanol) Ti_rod->Cleaning SAM_formation Phosphonate SAM Formation (11-hydroxyundecylphosphonic acid) Cleaning->SAM_formation Gold_coating Gold Coating Cleaning->Gold_coating RGD_coupling_P RGD Coupling SAM_formation->RGD_coupling_P XPS XPS Analysis RGD_coupling_P->XPS QCM QCM Analysis RGD_coupling_P->QCM Cell_Assay Cell Adhesion Assay RGD_coupling_P->Cell_Assay In_Vivo In Vivo Testing RGD_coupling_P->In_Vivo RGD_coupling_T RGD-Thiol Immobilization Gold_coating->RGD_coupling_T RGD_coupling_T->XPS RGD_coupling_T->QCM RGD_coupling_T->Cell_Assay RGD_coupling_T->In_Vivo

Experimental workflow for RGD immobilization and validation.

RGD_Integrin_Signaling RGD Immobilized RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding Cell_Membrane Cell Membrane FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton Src->Actin Signaling Cascade Cell_Adhesion Cell Adhesion & Spreading Actin->Cell_Adhesion Reorganization

Simplified RGD-Integrin signaling pathway for cell adhesion.

References

Safety Operating Guide

Proper Disposal of m-PEG4-phosphonic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of m-PEG4-phosphonic acid, a valuable PEG linker in bioconjugation and surface modification. Adherence to these procedures is critical for personnel safety and environmental protection.

Core Principle: this compound is a hazardous chemical and must not be disposed of down the drain or in regular solid waste. All disposal procedures must comply with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Source: MedChemExpress Safety Data Sheet

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant aerosolization is possible, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the full lifecycle of this compound waste, from generation to collection by a certified hazardous waste disposal service.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Specifically, avoid mixing with strong bases or oxidizing agents in the same container without following a neutralization protocol.

Step 2: Pre-Treatment (Neutralization) of Aqueous Waste

For dilute aqueous solutions of this compound, a pre-treatment neutralization step is recommended to reduce its corrosive properties before collection.

Experimental Protocol for Neutralization:

  • Work in a Fume Hood: All neutralization steps must be performed in a certified chemical fume hood.

  • Prepare a Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) in water.[3][4] Alternatively, a dilute solution of a strong base like sodium hydroxide (B78521) can be used, but this will generate more heat and requires greater caution.[5][6]

  • Slow Addition and Monitoring: Slowly and carefully add the neutralizing agent to the this compound solution while stirring. Be aware that this reaction may generate gas (carbon dioxide if using bicarbonate) and/or heat.[3]

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Cooling: If the solution becomes hot, allow it to cool before continuing the neutralization process.

  • Labeling: Once neutralized, label the container as "Neutralized this compound waste" and include the final pH. This neutralized solution must still be disposed of as hazardous waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong acids and bases.

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.

  • Provide Documentation: Be prepared to provide information about the waste, including its chemical composition and volume.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for hazardous waste pickup and disposal.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Absorption: For liquid spills, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

  • Collection: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_pretreatment Pre-Treatment cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound waste generated is_aqueous Aqueous Solution? start->is_aqueous neutralize Neutralize with weak base to pH 6-8 is_aqueous->neutralize Yes collect_waste Collect in labeled, compatible container is_aqueous->collect_waste No (Solid/Concentrated) neutralize->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact EHS for pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.